2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-9-11(3-4-12(10)13)15-7-5-14(2)6-8-15/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEFRDRZJUCTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20366610 | |
| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16154-71-5 | |
| Record name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20366610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. As with any compound intended for pharmaceutical development, a thorough understanding of its physical properties is fundamental. These properties dictate its behavior in various experimental and physiological environments, influencing everything from reaction kinetics and formulation development to bioavailability and stability. This guide provides an in-depth analysis of the key physical characteristics of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, complete with detailed experimental protocols for their determination, insights into the rationale behind these methods, and guidance on the interpretation of the resulting data.
Core Physical Properties
A summary of the core physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is presented below. These values are essential for the initial characterization and handling of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N₃ | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| CAS Number | 16154-71-5 | [2] |
| Melting Point | 101-103 °C | [3] |
| Boiling Point | 180 °C at 6 Torr | [4] |
| Predicted Density | 1.073 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 7.89 ± 0.42 | [4] |
Experimental Determination of Physical Properties
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. The rationale behind the choice of methods and critical steps is elucidated to ensure robust and reproducible data generation.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. For 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a sharp melting range is expected for a highly pure sample. The internationally recognized OECD Guideline 102 provides a framework for this determination.[5][6]
Methodology: Capillary Method
This is the most common and reliable method for determining the melting point of a crystalline solid.
Experimental Protocol:
-
Sample Preparation:
-
Ensure the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample by tapping the bottom of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Utilize a calibrated digital melting point apparatus.
-
Insert the capillary tube into the heating block of the apparatus.
-
-
Measurement:
-
Set a rapid heating rate (e.g., 10-20 °C/min) to obtain an approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, start heating at a slower rate (1-2 °C/min) when the temperature is about 15-20 °C below the approximate melting point.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting range is T₁ - T₂.
-
Causality and Insights:
-
Purity: A broad melting range (greater than 2 °C) suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
-
Heating Rate: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Given that 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a solid at room temperature with a relatively high boiling point, determination at atmospheric pressure may lead to decomposition. The reported boiling point is at reduced pressure (180 °C at 6 Torr). The OECD Guideline 103 outlines standard methods for boiling point determination.[7][8][9]
Methodology: Distillation Method at Reduced Pressure
This method is suitable for determining the boiling point of thermally sensitive compounds.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Place a small amount of the sample (e-g., 2-3 g) and a boiling chip or a magnetic stir bar in the distillation flask.
-
Ensure all joints are properly sealed.
-
-
Measurement:
-
Gradually reduce the pressure in the system to the desired level (e.g., 6 Torr).
-
Begin heating the distillation flask gently.
-
Observe the temperature at which the liquid boils and a steady stream of condensate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.
-
Causality and Insights:
-
Reduced Pressure: Lowering the pressure reduces the temperature required for the vapor pressure of the liquid to equal the external pressure, thus preventing thermal decomposition.
-
Boiling Chips/Stirring: These prevent bumping and ensure smooth boiling, leading to a more accurate temperature reading.
Caption: Workflow for Boiling Point Determination at Reduced Pressure.
Solubility Determination
Solubility is a critical parameter for drug development, impacting formulation, administration routes, and bioavailability. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[10][11][12][13][14]
Methodology: Shake-Flask Method
This method determines the thermodynamic solubility of a compound in a given solvent.
Experimental Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 2-Methyl-4-(4-methylpiperazin-1-yl)aniline to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate). The presence of undissolved solid is crucial.
-
Seal the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-72 hours to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is required for accurate quantification.
-
Causality and Insights:
-
Equilibrium: The extended shaking period ensures that the system reaches a state of equilibrium, where the rate of dissolution equals the rate of precipitation, providing the true thermodynamic solubility.
-
Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is essential for reproducible results.
-
Solvent Selection: A range of solvents with varying polarities should be tested to build a comprehensive solubility profile, which is invaluable for selecting appropriate solvents for synthesis, purification, and formulation.[15][16]
Caption: Workflow for Shake-Flask Solubility Determination.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group on the aniline ring, the protons of the piperazine ring, and the N-methyl group of the piperazine. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electron-donating amino group and the piperazine substituent.
-
¹³C NMR: The spectrum will display distinct signals for the aromatic carbons, the methyl carbon on the aniline ring, the carbons of the piperazine ring, and the N-methyl carbon. The chemical shifts of the aromatic carbons will provide information about the electronic effects of the substituents.[17]
-
FT-IR: The spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-N stretching vibrations.[18][19]
-
Mass Spectrometry: According to the nitrogen rule, the molecular ion peak (M⁺) is expected at an odd m/z value, consistent with the molecular weight of 205.30. Fragmentation patterns will likely involve cleavage of the piperazine ring and loss of small neutral molecules.[20]
Stability, Storage, and Handling
Substituted anilines and piperazines can be susceptible to degradation, particularly through oxidation and light-catalyzed reactions.[21][22][23][24][25]
-
Stability: Long-term stability should be assessed under various conditions (temperature, humidity, light) as per ICH guidelines. Potential degradation products should be identified and quantified.
-
Storage: The compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[26][27]
-
Handling: Due to the potential toxicity of aromatic amines, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[28][29][30] Handling should be carried out in a well-ventilated fume hood.
Conclusion
A comprehensive understanding of the physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a prerequisite for its successful development as a potential therapeutic agent. The experimental protocols and insights provided in this guide offer a robust framework for researchers to generate high-quality, reproducible data. Adherence to standardized methodologies, such as those outlined by the OECD, and careful consideration of the nuances of each experimental technique will ensure a solid foundation for further preclinical and clinical development.
References
-
OECD. (1981). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][7]
-
Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link][31]
-
BioAssay Systems. (n.d.). Shake Flask Solubility Services. Retrieved from [Link][10]
-
EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link][8]
-
Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(1), 75-79. [Link][11]
-
OECD. (2023). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][9]
-
OECD. (1995). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][32]
-
Analytice. (2020). OECD n°102: Melting point/Melting interval. Retrieved from [Link][33]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link][13]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link][14]
-
EUROLAB. (n.d.). OECD 102 Testing of Chemicals - Melting Point - Standard Test for Melting Range. Retrieved from [Link][5]
-
Phytosafe. (n.d.). OECD 102 / 103. Retrieved from [Link][34]
-
OECD. (2023). Test No. 102: Melting Point/Melting Range. OECD Guidelines for the Testing of Chemicals, Section 1. [Link][6]
-
LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link][35]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2116868, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link][1]
-
PubChemLite. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link][20]
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link][21]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737253, 4-(4-Methylpiperazin-1-yl)aniline. PubChem. Retrieved from [Link][36]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link][37]
-
ResearchGate. (2025). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. [Link][22]
-
de la Torre, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 634-637. [Link][23]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link][24]
-
O'Brien, P., et al. (2007). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 129(2), 410-411. [Link][25]
-
ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link][17]
-
National Institute of Standards and Technology. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link][38]
-
Research and Reviews: A Journal of Pharmaceutical Science. (n.d.). Synthesis and Characterization of Copolymers of 2- methyl aniline with aniline and 2-aminobenzoic acid Capacity. Retrieved from [Link][18]
-
ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link][19]
-
Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link][39]
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 4. 16154-71-5 CAS MSDS (2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. laboratuar.com [laboratuar.com]
- 9. oecd.org [oecd.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
- 19. researchgate.net [researchgate.net]
- 20. PubChemLite - 2-methyl-4-(4-methylpiperazin-1-yl)aniline (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 21. cresset-group.com [cresset-group.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. assets.thermofisher.com [assets.thermofisher.com]
- 28. fishersci.com [fishersci.com]
- 29. benchchem.com [benchchem.com]
- 30. file.medchemexpress.com [file.medchemexpress.com]
- 31. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 32. oecd.org [oecd.org]
- 33. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 34. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 35. lcslaboratory.com [lcslaboratory.com]
- 36. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 38. Aniline, N-methyl- [webbook.nist.gov]
- 39. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS No. 16154-71-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Drug Discovery
2-Methyl-4-(4-methylpiperazin-1-yl)aniline, registered under CAS number 16154-71-5, is a substituted aniline derivative featuring a methyl group and a 4-methylpiperazin-1-yl moiety on the benzene ring.[1][2][3][4][5] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds. The presence of the piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties and allows for diverse chemical modifications.[6][7][8] Its structural analogs have been explored for various therapeutic targets, highlighting the importance of this chemical scaffold.[6][7][8][9][10]
Chemical Structure and Physicochemical Properties
The molecular identity of this compound is defined by its specific arrangement of atoms and functional groups.
Chemical Structure
The IUPAC name for this compound is 2-methyl-4-(4-methylpiperazin-1-yl)aniline.[1] Its molecular formula is C12H19N3, and it has a molecular weight of approximately 205.30 g/mol .[1][4]
Caption: Chemical structure of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Physicochemical Data Summary
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 16154-71-5 | [1][2][4][5][11] |
| Molecular Formula | C12H19N3 | [1][4] |
| Molecular Weight | 205.30 g/mol | [1][4] |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | [1] |
| SMILES | CC1=C(C=CC(=C1)N2CCN(CC2)C)N | [1] |
| InChIKey | DTEFRDRZJUCTLM-UHFFFAOYSA-N | [1] |
| Monoisotopic Mass | 205.1579 Da | [12] |
| Predicted XlogP | 1.5 | [1] |
Synthesis and Characterization
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a critical step for its utilization in research and development. While specific, detailed synthetic procedures are often proprietary, a general approach can be outlined based on established organic chemistry principles. A plausible synthetic route involves the reaction of a suitably substituted nitrobenzene with N-methylpiperazine, followed by reduction of the nitro group to an amine.
General Synthetic Workflow
Caption: Generalized workflow for the synthesis and purification of the title compound.
Step-by-Step Experimental Protocol (Illustrative)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting substituted nitrobenzene in a suitable solvent (e.g., DMSO).
-
Nucleophilic Substitution: Add N-methylpiperazine to the solution. The reaction may require heating to proceed at a reasonable rate. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Workup and Isolation of Intermediate: Upon completion, the reaction mixture is cooled and poured into water to precipitate the nitro-intermediate. The solid is collected by filtration, washed, and dried.
-
Reduction: The isolated nitro-intermediate is dissolved in a solvent like ethanol or methanol. A reducing agent, such as palladium on carbon with hydrogen gas or a chemical reducing agent like tin(II) chloride, is added.[7]
-
Final Product Isolation and Purification: After the reduction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization, to yield pure 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for elucidating the chemical structure. The proton NMR spectrum would show characteristic signals for the aromatic protons, the methyl group on the benzene ring, the N-methyl group, and the methylene protons of the piperazine ring.[13][14][15]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 205.1579 Da.[12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Applications in Drug Discovery and Development
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with diverse biological activities. The piperazine moiety is known to improve aqueous solubility and can be protonated at physiological pH, which can enhance interactions with biological targets.[7][8][16]
Role as a Key Intermediate
This compound serves as a crucial building block for the synthesis of more complex molecules. For instance, the primary amine group can be readily functionalized to introduce various pharmacophores. Its derivatives have been investigated for their potential as:
-
Anticancer Agents: Piperazine-containing compounds are prevalent in oncology drug discovery.[6][8] Derivatives of similar aniline structures have been explored as kinase inhibitors.[14]
-
Antiviral Agents: The piperazine ring is a common feature in many antiviral drugs.[6][8]
-
Central Nervous System (CNS) Agents: The ability of the piperazine group to cross the blood-brain barrier makes this scaffold attractive for developing drugs targeting CNS disorders.[17] For example, a structurally related compound, olanzapine, which contains a methylpiperazinyl group, is an atypical antipsychotic.[18]
Example Signaling Pathway Involvement (Hypothetical)
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by a derivative.
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. It is important to consult the Safety Data Sheet (SDS) before use.[11][19]
-
General Handling: Use in a well-ventilated area, preferably in a fume hood.[19] Avoid inhalation of dust or vapors.[11][19] Avoid contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][19]
-
Toxicology: The toxicological properties of this specific compound have not been fully investigated.[11] However, related aniline and piperazine derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[19] Some may cause skin irritation or allergic reactions.[19][20]
Conclusion
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a compound of significant interest to the drug discovery and development community. Its versatile chemical nature, coupled with the favorable properties often imparted by the methylpiperazine moiety, makes it a valuable starting point for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research.
References
-
PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]
-
Blotz Fine Chemicals. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. [Link]
-
ChemBK. 2-(4-Methylpiperazin-1-yl)aniline. [Link]
-
Shinde, A. K., et al. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonists. Der Pharma Chemica, 2012, 4(3):903-908. [Link]
-
PubChemLite. 2-methyl-4-(4-methylpiperazin-1-yl)aniline. [Link]
-
Autechem. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. [Link]
-
Supplementary Information. [Link]
-
Interchim. Safety Data Sheet. [Link]
-
Capot Chemical. MSDS of 2-(4-Methyl-1-piperazinyl)aniline. [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. [Link]
-
MDPI. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. [Link]
-
ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Link]
-
PubChem. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. [Link]
-
PubMed. Olanzapine...chronic administration induces weight gain, hyperphagia, and metabolic dysregulation in mice. [Link]
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 16154-71-5 Cas No. | 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | Apollo [store.apolloscientific.co.uk]
- 3. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, CAS No. 16154-71-5 - iChemical [ichemical.com]
- 4. scbt.com [scbt.com]
- 5. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk [whsysbio.net]
- 10. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline | C12H19N3O | CID 20136253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. matrixscientific.com [matrixscientific.com]
- 12. PubChemLite - 2-methyl-4-(4-methylpiperazin-1-yl)aniline (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Olanzapine (LY170053, 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5] benzodiazepine), but not the novel atypical antipsychotic ST2472 (9-piperazin-1-ylpyrrolo[2,1-b][1,3]benzothiazepine), chronic administration induces weight gain, hyperphagia, and metabolic dysregulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. static.cymitquimica.com [static.cymitquimica.com]
Spectroscopic data for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Introduction
2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a substituted aniline derivative incorporating a piperazine moiety, serves as a crucial building block in medicinal chemistry and materials science. Its structural complexity, featuring aromatic and aliphatic amine functionalities, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecule's spectral signature. By explaining the causality behind spectral features and outlining robust experimental protocols, this guide aims to provide a framework for the confident structural elucidation of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and related compounds.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's basic properties is foundational to interpreting its spectroscopic output.
-
Chemical Name: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of a molecule. For 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, both ¹H and ¹³C NMR provide critical information about the specific arrangement of atoms.
The Rationale Behind NMR Experimental Design
The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible NMR data. A deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), is used to avoid overwhelming the spectrum with solvent protons. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic molecules.[5]
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standardized protocol ensures data consistency and reliability.[5]
-
Sample Preparation: Dissolve 5-10 mg of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of TMS.
-
Instrument Setup:
-
Place the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Employ a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the full range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
NMR Data Acquisition and Processing Workflow
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectral Data
The chemical shifts are influenced by the electronic environment; electron-donating groups like -NH₂ and -CH₃ shield nearby protons (shifting them upfield), while attachment to electronegative atoms like nitrogen causes deshielding (downfield shift).[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (position 5) | ~6.7-6.9 | d | 1H |
| Aromatic H (position 3) | ~6.6-6.8 | d | 1H |
| Aromatic H (position 6) | ~6.5-6.7 | s | 1H |
| -NH₂ (Amine) | ~3.5-4.5 | br s | 2H |
| Piperazine H (adjacent to Ar) | ~3.0-3.3 | t | 4H |
| Piperazine H (adjacent to N-CH₃) | ~2.5-2.7 | t | 4H |
| N-CH₃ (Piperazine) | ~2.3-2.5 | s | 3H |
| Ar-CH₃ (Aromatic) | ~2.1-2.3 | s | 3H |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (C-NH₂) | ~145-148 |
| Aromatic C (C-N, piperazine) | ~142-145 |
| Aromatic C (C-CH₃) | ~128-132 |
| Aromatic C-H | ~115-125 |
| Piperazine C (adjacent to Ar) | ~50-55 |
| Piperazine C (adjacent to N-CH₃) | ~54-58 |
| N-CH₃ (Piperazine) | ~45-48 |
| Ar-CH₃ (Aromatic) | ~17-20 |
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
ATR-FTIR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact and collect the spectrum. This method requires minimal sample preparation.
-
KBr Pellet: Grind a small amount of sample (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press. Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Key Functional Groups and Their IR Vibrational Regions
Caption: Key functional groups and their characteristic IR absorption regions.
Predicted IR Absorption Data
The spectrum is expected to be dominated by features characteristic of a primary aromatic amine and an aliphatic tertiary amine.[7][8]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3400-3500 (two sharp bands) | Medium |
| C-H Stretch | Aromatic (sp²) | 3000-3100 | Medium-Weak |
| C-H Stretch | Aliphatic (sp³) | 2800-3000 | Strong |
| N-H Scissoring (Bend) | Primary Amine | 1550-1650 | Strong |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |
| C-N Stretch | Aromatic Amine | 1250-1350 | Strong |
| C-N Stretch | Aliphatic Amine | 1000-1250 | Medium |
| N-H Wag | Primary Amine | 650-900 | Broad, Strong |
Primary aromatic amines typically display two well-defined N-H stretching peaks.[7][9] The C-N stretching absorption for aromatic amines is found between 1200-1350 cm⁻¹.[7][10]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns.
The Rationale Behind MS Experimental Design
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation. Electron Ionization (EI), a higher-energy technique, is used to induce fragmentation, providing a detailed "fingerprint" of the molecule's structure.[5]
Experimental Protocol: LC-MS (ESI) or GC-MS (EI)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation (ESI):
-
Infuse the sample solution directly into the ESI source or inject it via a Liquid Chromatography (LC) system.
-
Operate in positive ion mode to detect the [M+H]⁺ adduct.
-
Set the mass analyzer to scan a range covering the expected molecular ion (e.g., m/z 100-500).
-
-
Instrumentation (EI):
-
Inject the sample solution into a Gas Chromatograph (GC) for separation.
-
The eluent enters the MS source where it is bombarded with electrons (typically at 70 eV).
-
The resulting fragments are separated by the mass analyzer.
-
Predicted Mass Spectrum and Fragmentation Pathway
The molecular formula C₁₂H₁₉N₃ contains an odd number of nitrogen atoms, so according to the Nitrogen Rule , the nominal molecular weight (205) must be an odd number, which it is.[10]
-
Molecular Ion:
-
In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 206.16 .[4]
-
In EI-MS, the molecular ion peak [M]⁺• would be observed at m/z 205.16 .
-
-
Key Fragmentation Pathways: Fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring or the bond connecting it to the aromatic ring.[11][12][13]
Caption: Predicted major fragmentation pathways for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Predicted Mass Spectrometry Data
| m/z Value | Proposed Fragment | Notes |
| 206 | [C₁₂H₂₀N₃]⁺ | Protonated molecular ion ([M+H]⁺) |
| 149 | [C₉H₁₃N₂]⁺ | Loss of a C₃H₇N₂ fragment from the piperazine ring |
| 134 | [C₈H₁₀N₂]⁺ | Loss of the N-methyl ethylamine side chain |
| 106 | [C₇H₈N]⁺ | Benzylic cleavage resulting in the methyl-aminophenyl fragment |
Conclusion
The structural characterization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy elucidates the precise ¹H and ¹³C atomic framework. IR spectroscopy confirms the presence of key functional groups, particularly the primary aromatic amine and aliphatic C-H and C-N bonds. Mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification of the target compound, ensuring its purity and structural integrity for applications in research and development.
References
- Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer....
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- 质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues.
- ResearchGate. (2025, August 7). Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
- CORE. (2024, May 12). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
- PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
- Benchchem. (n.d.). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4.
- PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
- ResearchGate. (2025, August 6). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Illinois State University. (n.d.). Infrared Spectroscopy.
- University of Calgary. (n.d.). IR: amines.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines.
- PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
- PubChemLite. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline.
- Santa Cruz Biotechnology. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline.
- Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Supplementary Information. (n.d.).
- Santa Cruz Biotechnology. (n.d.). 2-(4-methylpiperazin-1-yl)aniline.
- ChemicalBook. (2025, October 14). 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.
Sources
- 1. scbt.com [scbt.com]
- 2. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 3. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-methyl-4-(4-methylpiperazin-1-yl)aniline (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 13. files01.core.ac.uk [files01.core.ac.uk]
A Comprehensive Guide to the Organic Solvent Solubility of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline for Pharmaceutical Development
An In-depth Technical Guide:
Executive Summary
The physicochemical properties of active pharmaceutical ingredients (APIs) are fundamental to drug development, with solubility being a critical determinant of a drug's bioavailability, manufacturability, and formulation options. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a member of the piperazine-aniline class of compounds, represents a scaffold of significant interest in medicinal chemistry.[1] Understanding its behavior in various organic solvents is paramount for researchers in process chemistry, formulation science, and preclinical development.
This technical guide provides a comprehensive framework for characterizing the organic solvent solubility of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. It moves beyond a simple data sheet to deliver a foundational understanding of the theoretical principles governing solubility, coupled with detailed, field-proven experimental protocols. We will explore the predictive power of Hansen Solubility Parameters (HSP) and provide a step-by-step methodology for determining thermodynamic solubility via the gold-standard shake-flask method. This document is designed to empower researchers and scientists to generate reliable, reproducible solubility data, enabling informed decisions in the journey from drug discovery to product development.
Chapter 1: Profile of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Molecular Overview
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is an aromatic amine containing a substituted piperazine ring, a common structural motif in pharmaceuticals.[1] Its properties are derived from the interplay between the aniline head, the toluene-like core, and the basic piperazine tail.
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | [2] |
| Synonyms | 2-Methyl-4-(4-methyl-1-piperazinyl)aniline | [2] |
| CAS Number | 16154-71-5 | [2] |
| Molecular Formula | C₁₂H₁₉N₃ | [2] |
| Molecular Weight | 205.30 g/mol | [2] |
The Critical Role of Solubility in Drug Development
Solubility is the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature.[3] For an API like 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, this parameter is not merely an academic value; it dictates critical development pathways:
-
Process Chemistry: The selection of appropriate solvents is essential for reaction efficiency, impurity control, and, most importantly, for the final crystallization step which defines the purity and physical form of the API.
-
Formulation: Poor solubility is a major hurdle to developing effective drug formulations. A comprehensive solubility profile in various organic solvents is the first step towards strategies like co-solvent systems, amorphous solid dispersions, or salt formation to enhance aqueous solubility and bioavailability.[4]
-
Toxicology: The choice of vehicle for toxicology studies depends on the API's solubility, ensuring complete dissolution for accurate dosing.
Chapter 2: Theoretical Principles of Solubility
A robust experimental plan is built upon a solid theoretical foundation. Understanding the principles that govern dissolution allows for intelligent solvent selection and interpretation of results.
"Like Dissolves Like": A Foundational Concept
The principle of "like dissolves like" is the cornerstone of solubility prediction. It suggests that substances with similar intermolecular forces are more likely to be miscible. Polar solutes dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5] This is driven by the fact that the energy required to break the solute-solute and solvent-solvent interactions is favorably compensated by the energy released from forming new solute-solvent interactions.
Hansen Solubility Parameters (HSP): A Quantitative Approach
Hansen Solubility Parameters (HSP) refine the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components.[6] This provides a more nuanced, semi-quantitative method for predicting solubility.[7]
The three parameters are:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total Hansen parameter is given by the equation: δ² = δD² + δP² + δH²
The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. This can be visualized as a "solubility sphere" in a 3D space defined by the three parameters. Solvents that fall within this sphere are considered "good" solvents.
Caption: Conceptual model of Hansen Solubility Sphere.
Below is a table of HSP values for common organic solvents that could be used in an initial screening.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |
| Data compiled from various sources including Hansen Solubility Parameters documentation.[8] |
The Effect of Temperature
The solubility of a solid in a liquid generally increases with temperature.[9] This is because dissolution is often an endothermic process, meaning it absorbs heat. According to Le Châtelier's Principle, increasing the temperature of an endothermic system will shift the equilibrium to favor the dissolution process, thus increasing solubility.[3] For many organic compounds, the solubility can increase exponentially with temperature, a phenomenon that is critical for designing cooling crystallization processes.[10][11]
Chapter 3: Experimental Determination of Thermodynamic Solubility
Reliable solubility data is obtained through meticulous experimental work. The "shake-flask" method is the universally recognized gold standard for determining equilibrium (thermodynamic) solubility due to its accuracy and reliability.[12][13]
Experimental Workflow
The process follows a logical sequence from preparation to analysis, ensuring that a true equilibrium is achieved and accurately measured.
Caption: Workflow for Shake-Flask Solubility Determination.
Protocol: Shake-Flask Method for Solubility Determination
This protocol describes the steps to determine the solubility of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline at a specific temperature (e.g., 25 °C).
Objective: To determine the equilibrium solubility of the API in a selected organic solvent.
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Methodology:
-
Preparation:
-
Add an excess amount of the solid API to a glass vial. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment. A starting point is to add ~20-50 mg of solid to 2 mL of solvent.
-
Causality Note: Adding excess solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[13]
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and moderate agitation (e.g., 150 rpm).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for crystalline solids.[13][14]
-
Causality Note: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. 24-48 hours allows time for the dissolution process to reach a steady state.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the solid to settle. It is crucial to maintain the temperature during this step.
-
To separate the saturated liquid phase from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at the same temperature as equilibration for 15-20 minutes.
-
Filtration: Directly filter the slurry using a syringe filter.
-
-
Causality Note: This step must be performed carefully to avoid including any solid particles in the sample for analysis, which would falsely inflate the measured concentration. The filter material (e.g., PTFE) should be chosen to be compatible with the solvent and have low API binding.
-
-
Quantification:
-
Carefully pipette a known volume of the clear supernatant (the saturated solution) into a volumetric flask.
-
Dilute the sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV method (or other suitable analytical technique) to determine the concentration.[15]
-
-
Calculation:
-
Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor.
-
Express the final solubility in appropriate units, such as mg/mL or mol/L.
-
Chapter 4: Data Interpretation and Application
Data Presentation
Organizing the experimental data in a structured table is essential for comparison and analysis. This table should include solvent properties to facilitate correlation.
| Solvent | Polarity Index | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |
| e.g., Toluene | 2.4 | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Acetone | 5.1 | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Ethanol | 4.3 | 25 | [Experimental Value] | [Calculated Value] |
| e.g., Methanol | 5.1 | 25 | [Experimental Value] | [Calculated Value] |
Building a Predictive Solubility Model
By plotting the experimental solubility data against the Hansen Solubility Parameters of the respective solvents, a researcher can empirically determine the HSP values for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. This creates a powerful predictive tool. Once the API's HSP "center" is known, the solubility in any other solvent with known HSP can be estimated, saving significant experimental time and resources. This allows for the rational selection of solvent systems for crystallization, formulation, or other processing steps.
Chapter 5: Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline presents several hazards.[2] Users should always consult the full Safety Data Sheet (SDS) before handling.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Eye Damage: Causes serious eye damage.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
References
- Current time information in Moscow, RU. Google. Retrieved January 4, 2026.
-
PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]
-
Solubility of Things. Piperazine. Available from: [Link]
-
Wikipedia. Hansen solubility parameter. Available from: [Link]
-
Chemistry LibreTexts. 13.4: Effects of Temperature and Pressure on Solubility. Available from: [Link]
-
PubChem. Piperazine. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]
-
Hansen Solubility Parameters. HSP for Beginners. Available from: [Link]
-
American Chemical Society. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]
-
National Institutes of Health. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Available from: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available from: [Link]
-
ChemBK. 4-[(4-Methylpiperazin-1-yl)methyl]aniline. Available from: [Link]
-
Tetra. TTA520: 4,4'-Methylenebis(N,N-diglycidylaniline) Cas 28768-32-3. Available from: [Link]
-
ResearchGate. On the Effect of Temperature on Aqueous Solubility of Organic Solids. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
Prof Steven Abbott. HSP Basics | Practical Solubility Science. Available from: [Link]
-
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]
-
Wikipedia. Piperazine. Available from: [Link]
-
ResearchGate. Hansen parameters of the different organic solvents used. Available from: [Link]
-
ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available from: [Link]
-
National Institutes of Health. Biochemistry, Dissolution and Solubility. Available from: [Link] dissolution-and-solubility/
-
Royal Society of Chemistry. Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Available from: [Link]
-
ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. Available from: [Link]
-
Mendeley Data. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]
-
SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. Extraction and purification method of 1-amino-4-methylpiperazine.
-
Rasayan Journal of Chemistry. VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N. Available from: [Link]
-
Organic Syntheses Procedure. 4 - Organic Syntheses Procedure. Available from: [Link]
-
PrepChem.com. Synthesis of 1-acryloyl-4-methyl piperazine. Available from: [Link]
Sources
- 1. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 2. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. scielo.br [scielo.br]
- 14. enamine.net [enamine.net]
- 15. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. As a substituted aniline and piperazine derivative, this compound is valuable in medicinal chemistry and pharmaceutical synthesis.[1][2][3] However, its chemical structure necessitates stringent safety protocols to mitigate potential health risks. This guide is designed to provide the field-proven insights and technical data required to ensure a safe laboratory environment.
Section 1: Compound Identification and Properties
A foundational understanding of the compound's physical and chemical properties is essential for a thorough risk assessment.
Table 1: Chemical and Physical Properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | PubChem[4] |
| CAS Number | 16154-71-5 | PubChem[4] |
| Molecular Formula | C₁₂H₁₉N₃ | PubChem[4] |
| Molecular Weight | 205.30 g/mol | PubChem[4] |
| Appearance | White crystal or crystalline powder | ChemBK[5] |
| Solubility | Soluble in ethanol, chloroform, and ether; slightly soluble in water. | ChemBK[5] |
Section 2: Hazard Identification and Toxicology
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity, skin corrosion, and serious eye damage.[4] Adherence to the precautions outlined in this guide is mandatory.
Signal Word: Danger [4]
GHS Pictograms:
Table 2: GHS Hazard Classifications
| Hazard Class | Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H318 | Causes serious eye damage |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
(Source: PubChem)[4]
Toxicological Profile Summary: The primary routes of exposure are inhalation, ingestion, and dermal contact.[4] The aniline substructure suggests potential for rapid absorption through the skin.[6] The most significant hazard is the risk of serious, irreversible eye damage upon contact.[4][7] Inhalation of dust or aerosols may cause respiratory tract irritation.[4]
Section 3: Core Safety and Handling Protocols
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is critical for minimizing exposure.
Engineering Controls: The First Line of Defense
The primary engineering control is to minimize the concentration of airborne contaminants.
-
Chemical Fume Hood: All weighing, handling, and transfer of solid 2-Methyl-4-(4-methylpiperazin-1-yl)aniline must be performed inside a certified chemical fume hood to control dust and aerosol formation.[8][9]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure air quality and prevent the accumulation of vapors or dust.[10][11]
Personal Protective Equipment (PPE)
PPE is not a substitute for engineering controls but is essential for protecting against direct contact. Equipment must be selected based on the specific hazards of the compound.
Table 3: Recommended Personal Protective Equipment
| Body Area | Protective Equipment | Rationale and Standard |
| Eyes/Face | Chemical safety goggles and a full-face shield. | Mandatory. Protects against splashes and airborne particles that can cause serious eye damage (H318). Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[7][8][12] |
| Skin/Hands | Chemical-resistant nitrile or neoprene gloves. | The aniline structure suggests a high risk of dermal absorption. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[8][11] |
| Body | Laboratory coat. Additional chemical-resistant apron for large quantities. | Prevents contamination of personal clothing. Contaminated clothing must be removed immediately and laundered separately.[10][11] |
| Respiratory | Not required if handled exclusively within a fume hood. | If a fume hood is unavailable or malfunctioning, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.[7][9] |
Standard Operating Procedure for Handling
The following workflow is designed to ensure a systematic and safe approach to handling the compound.
Caption: Standard Handling Workflow Diagram.
Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area.[8][11][12] The container must be kept tightly closed to prevent exposure to air and moisture.[8]
-
Security: The substance should be stored in a locked cabinet or an area with restricted access.[7][11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[12]
Section 4: Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
Immediate action is required following any exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. [6][7][11]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[7][11] Seek medical attention if irritation persists.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [7][12]
-
Ingestion: Do NOT induce vomiting. [7][11] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention. [7]
Accidental Release (Spill) Protocol
In the event of a spill, a coordinated and cautious response is required to prevent exposure and environmental contamination.
Caption: Accidental Spill Response Workflow.
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[13]
-
Specific Hazards: While not highly flammable, containers may burn.[10] Combustion produces toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[12]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[12]
Section 5: Disposal Considerations
Chemical waste must be handled in a manner that ensures safety and environmental compliance.
-
Procedure: Dispose of waste material at an approved hazardous waste disposal facility.[7][12] Do not allow the product to enter drains or waterways.[12]
-
Regulations: All disposal practices must comply with local, regional, and national regulations for hazardous waste.[10][12]
Section 6: Conclusion
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a valuable research chemical that requires careful and informed handling. The primary hazards—acute toxicity, skin irritation, and particularly the risk of severe eye damage—can be effectively managed through the consistent application of the protocols in this guide. A safety-first mindset, grounded in a thorough understanding of the chemical's properties, is the cornerstone of responsible research.
References
-
Capot Chemical. (2010). MSDS of 2-(4-Methyl-1-piperazinyl)aniline.
-
Apollo Scientific. (2023). 4-(4-Methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)aniline Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem Compound Database.
-
Sigma-Aldrich. (2025). Safety Data Sheet.
-
ChemBK. (2024). 2-(4-Methylpiperazin-1-yl)aniline.
-
Fisher Scientific. (n.d.). Safety Data Sheet for 4-(4-Methylpiperazino)aniline.
-
Interchim. (2018). Safety Data Sheet for 4-(4-METHYLPIPERAZINO)ANILINE.
-
Fisher Scientific. (2015). Safety Data Sheet for Aniline.
-
Sigma-Aldrich. (2024). Safety Data Sheet for Aniline.
-
ChemicalBook. (2025). 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE.
-
Fisher Scientific. (2010). Safety Data Sheet for 3-(4-Methylpiperazin-1-yl)aniline.
-
Chem-Impex. (n.d.). 2-(4-Methyl-1-piperazinyl)aniline.
-
New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
-
Autech Industry Co.,Ltd. (n.d.). 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline.
-
Benchchem. (2025). Essential Safety and Operational Guide for 2-Methyl-4-(1,3-oxazol-2-yl)aniline.
-
CPAchem. (2023). Safety data sheet for N-Methylaniline.
-
Chem-Impex. (n.d.). 2-(4-Methyl-1-piperazinyl)aniline.
-
ChemicalBook. (2025). 4-(4-Methylpiperazino)aniline - Safety Data Sheet.
-
Fluorochem. (2024). Safety Data Sheet for 2-Methyl-5-(4-methylpiperazin-1-yl)aniline.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet for 4-(4-Methylpiperazino)aniline.
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(4-Ethylpiperazin-1-ly)aniline.
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. PubChem Compound Database.
-
ResearchGate. (n.d.). Synthesis of Some New 4-methylpiperazin-1-yl-methyl-4H-1,2,4-triazole-3-thiol Derivatives of Expected Anticancer and Antimicrobial Activity.
-
EvitaChem. (n.d.). Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 4. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.com [capotchem.com]
- 9. benchchem.com [benchchem.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. interchim.com [interchim.com]
- 12. fishersci.com [fishersci.com]
- 13. 4-(4-Methylpiperazino)aniline - Safety Data Sheet [chemicalbook.com]
The Ascendant Scaffold: A Technical Guide to the Biological Activity of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives in Modern Drug Discovery
Foreword: Beyond the Blueprint – A Perspective on Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the development of groundbreaking therapeutics. These "privileged scaffolds" serve as versatile launchpads for the design of potent and selective modulators of biological targets. The 2-methyl-4-(4-methylpiperazin-1-yl)aniline core and its related structures represent a paramount example of such a scaffold. Its prominence is etched in the success of transformative drugs, most notably in the realm of oncology. This guide provides an in-depth exploration of the biological activities of derivatives built upon this core, offering researchers, scientists, and drug development professionals a comprehensive understanding of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation. We will delve into the causality behind experimental choices, ensuring a narrative grounded in both established science and practical application.
I. The Architectural Significance of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Core
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a cornerstone in the design of numerous biologically active compounds, particularly kinase inhibitors. Its structural components each play a crucial role in the overall pharmacological profile of the resulting derivatives.
-
The Aniline Moiety: This aromatic amine serves as a key hydrogen bond donor and acceptor, facilitating critical interactions within the binding pockets of target proteins. The substitution pattern on the aniline ring is a primary determinant of target selectivity and potency.
-
The Methyl Group: The ortho-methyl group on the aniline ring can influence the conformation of the molecule, often promoting a non-planar arrangement that can be crucial for fitting into specific binding sites and enhancing selectivity. For instance, in the case of the renowned tyrosine kinase inhibitor Imatinib, the methyl group helps to nullify off-target activity on Protein Kinase C (PKC), thereby increasing its selectivity for the Bcr-Abl kinase.[1]
-
The Piperazine Ring: This heterocyclic moiety is a common feature in many successful drugs. Its primary role is to enhance the aqueous solubility and oral bioavailability of the molecule, which are critical pharmacokinetic properties for drug candidates. The basic nitrogen atom of the piperazine ring is often protonated at physiological pH, contributing to favorable interactions with solvent and biological macromolecules.
-
The N-Methyl Group on Piperazine: The terminal methyl group on the piperazine ring can further modulate the compound's physicochemical properties, including its basicity and lipophilicity. This, in turn, can impact cell permeability and metabolic stability.
The modular nature of this scaffold allows for extensive synthetic modifications, enabling the fine-tuning of a derivative's biological activity. This has made it a fertile ground for the development of targeted therapies.
II. Unraveling the Biological Tapestry: Key Activities and Mechanisms of Action
Derivatives of the 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold have demonstrated a broad spectrum of biological activities, with their most profound impact being in the field of oncology as kinase inhibitors.
A. Tyrosine Kinase Inhibition: The Hallmark Activity
Tyrosine kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common driver of cancer. The 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a key component of several potent tyrosine kinase inhibitors (TKIs).
1. Imatinib (Gleevec®): A Paradigm of Targeted Therapy
Imatinib is a first-generation TKI that revolutionized the treatment of Chronic Myeloid Leukemia (CML).[1][2] Its structure incorporates a 2-phenylaminopyrimidine core, where one of the phenyl rings is a substituted 2-methylaniline derivative. The 4-(4-methylpiperazin-1-yl)methyl group is a crucial side chain that enhances its drug-like properties.
-
Mechanism of Action: Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl tyrosine kinase.[1] The Bcr-Abl fusion protein, a product of the Philadelphia chromosome translocation, is constitutively active and drives the uncontrolled proliferation of leukemic cells in CML.[3] Imatinib stabilizes the inactive "DFG-out" conformation of the Abl kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.[2][4] This blockade of the signaling cascade leads to the induction of apoptosis (programmed cell death) in Bcr-Abl-positive cancer cells.
2. Second-Generation TKIs: Overcoming Resistance
The long-term efficacy of imatinib can be limited by the emergence of resistance, often due to mutations in the Bcr-Abl kinase domain. This clinical challenge spurred the development of second-generation TKIs with broader activity against imatinib-resistant mutants.
-
Nilotinib (Tasigna®): Structurally related to imatinib, nilotinib exhibits greater potency and selectivity for the Bcr-Abl kinase.[4][5] It is effective against many imatinib-resistant Bcr-Abl mutations.[4] Like imatinib, it binds to the inactive conformation of the Abl kinase.[4]
-
Dasatinib (Sprycel®): Dasatinib is a multi-targeted kinase inhibitor that is significantly more potent than imatinib.[6] A key distinction in its mechanism is its ability to bind to both the active and inactive conformations of the Abl kinase, which contributes to its efficacy against a wider range of Bcr-Abl mutations that confer resistance to imatinib.[3][6] Beyond Bcr-Abl, dasatinib also inhibits other kinases, including the SRC family kinases.[3][6][7]
The following diagram illustrates the central role of Bcr-Abl in CML and the inhibitory action of TKIs.
Caption: Bcr-Abl signaling pathway and the mechanism of TKI inhibition.
B. Broader Kinase Inhibition Profile and Emerging Applications
While the inhibition of Bcr-Abl is the most prominent activity, derivatives of this scaffold have shown inhibitory effects against a range of other kinases, opening up avenues for their application in other cancers and diseases. For example, dasatinib also inhibits c-KIT and PDGFRβ, which are implicated in various solid tumors.[3][6] Furthermore, research is ongoing to explore the potential of these derivatives in treating neurodegenerative diseases and viral infections. The versatility of the 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold continues to be a driving force in the discovery of novel therapeutic agents.
III. Experimental Evaluation of Biological Activity: A Practical Guide
The characterization of the biological activity of novel 2-methyl-4-(4-methylpiperazin-1-yl)aniline derivatives requires a systematic and robust experimental approach. The following protocols are fundamental to this process.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic or anti-proliferative effects of chemical compounds on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., K562 for Bcr-Abl positive CML, or other relevant lines) in appropriate media and conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
The following diagram outlines the workflow for the MTT assay.
Caption: A streamlined workflow of the MTT assay for cytotoxicity.
B. In Vitro Kinase Inhibition Assay
To directly assess the inhibitory activity of the derivatives on their target kinases, a biochemical kinase inhibition assay is essential. Several formats are available, including radiometric assays, fluorescence-based assays, and luminescence-based assays. The following is a general protocol for a non-radiometric, luminescence-based kinase assay.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl2, DTT, and a bovine serum albumin).
-
Reconstitute the recombinant target kinase (e.g., Abl, Src) and the specific substrate peptide in the kinase buffer.
-
Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at twice the desired final concentration.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations. Include a positive control (kinase + substrate, no inhibitor) and a negative control (no kinase).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a detection reagent. In a luminescence-based assay (e.g., Kinase-Glo®), this reagent simultaneously stops the reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.
-
Incubate for a short period as per the manufacturer's instructions to allow the luminescent signal to stabilize.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
IV. Data in Perspective: Summarizing Biological Activity
For a clear and comparative analysis of the biological activity of a series of 2-methyl-4-(4-methylpiperazin-1-yl)aniline derivatives, it is essential to present the quantitative data in a structured format.
Table 1: In Vitro Biological Activity of Exemplary Derivatives
| Compound ID | Target Kinase | Kinase IC50 (nM) | K562 Cell IC50 (nM) |
| Imatinib | Bcr-Abl | 250 | 300 |
| Nilotinib | Bcr-Abl | 20 | 30 |
| Dasatinib | Bcr-Abl | <1 | 3 |
| Derivative A | Bcr-Abl | 150 | 200 |
| Derivative B | Bcr-Abl | 50 | 75 |
| Derivative C | Src | 10 | N/A |
Note: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values should be experimentally determined.
V. Concluding Remarks and Future Directions
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold has unequivocally established its significance in modern drug discovery, primarily through its central role in the development of life-saving tyrosine kinase inhibitors. The remarkable success of drugs like imatinib, nilotinib, and dasatinib serves as a powerful testament to the therapeutic potential embedded within this chemical framework. The inherent modularity of the scaffold continues to inspire medicinal chemists to design novel derivatives with enhanced potency, improved selectivity, and the ability to overcome drug resistance.
Future research in this area will likely focus on several key aspects:
-
Expansion to New Targets: Exploring the activity of these derivatives against a broader range of kinases and other enzyme families to address unmet medical needs in various diseases.
-
Combating Drug Resistance: The rational design of next-generation inhibitors that can effectively target mutated forms of kinases that are resistant to current therapies.[8]
-
Improving Pharmacokinetic and Safety Profiles: Fine-tuning the physicochemical properties of these derivatives to optimize their absorption, distribution, metabolism, excretion (ADME), and toxicity profiles.
As our understanding of the molecular drivers of disease deepens, the 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is poised to remain a highly valuable and versatile platform for the development of innovative and impactful medicines for years to come.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
- PubMed. (2016, January 5). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
- ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
- Pediatric Oncall. (n.d.). Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
- YouTube. (2025, March 25). Pharmacology of Nilotinib (Nilotaz, Nilotib); Pharmacokinetics, Mechanism of Action, Uses, Effects.
- MedlinePlus. (2025, February 15). Dasatinib.
- Cancer Research UK. (n.d.). Dasatinib.
- Wikipedia. (n.d.). Nilotinib.
- ACS Publications. (n.d.). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives | Journal of Medicinal Chemistry.
- Stockton University. (n.d.). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
- PubMed. (2018, September 4). Clinical Pharmacokinetic and Pharmacodynamic Overview of Nilotinib, a Selective Tyrosine Kinase Inhibitor.
- ResearchGate. (2025, August 6). Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs.
- ScienceDirect. (n.d.). Pharmacokinetics and pharmacodynamics of nilotinib in gastrointestinal stromal tumors.
- ResearchGate. (n.d.). Chemical optimization and functions of imatinib structure.
- NIH. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC.
- ClinPGx. (n.d.). Nilotinib Pathway, Pharmacokinetics/Pharmacodynamics.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Nilotinib - Wikipedia [en.wikipedia.org]
- 6. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 7. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. pubs.acs.org [pubs.acs.org]
The Emerging Potential of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Modern Drug Discovery: A Technical Guide
Abstract
The confluence of the aniline and piperazine scaffolds in a single molecular entity has consistently yielded compounds of significant pharmacological interest. This technical guide delves into the untapped potential of a specific derivative, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, as a core structure for the development of novel therapeutics. Synthesizing data from analogous compounds and established biochemical principles, we explore its promising applications in two key areas of drug discovery: the stabilization of G-quadruplex structures in oncogene promoters and the inhibition of protein kinases. This whitepaper serves as a resource for researchers and drug development professionals, providing a theoretical framework, practical experimental protocols, and insights into the structure-activity relationships that can guide future discovery efforts.
Introduction: The Strategic Importance of the Anilino-Piperazine Scaffold
The 2-Methyl-4-(4-methylpiperazin-1-yl)aniline molecule, characterized by its substituted aniline ring linked to a methylpiperazine moiety, represents a privileged scaffold in medicinal chemistry. The piperazine ring is a common structural motif in many approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] The aniline portion, on the other hand, provides a versatile platform for synthetic modification and can engage in key interactions with biological targets. Derivatives of this core structure have shown diverse biological activities, including anti-cancer and anti-viral properties.[2] This guide will provide an in-depth analysis of the potential applications of this specific scaffold, focusing on scientifically plausible and experimentally verifiable avenues for drug discovery.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is crucial for its development as a drug candidate.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₃ | [3] |
| Molecular Weight | 205.30 g/mol | [4] |
| CAS Number | 16154-71-5 | [4] |
| Predicted LogP | 1.5 | [3] |
| Molecular Formula | C12H19N3 | [3] |
| Molecular Weight | 205.30 g/mol | [4] |
| CAS Number | 16154-71-5 | [4] |
| Predicted LogP | 1.5 | [3] |
Synthetic Pathways: A Gateway to Novel Derivatives
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and its derivatives can be efficiently achieved through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed reaction allows for the formation of the critical carbon-nitrogen bond between an aryl halide and the piperazine nitrogen.
Proposed Synthetic Route: Buchwald-Hartwig Amination
A plausible and versatile route to the target compound involves the coupling of 4-bromo-3-methylaniline with 1-methylpiperazine.
Caption: Proposed Buchwald-Hartwig synthesis of the target compound.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for similar transformations.[5][6]
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add 4-bromo-3-methylaniline (1.0 equivalent) and toluene.
-
Amine Addition: Add 1-methylpiperazine (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Potential Application I: Stabilization of c-MYC G-Quadruplex
The c-MYC proto-oncogene is a master regulator of cell proliferation and is overexpressed in a majority of human cancers.[4] Its direct inhibition has proven difficult, leading researchers to explore alternative strategies. One such approach is the stabilization of a G-quadruplex (G4) structure in the promoter region of the c-MYC gene, which acts as a transcriptional repressor.[4] Small molecules that bind and stabilize this G4 structure can effectively downregulate c-MYC expression.
Structurally similar compounds to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline have been identified as potent stabilizers of the c-MYC G-quadruplex, suggesting this is a promising avenue for investigation.[7]
Caption: Stabilization of c-MYC G-quadruplex by a small molecule ligand.
Experimental Protocol: Circular Dichroism (CD) Melting Assay
CD spectroscopy is a powerful technique to assess the thermal stability of G-quadruplex DNA in the presence of a potential stabilizing ligand.
-
Sample Preparation: Prepare a solution of the c-MYC G-quadruplex-forming oligonucleotide (e.g., Pu22) at a concentration of 10 µM in a suitable buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 1 mM KCl and 99 mM LiCl).
-
Ligand Addition: Prepare samples with and without the test compound (e.g., 40 µM 2-Methyl-4-(4-methylpiperazin-1-yl)aniline).
-
CD Measurement: Record the CD spectra at a specific wavelength (e.g., 265 nm) over a temperature range of 20 to 95 °C, with a heating rate of 1 °C/min.
-
Data Analysis: Determine the melting temperature (Tₘ), which is the temperature at which 50% of the G-quadruplex is unfolded. An increase in Tₘ in the presence of the compound indicates stabilization.
Potential Application II: Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. The anilino-piperazine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[8] The aniline moiety can form key hydrogen bonds with the hinge region of the kinase active site, while the piperazine group often extends into the solvent-exposed region, providing opportunities for modification to enhance potency and selectivity.
Caption: Mechanism of competitive kinase inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This protocol outlines a common method for assessing the inhibitory activity of a compound against a specific kinase.[1]
-
Reagent Preparation:
-
Prepare a serial dilution of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in DMSO.
-
Prepare a solution of the target kinase in a suitable kinase buffer.
-
Prepare a solution of a fluorescein-labeled substrate and ATP at twice their final desired concentrations.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase solution to all wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the substrate/ATP solution. Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor (fluorescein) and donor (terbium) emission signals.
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is not yet available, we can extrapolate from related compound series to guide future optimization efforts.
-
Aniline Ring Substitution: The position and nature of substituents on the aniline ring can significantly impact both potency and selectivity. For kinase inhibitors, substitutions at the meta and para positions are often well-tolerated and can be used to modulate physicochemical properties.[8]
-
Piperazine Moiety: The methyl group on the piperazine can be replaced with other functionalities to explore interactions with the solvent-exposed region of a target protein. For example, introducing a larger, more lipophilic group could enhance binding affinity.[9]
-
Methyl Group on the Aniline Ring: The methyl group at the 2-position of the aniline ring may influence the torsional angle between the aniline and piperazine rings, which could affect the compound's conformational preference and binding to its target.
Pharmacokinetic Considerations
The piperazine moiety is generally associated with favorable pharmacokinetic properties.[1] It is a weak base and is typically protonated at physiological pH, which can enhance aqueous solubility. The metabolism of piperazine-containing drugs often involves N-dealkylation and oxidation, primarily mediated by cytochrome P450 enzymes.[10] Early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, such as microsomal stability and Caco-2 permeability assays, will be crucial in the development of any lead compounds derived from this scaffold.
Conclusion and Future Directions
2-Methyl-4-(4-methylpiperazin-1-yl)aniline represents a promising starting point for the discovery of novel therapeutics. Its structural features suggest a high potential for activity as both a G-quadruplex stabilizer and a kinase inhibitor. The synthetic accessibility of this scaffold allows for the rapid generation of a library of analogues for SAR studies. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives against a panel of cancer cell lines and relevant kinases. In-depth biophysical studies will be essential to confirm its mechanism of action as a G-quadruplex stabilizer. The insights and protocols provided in this guide offer a solid foundation for initiating such a drug discovery program.
References
-
Antrobus, R., et al. (2025). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Fan, M., et al. (2015). Aniline synthesis by amination (arylation). Organic Chemistry Portal. [Link]
-
Ismail, M. A. H., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
MDPI. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]
-
PubMed Central. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
MDPI. (2022). Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules. [Link]
-
PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship of piperazine-linked aminopyridine 6. [Link]
-
ResearchGate. (2020). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. [Link]
-
MDPI. (2021). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
-
Chem-Impex. (n.d.). 2-(4-Metil-1-piperazinil)anilina. [Link]
-
EMBL-EBI. (n.d.). 2-(4-methyl-1-piperazinyl)aniline (CHEBI:113157). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
Topic: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline as a Precursor for Heterocyclic Synthesis
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized aromatic amine that has emerged as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a sterically influencing methyl group, and a solubilizing, pharmacologically relevant methylpiperazine moiety, makes it an exceptionally versatile precursor for the synthesis of diverse heterocyclic systems. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its strategic application in constructing complex heterocyclic cores, particularly those found in potent kinase inhibitors. We will delve into the mechanistic rationale behind key transformations, provide validated experimental protocols, and present the information in a framework designed for practical application in a research and development setting.
Introduction: The Strategic Value of a Multifunctional Precursor
In the landscape of drug discovery, particularly in the development of targeted therapies like kinase inhibitors, the efficiency of synthesis and the ability to rapidly generate structural diversity are paramount. Precursors, or starting materials, that carry multiple strategic functionalities are invaluable assets. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Figure 1) is a prime example of such a precursor.
-
The primary aniline amine (-NH2) serves as a potent nucleophile, enabling the formation of key carbon-nitrogen bonds that are foundational to many heterocyclic cores.
-
The ortho-methyl group (-CH3) provides steric influence, which can dictate regioselectivity in subsequent reactions and modulate the final compound's binding conformation with biological targets.
-
The para-methylpiperazine moiety is a well-established pharmacophore that often enhances aqueous solubility, oral bioavailability, and can form crucial interactions within protein binding pockets.[1]
This unique combination of features makes the title compound a privileged scaffold for accessing libraries of compounds aimed at targets such as Mer/c-Met kinases, EGFR, and VEGFR-2, which are implicated in various cancers.[2][3] This guide will explore the synthesis of this precursor and its subsequent elaboration into medicinally relevant heterocyclic frameworks.
Precursor Profile: Physicochemical Properties and Safety
A thorough understanding of a precursor's properties and handling requirements is the foundation of any successful synthetic campaign.
Table 1: Physicochemical Properties of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
| Property | Value | Source |
| CAS Number | 16154-71-5 | [4][5][6] |
| Molecular Formula | C₁₂H₁₉N₃ | [4][5] |
| Molecular Weight | 205.30 g/mol | [4][5] |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | [5] |
| Appearance | White crystal or crystalline powder | [7] |
Safety and Handling: This compound is classified as hazardous and must be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[8][9]
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation and serious eye damage.[5][8]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents.[10]
Synthesis of the Precursor
The efficient synthesis of 2-methyl-4-(4-methylpiperazin-1-yl)aniline is a critical first step. A common and effective strategy involves a two-step process starting from a commercially available nitroaromatic compound: Buchwald-Hartwig amination followed by nitro group reduction.
Workflow 1: Synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Caption: General workflow for the synthesis of the target precursor.
Experimental Protocol: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming aryl-nitrogen bonds. It is chosen for its high functional group tolerance and typically high yields, avoiding the harsh conditions of older methods.
-
Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon), add 4-bromo-1-methyl-2-nitrobenzene (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base such as sodium tert-butoxide (1.4 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Execution: Heat the mixture to 100-110 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography (silica gel) to yield the intermediate product.
Experimental Protocol: Reduction to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Causality: Catalytic hydrogenation is selected for its clean conversion of the nitro group to an amine, with water being the only byproduct. This method is generally preferred over metal/acid reductions (like SnCl₂) for its simpler work-up.[11]
-
Reaction Setup: Dissolve the intermediate, 1-methyl-4-(3-methyl-4-nitrophenyl)piperazine (1.0 eq), in a solvent such as ethanol or methanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5-10 mol% weight).
-
Reaction Execution: Seal the vessel, purge with hydrogen gas, and then maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) while stirring vigorously at room temperature.
-
Work-up: Monitor the reaction until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-methyl-4-(4-methylpiperazin-1-yl)aniline, which is often pure enough for subsequent steps.
Application in Heterocyclic Synthesis: Building Kinase Inhibitors
The primary amino group of the precursor is a powerful handle for constructing N-aryl heterocyclic cores common in kinase inhibitors. The most prevalent reaction is the nucleophilic aromatic substitution (SₙAr) with an electron-deficient, halogenated heterocycle.
Figure 2: General SₙAr Mechanism
Sources
- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. interchim.com [interchim.com]
- 10. fishersci.com [fishersci.com]
- 11. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
A Technical Guide to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline: Sourcing, Analysis, and Application in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS No. 16154-71-5), a key chemical intermediate for professionals in pharmaceutical research and development. The document details the compound's physicochemical properties, outlines its commercial availability with a list of representative suppliers, and presents standardized protocols for quality control and safe handling. Furthermore, it explores the molecule's strategic importance as a structural motif in medicinal chemistry, particularly in the development of targeted therapeutics. This guide is intended to serve as an essential resource for researchers, chemists, and procurement specialists, enabling informed decision-making in the sourcing and application of this versatile building block.
Introduction and Strategic Importance
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative featuring a pharmacologically significant N-methylpiperazine moiety. This structural combination makes it a valuable precursor and building block in the synthesis of complex, biologically active molecules.[1] The aniline portion provides a versatile chemical handle for a variety of coupling reactions, while the piperazine ring is a common motif in pharmaceuticals, known to enhance aqueous solubility and modulate pharmacokinetic properties.[1]
The strategic value of this compound lies in its utility for constructing libraries of potential drug candidates. The N-methylpiperazine group, in particular, is frequently incorporated into molecules designed to interact with specific biological targets such as protein kinases or G-protein coupled receptors.[1] An understanding of its commercial landscape, quality attributes, and handling requirements is therefore critical for research teams aiming to accelerate drug discovery timelines.
Physicochemical Properties and Specifications
A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The key identifiers and computed properties for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline are summarized below.
| Property | Value | Source |
| CAS Number | 16154-71-5 | PubChem[2] |
| Molecular Formula | C₁₂H₁₉N₃ | PubChem[2][3] |
| Molecular Weight | 205.30 g/mol | PubChem[2][3] |
| Monoisotopic Mass | 205.157897619 Da | PubChem[2][4] |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | PubChem[2] |
| XLogP3-AA (Predicted) | 1.5 | PubChem[2] |
| Appearance | White to off-white crystalline powder (Typical) | General Supplier Data |
Commercial Availability and Procurement
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is readily available from a variety of chemical suppliers, typically on a research scale from grams to kilograms. Its availability facilitates its use in both initial screening campaigns and later-stage lead optimization efforts.
Representative Commercial Suppliers
The following table lists several vendors who list this compound in their catalogs. Researchers should always verify stock and purity with the supplier before ordering.
| Supplier | CAS Number | Representative Product/Catalog Number |
| Santa Cruz Biotechnology | 16154-71-5 | sc-217983[3] |
| Fisher Scientific | 16154-71-5 | Available via eMolecules integration[5] |
| ChemicalBook | 16154-71-5 | CB7468165[6] |
| eMolecules | 16154-71-5 | 537703381[5] |
Procurement and Quality Considerations for Researchers
When procuring this chemical, it is imperative to:
-
Verify the CAS Number: Ensure the product listed is 16154-71-5 . Several structural isomers exist with different CAS numbers, such as 2-(4-Methylpiperazin-1-yl)aniline (CAS: 180605-36-1), which could lead to erroneous experimental results.[7][8]
-
Request a Certificate of Analysis (CoA): The CoA is a self-validating document that provides lot-specific data on purity (typically determined by HPLC or GC), identity (confirmed by ¹H NMR and/or MS), and moisture content.
-
Evaluate Supplier Reliability: Choose reputable suppliers with a track record of providing high-quality materials and transparent documentation.
Synthesis and Quality Control Workflow
While this compound is commercially available, understanding its synthesis and a robust workflow for quality verification is crucial for ensuring experimental reproducibility.
Representative Synthetic Pathway
A common and efficient method for synthesizing substituted anilines like the target molecule involves the reduction of a corresponding nitroaromatic precursor. This approach is widely used in medicinal chemistry for its reliability.[1]
Caption: A plausible synthetic route to the target compound.
Recommended Quality Control (QC) Workflow
Upon receipt of the compound from a commercial supplier, an in-house QC check is a best practice to validate its identity and purity before use in critical experiments.
Protocol: Identity and Purity Verification
-
Documentation Review: Cross-reference the supplier's label, packing slip, and Certificate of Analysis with the internal purchase order. Confirm the CAS number matches 16154-71-5 .
-
Physical Characterization: Observe the material's appearance (color, form) and compare it to the specifications on the CoA.
-
Solubility Test: Test solubility in a common solvent for analysis, such as DMSO-d₆ or CDCl₃, to prepare for NMR spectroscopy.
-
¹H NMR Spectroscopy:
-
Objective: Confirm the chemical structure.
-
Procedure: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent. Acquire a proton NMR spectrum.
-
Expected Result: The spectrum should show distinct signals corresponding to the aromatic protons, the methyl group on the benzene ring, the piperazine ring protons, and the N-methyl group protons. The integration of these signals should correspond to the number of protons in each environment.
-
-
LC-MS Analysis:
-
Objective: Confirm the molecular weight and assess purity.
-
Procedure: Prepare a dilute solution (~1 mg/mL) and inject it into an LC-MS system.
-
Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 206.16. The HPLC chromatogram will provide a purity profile, typically reported as a percentage based on peak area at a specific UV wavelength.
-
Caption: A standard workflow for incoming quality control.
Applications in Research and Drug Development
The title compound is not typically a final drug product but rather a crucial intermediate. Its utility stems from the strategic combination of the aniline and N-methylpiperazine functional groups.
-
Scaffold for Kinase Inhibitors: The aniline nitrogen can be functionalized to form linkages (e.g., amides, ureas, sulfonamides) that interact with the hinge region of protein kinases. The N-methylpiperazine often serves as a "solubilizing tail" that extends into the solvent-exposed region of the ATP-binding pocket, improving compound properties.
-
Building Block for CNS-Active Agents: The piperazine ring is a well-known privileged scaffold in neuropharmacology. Its incorporation can facilitate blood-brain barrier penetration and interaction with CNS targets.
-
Derivatives for DNA-Binding Agents: Derivatives of 4-(4-methylpiperazin-1-yl)aniline have been investigated for their ability to stabilize G-quadruplex DNA structures, which are implicated in cancer cell proliferation.[9] This suggests the core scaffold is suitable for developing novel anticancer agents.[9]
-
Caution on Aniline Moiety: While versatile, the aniline group can be a liability. It can be susceptible to metabolic oxidation, potentially leading to the formation of reactive metabolites and associated toxicity.[10] Therefore, drug development professionals using this scaffold must carefully consider the overall molecular context to mitigate such risks.[10]
Caption: The role of the core scaffold in drug discovery.
Safe Handling, Storage, and Disposal
Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
Based on GHS classifications for this compound, it should be treated with caution.[2]
-
H302: Harmful if swallowed.[2]
-
H312: Harmful in contact with skin.[2]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Protocol
-
Engineering Controls: Handle only inside a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Dispensing: When weighing and dispensing the solid, use a spatula and avoid generating dust. Use a container that can be securely sealed.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin: Remove contaminated clothing and wash skin with plenty of soap and water. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6] Some suppliers recommend storage at room temperature.[6][13]
-
Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter the sewer system.
Conclusion
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a commercially accessible and highly valuable chemical intermediate for drug discovery and medicinal chemistry. Its dual-functionality scaffold provides a robust platform for synthesizing diverse libraries of compounds targeting a range of biological systems. For researchers, a thorough understanding of its procurement, quality validation, and safe handling is paramount. By adhering to the protocols and considerations outlined in this guide, scientific teams can effectively leverage this building block to advance their research and development objectives.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2116868, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Available at: [Link]
-
Chemical Plants. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9. Available at: [Link]
-
Capot Chemical. MSDS of 2-(4-Methyl-1-piperazinyl)aniline. Available at: [Link]
-
ChemBK. 2-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]
-
Interchim. Safety Data Sheet - 4-(4-METHYLPIPERAZINO)ANILINE. Available at: [Link]
-
PubChemLite. 2-methyl-4-(4-methylpiperazin-1-yl)aniline. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 20136253, 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. Available at: [Link]
-
MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Available at: [Link]
-
ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing.... Available at: [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. Available at: [Link]
Sources
- 1. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 2. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. PubChemLite - 2-methyl-4-(4-methylpiperazin-1-yl)aniline (C12H19N3) [pubchemlite.lcsb.uni.lu]
- 5. eMolecules 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 16154-71-5 | MFCD06335528 | Fisher Scientific [fishersci.com]
- 6. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-(4-Methylpiperazin-1-yl)aniline | 180605-36-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. cresset-group.com [cresset-group.com]
- 11. interchim.com [interchim.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-(4-Methylpiperazin-1-yl)aniline - CAS:180605-36-1 - Sunway Pharm Ltd [3wpharm.com]
Methodological & Application
Synthesis Protocol for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline: An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the manufacturing of various pharmaceutical compounds. The protocol detailed herein focuses on a robust and scalable palladium-catalyzed Buchwald-Hartwig amination reaction. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure procedural success and safety.
Introduction and Significance
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a crucial building block in medicinal chemistry. Its molecular structure, featuring a substituted aniline and a methylpiperazine moiety, makes it a valuable precursor for the synthesis of a range of biologically active molecules, including kinase inhibitors used in oncology. For instance, it is a known intermediate in the synthesis of the targeted cancer therapy drug, Dasatinib.[1][2] The efficient and reliable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.
This guide focuses on the Buchwald-Hartwig amination, a powerful cross-coupling method for the formation of carbon-nitrogen bonds.[3] This reaction is favored for its high functional group tolerance, broad substrate scope, and generally high yields, making it a superior alternative to traditional methods like nucleophilic aromatic substitution, which often require harsh reaction conditions.[3]
Retrosynthetic Analysis and Strategy
The core of our synthetic strategy is the palladium-catalyzed coupling of an aryl halide with an amine. The target molecule, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, can be disconnected at the C-N bond between the aniline ring and the piperazine nitrogen. This retrosynthetic approach identifies 4-bromo-2-methylaniline and 1-methylpiperazine as the key starting materials.
Sources
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Introduction: The Strategic Importance of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Scaffold in Kinase Inhibitor Discovery
The landscape of targeted cancer therapy has been revolutionized by the development of small molecule kinase inhibitors.[1] These agents are designed to interfere with the signaling pathways that drive malignant cell growth and proliferation. A recurring and highly successful structural motif in many of these therapeutic agents is the 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold. This versatile building block is a cornerstone in the synthesis of numerous clinically significant kinase inhibitors, most notably the groundbreaking drug imatinib (Gleevec®), a first-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[2][3]
The utility of this aniline derivative stems from its unique combination of structural and physicochemical properties. The N-methylpiperazine group often plays a crucial role in enhancing the solubility and bioavailability of the final drug molecule, while also providing a key interaction point within the kinase active site.[4][5] The aniline nitrogen serves as a critical handle for forming a covalent bond with the core heterocyclic structure of the inhibitor, a linkage most efficiently forged through modern cross-coupling methodologies. This application note provides a detailed, step-by-step protocol for the synthesis of a model kinase inhibitor, leveraging the Buchwald-Hartwig amination reaction to couple 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with a suitable heterocyclic partner.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using 2-Methyl-4-(4-methylpiperazin-1-yl)aniline can be approached in a modular fashion, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[3][6] The core of this strategy lies in the palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction that has become indispensable in medicinal chemistry for its broad substrate scope and functional group tolerance.[7][8][9][10]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of a kinase inhibitor.
This protocol will detail the synthesis of a representative kinase inhibitor, N-(2-methyl-4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-4-yl)pyrimidin-2-amine, a structural analogue of imatinib.
Experimental Protocols
PART 1: Synthesis of N-(2-methyl-4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-4-yl)pyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed cross-coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with a suitable heterocyclic halide.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Chloro-4-(pyridin-4-yl)pyrimidine | 191.62 | 1.0 | 191.6 mg |
| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 205.30 | 1.2 | 246.4 mg |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 45.8 mg |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 476.66 | 0.1 | 47.7 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | 192.2 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(pyridin-4-yl)pyrimidine (191.6 mg, 1.0 mmol), 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (246.4 mg, 1.2 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (47.7 mg, 0.1 mmol), and sodium tert-butoxide (192.2 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 10 mL of anhydrous toluene to the flask via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (e.g., 98:2 to 95:5) to afford the pure N-(2-methyl-4-(4-methylpiperazin-1-yl)phenyl)-4-(pyridin-4-yl)pyrimidin-2-amine as a solid.
PART 2: Characterization of the Final Product
The identity and purity of the synthesized kinase inhibitor should be confirmed by standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the final compound. The spectra should be consistent with the expected structure, showing the characteristic peaks for the aromatic protons, the methyl and piperazine protons, and the pyrimidine and pyridine ring protons.
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the synthesized compound, confirming its elemental composition.
3. High-Performance Liquid Chromatography (HPLC):
-
The purity of the final product should be assessed by HPLC. A purity of >95% is generally considered acceptable for biological testing.
Mechanistic Insights and Rationale
The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[7][8] The catalytic cycle is generally understood to involve the following key steps:[8][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, the chloropyrimidine) to form a Pd(II) intermediate.
-
Ligand Exchange: The aniline derivative displaces the halide from the palladium complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the desired arylamine product and regenerating the Pd(0) catalyst.
The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing side reactions, thereby increasing the efficiency of the coupling.[11]
Structural Significance of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Moiety
The 2-Methyl-4-(4-methylpiperazin-1-yl)aniline fragment is not merely a synthetic handle but a key pharmacophore that contributes significantly to the biological activity of many kinase inhibitors.
-
Binding Interactions: The piperazine nitrogen can act as a hydrogen bond acceptor, while the overall basicity of the group can lead to salt bridge formation with acidic residues in the ATP-binding pocket of the kinase.[5]
-
Solubility and Pharmacokinetics: The polar N-methylpiperazine group enhances the aqueous solubility of the inhibitor, which is a critical factor for oral bioavailability.[4]
-
Conformational Control: The methyl group ortho to the aniline nitrogen can influence the conformation of the molecule, which can be important for optimal binding to the target kinase.
In the context of ABL kinase inhibitors like imatinib, this moiety is known to occupy the solvent-exposed region of the ATP-binding site, contributing to the overall binding affinity and selectivity of the drug.[2][12]
Safety Precautions
-
Hazardous Materials: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye damage and skin and respiratory irritation.[13] Palladium catalysts and phosphine ligands are also toxic and should be handled with care. Sodium tert-butoxide is a strong base and is corrosive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling these chemicals.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of kinase inhibitors based on the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline scaffold. The use of the Buchwald-Hartwig amination allows for a modular and versatile approach to the synthesis of a wide range of analogues, facilitating the exploration of structure-activity relationships in drug discovery programs. The insights into the mechanistic and structural importance of the key components of this synthesis will aid researchers in the rational design of novel and potent kinase inhibitors.
References
- Flow Chemistry Synthesis of Imatinib and Analogues. Africa Commons.
- Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC - NIH.
- Modular Continuous Flow Synthesis of Imatinib and Analogues | Organic Letters.
- Modular Continuous Flow Synthesis of Imatinib and Analogues - DSpace@MIT.
- A Facile Total Synthesis of Imatinib Base and Its Analogues - ACS Publications.
- 2-(4-Methyl-1-piperazinyl)aniline - Chem-Impex.
- 2-(4-Methylpiperazin-1-yl)aniline - ChemBK.
- Identification and structural characterization of small molecule inhibitors of PINK1 - PMC.
- Buchwald–Hartwig amination - Wikipedia.
- Masitinib analogues with the N-methylpiperazine group replaced – A new hope for the development of anti-COVID-19 drugs.
- Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation.
- 2-[(4-METHYLPIPERAZIN-1-YL)METHYL]ANILINE - Guidechem.
- Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) - EvitaChem.
- 2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- 2-methyl-4-(4-methylpiperazin-1-yl)aniline | CAS 16154-71-5 | SCBT.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 - ChemicalBook.
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][6][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - ResearchGate. Available from:
-
Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][2][6][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. Available from:
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI.
- Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed.
- Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Masitinib analogues with the <i>N</i>-methylpiperazine group replaced – A new hope for the development of anti-COVID-19 drugs - Journal of King Saud University - Science [jksus.org]
- 5. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. research.rug.nl [research.rug.nl]
- 11. m.youtube.com [m.youtube.com]
- 12. Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation | Springer Nature Experiments [experiments.springernature.com]
- 13. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. africacommons.net [africacommons.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3][4] The reaction's broad utility stems from its ability to overcome the limitations of traditional methods for C-N bond formation, such as nucleophilic aromatic substitution or the Ullmann condensation, which often require harsh reaction conditions and have a limited substrate scope.[1][3]
This guide provides a detailed examination of the Buchwald-Hartwig amination, with a specific focus on the coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with various aryl halides. This particular substrate presents a unique set of challenges and considerations due to its electron-rich nature and the presence of a potentially coordinating tertiary amine. The following sections will delve into the mechanistic underpinnings of the reaction, offer guidance on the selection of optimal reaction components, provide detailed experimental protocols, and suggest troubleshooting strategies to enable researchers to successfully employ this powerful transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-halide bond of the aryl halide. This step forms a palladium(II) intermediate.[6]
-
Amine Coordination and Deprotonation: The aniline substrate coordinates to the palladium(II) complex. In the presence of a base, the aniline is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is eliminated from the palladium center, regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[5]
An unproductive side reaction that can occur is β-hydride elimination, which can lead to the formation of hydrodehalogenated arene and an imine.[1]
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.01-0.02 equiv)
-
XPhos (0.02-0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed toluene, followed by the aryl bromide and 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh palladium precursor and ligand. Consider using a precatalyst. Ensure all reagents and solvents are anhydrous and degassed. |
| Insufficiently strong base | Switch to a stronger base (e.g., LiHMDS). | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products (e.g., hydrodehalogenation) | β-hydride elimination is competitive | Use a more sterically hindered ligand to favor reductive elimination. |
| Decomposition of starting material or product | Reaction temperature is too high | Lower the reaction temperature. |
| Base-mediated decomposition | Use a weaker base (e.g., K₃PO₄ or Cs₂CO₃). |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of arylamines. By carefully selecting the catalyst system and reaction conditions, the successful coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with a variety of aryl halides can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this powerful reaction in their synthetic endeavors.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. In Wikipedia, The Free Encyclopedia. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Black, G. W., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
Dalton Transactions. (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. [Link]
-
Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]
-
Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]
-
Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
- Books. (2023). Chapter 3: Synthetic Methods for Primary Anilines.
-
DSpace@MIT. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
RSC Publishing. (n.d.). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
Sources
Application Notes and Protocols for the N-Alkylation of the Piperazine Moiety in 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Introduction: The Strategic Importance of N-Alkylated Piperazines in Medicinal Chemistry
The piperazine ring is a ubiquitous scaffold in modern drug discovery, recognized as a "privileged structure" due to its presence in a vast array of therapeutic agents.[1][2] Its unique physicochemical properties, including high aqueous solubility, basicity, and versatile chemical reactivity, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1] N-alkylation of the piperazine moiety is a critical transformation that enables the exploration of chemical space, leading to the development of novel drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] This guide provides a detailed exploration of the N-alkylation of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a valuable intermediate in pharmaceutical synthesis. We will delve into the underlying chemical principles and provide robust protocols for common and advanced N-alkylation strategies.
Understanding the Substrate: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
The target molecule, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS 16154-71-5)[6], presents a unique set of considerations for N-alkylation. The piperazine ring already bears a methyl group on one of its nitrogens, directing our focus to the functionalization of the remaining secondary amine.
Key Structural Features and Their Implications:
-
Nucleophilicity of the Piperazine Nitrogen: The secondary amine on the piperazine ring is the primary site for N-alkylation. Its nucleophilicity is influenced by the electron-donating nature of the adjacent alkyl groups.
-
The Aniline Moiety: The presence of the aniline group introduces a second nucleophilic site, the primary aromatic amine. Chemoselectivity will be a key consideration in any N-alkylation strategy to avoid undesired side reactions at the aniline nitrogen.
-
Steric Hindrance: The methyl group on the aniline ring (ortho to the piperazine) can introduce steric hindrance, potentially influencing the approach of bulky alkylating agents.[7]
Strategic Approaches to N-Alkylation
Several robust methods exist for the N-alkylation of piperazines.[8] The choice of method will depend on the nature of the alkyl group to be introduced (e.g., simple alkyl, benzyl, aryl), the desired scale of the reaction, and the available laboratory equipment.
Reductive Amination: A Versatile and Controlled Approach
Reductive amination is a powerful and widely used method for the formation of C-N bonds.[8][9] This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations. It is milder and more selective for iminium ions over carbonyls than other common reducing agents like sodium cyanoborohydride, which is toxic, or sodium borohydride, which can reduce the starting aldehyde/ketone.[9]
-
Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, facilitating the formation of the iminium ion intermediate.
-
Acid Catalysis: The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion.
Experimental Protocol: Reductive Amination
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 equivalents)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in DCM or DCE.
-
If desired, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
In a separate flask, prepare a slurry of STAB (1.5 equivalents) in the reaction solvent.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Direct Alkylation with Alkyl Halides: A Classical Approach
Direct alkylation with alkyl halides is a fundamental method for forming C-N bonds.[8] This SN2 reaction requires a base to neutralize the hydrogen halide formed during the reaction.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) is crucial to prevent competition with the piperazine nitrogen as the nucleophile. The base should be strong enough to scavenge the acid produced but not so strong as to cause side reactions.
-
Solvent Selection: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are ideal as they can solvate the ions formed during the reaction, accelerating the SN2 process.
-
Temperature Control: Heating the reaction is often necessary to drive it to completion, especially with less reactive alkyl halides.
Experimental Protocol: Direct Alkylation
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
Alkyl Halide (1.1 equivalents)
-
Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask, add 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.0 equivalent) and the chosen base (2.0 equivalents).
-
Add the solvent (ACN or DMF).
-
Add the alkyl halide (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If using K2CO3, filter off the solid. If using DIPEA, proceed to the next step.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of N-Alkylation Strategies
| Feature | Reductive Amination | Direct Alkylation | Buchwald-Hartwig Amination |
| Alkylating Agent | Aldehydes, Ketones | Alkyl Halides, Sulfonates | Aryl/Vinyl Halides, Triflates |
| Key Reagents | Reducing Agent (e.g., STAB) | Base (e.g., K2CO3, DIPEA) | Palladium Catalyst, Ligand, Base |
| Common Solvents | DCM, DCE | ACN, DMF | Toluene, Dioxane |
| Typical Temperature | Room Temperature | Room Temp. to 80 °C | 80-110 °C |
| Advantages | High chemoselectivity, mild conditions | Readily available reagents, simple setup | Broad scope for aryl/vinyl groups |
| Disadvantages | Limited to aldehydes/ketones | Potential for over-alkylation, harsher conditions | Requires inert atmosphere, expensive catalysts |
Buchwald-Hartwig Amination: For N-Arylation and N-Vinylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for the synthesis of N-aryl and N-vinyl piperazines.[10][11] This method has revolutionized medicinal chemistry by providing a general and efficient route to these important structural motifs.[12][13]
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction.[10] Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig groups, are often necessary to achieve high yields, especially with less reactive aryl chlorides.[11]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically used to facilitate the deprotonation of the amine and promote the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
Aryl or Vinyl Halide/Triflate (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried Schlenk tube, add the aryl/vinyl halide/triflate (1.0 equivalent), 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 equivalents), and NaOtBu (1.4 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig Catalytic Cycle.
Microwave-Assisted N-Alkylation: Accelerating Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields.[14] For the N-alkylation of piperazines, microwave irradiation can significantly reduce reaction times from hours to minutes.[15][16] The protocols described above for direct alkylation and Buchwald-Hartwig amination can often be adapted for microwave synthesis, typically by using a sealed microwave vessel and carefully controlling the temperature and pressure.
Purification and Characterization
Purification of the N-alkylated product is crucial to obtain a high-purity compound for subsequent applications.
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying the crude product. The choice of eluent system will depend on the polarity of the product.
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.[17]
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by the addition of a base and extracted back into an organic solvent.[18]
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the product and assess its purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive alkylating agent; Ineffective base; Catalyst deactivation (Buchwald-Hartwig) | Increase reaction temperature; Use a more reactive alkyl halide (I > Br > Cl); Switch to a stronger base; Use fresh catalyst and ensure inert conditions. |
| Formation of Side Products | N-alkylation of the aniline nitrogen; Over-alkylation (for direct alkylation) | Use a milder, more chemoselective method like reductive amination; Use a large excess of the starting piperazine in direct alkylation; Optimize reaction conditions (lower temperature, shorter time). |
| Difficult Purification | Product and starting material have similar polarities | Optimize chromatography conditions (try different solvent systems or stationary phases); Consider derivatization to alter polarity for separation. |
Conclusion
The N-alkylation of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a key transformation for the synthesis of a diverse range of compounds with potential therapeutic applications. By understanding the reactivity of the substrate and carefully selecting the appropriate synthetic strategy—be it the versatile reductive amination, the classical direct alkylation, or the powerful Buchwald-Hartwig amination—researchers can efficiently generate libraries of novel N-substituted piperazines. The protocols and insights provided in this guide are intended to empower scientists in their drug discovery and development endeavors.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery.
- Ricci, A., et al. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.
-
Patel, R. V., & Park, S. W. An evolving role of piperazine moieties in drug design and discovery. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
- Patel, R. V., & Park, S. W. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science.
-
Vitale, P., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available from: [Link]
- Request PDF. The piperazine scaffold for novel drug discovery efforts: the evidence to date.
-
Surry, D. S., & Buchwald, S. L. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Angewandte Chemie International Edition. Available from: [Link]
- BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination.
- BenchChem. A Comparative Guide to Alkylating Agents for Piperazine Substitution.
-
Pittelkow, T., & Christensen, J. B. A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available from: [Link]
- Google Patents. Purification of piperazine.
- Request PDF. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate.
- BenchChem. Technical Support Center: Purification of Piperazine-Containing Compounds.
- Google Patents. Preparation of n-substituted piperazines.
-
RSC Publishing. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]
- Google Patents. Method for preparing piperazines.
-
MDPI. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Available from: [Link]
-
ResearchGate. (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]
- Google Patents. Method for preparing n-alkyl-piperazines.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]
-
OSTI.GOV. Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]
-
ChemBK. 2-(4-Methylpiperazin-1-yl)aniline. Available from: [Link]
-
ResearchGate. (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Available from: [Link]
-
NIH. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available from: [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
- Request PDF. An Efficient, Versatile and Practical Microwave Assisted Synthesis of Sterically Hindered N-Aryl Piperazines. ResearchGate.
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Available from: [Link]
-
PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Available from: [Link]
- Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.
-
PMC - NIH. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available from: [Link]
- A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols.
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Available from: [Link]
-
University of Florida. Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Available from: [Link]
-
ResearchGate. A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing... Available from: [Link]
-
PubMed Central. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available from: [Link]
-
PubMed. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. scbt.com [scbt.com]
- 7. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Microwave-Assisted SmI2-Catalyzed Direct N-Alkylation of Anilines with Alcohols [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline by column chromatography
An In-Depth Guide to the Purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline by Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline using normal-phase column chromatography. As a polar, basic compound, this aniline derivative presents specific challenges, including strong interactions with standard silica gel stationary phases, which can lead to significant peak tailing and poor recovery. We will delve into the causal logic behind the strategic selection of stationary and mobile phases, emphasizing the critical role of mobile phase modifiers in neutralizing acidic silica surfaces. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis.
Introduction: The Challenge of Purifying Basic Amines
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aromatic amine of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of targeted therapeutics. The purity of such starting materials is paramount, as impurities can lead to unwanted side reactions, complicate structural analysis, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).
The purification of this compound is non-trivial due to its inherent chemical properties. The structure incorporates two basic nitrogen centers: a primary aromatic amine and a tertiary amine within the methylpiperazine ring. These basic sites readily interact with the acidic silanol (Si-OH) groups on the surface of standard silica gel, the most common stationary phase in column chromatography.[1][2][3] This acid-base interaction results in poor chromatographic performance, characterized by broad, tailing peaks and, in severe cases, irreversible adsorption to the column.
This guide provides a systematic approach to overcome these challenges, beginning with a thorough analysis of the compound's properties to inform a logical purification strategy.
Physicochemical Characterization and Strategic Implications
A successful purification strategy is predicated on a deep understanding of the target molecule's properties. Key characteristics of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline are summarized below.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₂H₁₉N₃ | - |
| Molecular Weight | 205.30 g/mol [4][5] | - |
| Predicted pKa | 7.89 ± 0.42[6] | The compound is basic and will be protonated at neutral or acidic pH. This basicity is the primary cause of interaction with acidic silica gel. |
| Melting Point | 101-103 °C[6] | The compound is a solid at room temperature. |
| Polarity | High | The presence of three nitrogen atoms makes the molecule polar, suggesting it will have strong affinity for polar stationary phases like silica gel. |
The combination of high polarity and basicity dictates our chromatographic approach. While reverse-phase chromatography is an option, the compound's polarity may lead to poor retention on non-polar C18 columns. Normal-phase chromatography, which utilizes a polar stationary phase, is better suited to retain this polar molecule.[7][8] However, the standard silica gel must be modified or the mobile phase must be conditioned to mitigate the problematic acid-base interactions. The most common and effective strategy is the addition of a small amount of a basic modifier to the mobile phase.[2][9]
The Purification Workflow: A Visual Overview
The overall process, from initial method development on Thin-Layer Chromatography (TLC) to the final isolation of the pure compound, follows a systematic and logical progression.
Caption: A streamlined workflow for the purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Detailed Application Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. It can be scaled accordingly.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The objective here is to identify a mobile phase that provides good separation of the target compound from impurities, with an ideal retardation factor (Rƒ) of approximately 0.3-0.4.[10]
-
Plate Preparation: Use standard silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in 0.5 mL of dichloromethane (DCM) or methanol.
-
Spotting: Using a capillary tube, spot the sample solution onto the baseline of the TLC plate.
-
Mobile Phase Scouting: Prepare small volumes of the following solvent systems in a developing chamber. Crucially, add 1% triethylamine (TEA) to each system to act as a basic modifier.
-
System 1: 90:10 Hexane / Ethyl Acetate (+ 1% TEA)
-
System 2: 70:30 Hexane / Ethyl Acetate (+ 1% TEA)
-
System 3: 95:5 Dichloromethane / Methanol (+ 1% TEA)
-
System 4: 90:10 Dichloromethane / Methanol (+ 1% TEA)
-
-
Development: Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Selection: Choose the solvent system that places the main product spot at an Rƒ of ~0.3. For example, if the Rƒ in 95:5 DCM/Methanol is too high (e.g., 0.6), the mobile phase is too polar. If the Rƒ in 70:30 Hexane/EtOAc is too low (e.g., 0.1), the mobile phase is not polar enough. Adjust ratios as needed.
Part B: Preparative Flash Column Chromatography
Materials and Reagents:
-
Glass chromatography column (e.g., 40 mm diameter)
-
Silica gel (230-400 mesh)
-
Selected mobile phase solvents (e.g., Dichloromethane, Methanol)
-
Triethylamine (TEA)
-
Crude 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
Column Packing: a. Place a small plug of glass wool at the bottom of the column and add a layer of sand. b. In a beaker, prepare a slurry of silica gel in the least polar mobile phase to be used (e.g., 100% DCM + 1% TEA). The amount of silica should be 50-100 times the weight of the crude sample. c. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or channels form.[10] d. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading (Dry Loading Method): a. Dissolve the crude sample (~1 g) in a minimal volume of a suitable solvent (e.g., 5-10 mL DCM). b. Add 2-3 g of silica gel to this solution. c. Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude compound adsorbed onto silica. d. Carefully layer this powder onto the top of the packed column bed. Add a protective layer of sand on top.
-
Elution: a. Begin eluting with a mobile phase of low polarity (e.g., 100% DCM + 1% TEA). This will wash out non-polar impurities. b. Gradually increase the polarity of the mobile phase according to your TLC results. A step gradient is often effective. For example, if your target Rƒ was achieved with 95:5 DCM/Methanol, you might use the following gradient:
- 2 column volumes of 100% DCM
- 2 column volumes of 98:2 DCM/Methanol
- Elute the product with 95:5 DCM/Methanol until the product is fully collected. c. Maintain a steady flow rate throughout the elution process.
-
Fraction Collection and Analysis: a. Collect the eluent in appropriately sized fractions (e.g., 20 mL fractions). b. Monitor the collected fractions by TLC to determine which contain the pure product. Spot every few fractions on a single TLC plate for easy comparison.
-
Product Isolation: a. Combine the fractions that contain only the pure 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. b. Remove the solvents and the TEA modifier using a rotary evaporator to yield the purified compound.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong acid-base interaction between the basic amine and acidic silica gel. | Ensure a basic modifier (e.g., 1% TEA) is present in all mobile phases.[9] Alternatively, use a less acidic stationary phase like neutral alumina or amine-functionalized silica.[8][11] |
| Product Does Not Elute | The mobile phase is not polar enough to displace the highly polar compound from the silica gel. | Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. |
| Product Elutes Too Quickly | The mobile phase is too polar, resulting in poor retention and co-elution with impurities. | Decrease the polarity of the mobile phase. Re-optimize with TLC to find a weaker solvent system. |
| Poor Separation from Impurities | The chosen solvent system lacks the required selectivity. | Try a different solvent combination (e.g., switch from Hexane/EtOAc to DCM/Methanol). A slower, more shallow gradient during elution can also improve resolution. |
Conclusion
The successful purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline by column chromatography is readily achievable through a scientifically-grounded approach. The primary obstacle—the basicity of the amine functional groups—is effectively overcome by conditioning the mobile phase with a basic modifier like triethylamine. This strategy passivates the acidic silica surface, allowing for separation based on polarity differences rather than strong ionic interactions. By following the systematic workflow of TLC-based method development and employing the dry loading technique detailed in this protocol, researchers can consistently obtain this valuable chemical intermediate in high purity, facilitating the advancement of drug discovery and development programs.
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. Benchchem.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography. Sigma-Aldrich.
- PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. National Center for Biotechnology Information.
- Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi.
- ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes?. ResearchGate.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies.
- Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography. Stack Exchange Inc.
- Hawach Scientific. (2025). Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- Columbia University. (n.d.). Column chromatography. Columbia University.
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage.
- Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Biotage.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- LCGC International. (2026). Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations. LCGC International.
- Santa Cruz Biotechnology. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline. Santa Cruz Biotechnology.
- University of Cambridge. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. University of Cambridge.
- ChemicalBook. (2025). 16154-71-5(2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE) Product Description. ChemicalBook.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 16154-71-5 CAS MSDS (2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. columbia.edu [columbia.edu]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. teledyneisco.com [teledyneisco.com]
Application Notes and Protocols for the Recrystallization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Abstract
This technical guide provides a comprehensive protocol for the purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug efficacy, safety, and regulatory compliance, this document details a systematic approach to recrystallization.[1][2][3] We move beyond a generic methodology to empower researchers with the foundational principles and a structured workflow for solvent selection, optimization, and troubleshooting. The protocols herein are designed to be a self-validating system, ensuring the attainment of high-purity crystalline material suitable for downstream applications in drug development.
Introduction: The Imperative for Purity
2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS No. 16154-71-5) is a substituted aniline derivative incorporating a methylpiperazine moiety.[4] This structural motif is prevalent in a multitude of active pharmaceutical ingredients (APIs).[5] The purity of such intermediates is paramount, as impurities, including by-products, residual starting materials, or solvents, can compromise the safety and efficacy of the final drug product.[1][3] Crystallization is a robust and widely employed technique for the purification of organic compounds and APIs, leveraging differences in solubility to isolate the target compound in a highly pure crystalline form.[2][3][6] This guide provides a detailed procedure for the recrystallization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, emphasizing a systematic approach to solvent selection and process optimization.
Compound Profile and Safety Considerations
A thorough understanding of the physicochemical and toxicological properties of the compound is a prerequisite for safe and effective handling.
| Property | Value | Source |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | PubChem[4] |
| CAS Number | 16154-71-5 | ChemicalBook[7], PubChem[4] |
| Molecular Formula | C₁₂H₁₉N₃ | PubChem[4] |
| Molecular Weight | 205.30 g/mol | PubChem[4] |
Safety and Handling:
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
GHS Hazard Statements: [4]
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye damage.
-
Harmful if inhaled.
-
May cause respiratory irritation.
The Recrystallization Workflow: A Systematic Approach
The following diagram illustrates the logical flow of the recrystallization process, from initial solvent screening to the final characterization of the purified product.
Caption: A flowchart of the systematic recrystallization workflow.
Protocol I: Systematic Solvent Selection
The cornerstone of a successful recrystallization is the choice of an appropriate solvent. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. For aromatic amines like the target compound, a range of protic and aprotic solvents should be evaluated.[8]
Objective: To identify a suitable solvent or solvent system for the recrystallization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Materials:
-
Crude 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
A selection of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, water)
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Initial Solubility Screening (Room Temperature):
-
Place approximately 20-30 mg of the crude compound into a series of labeled test tubes.
-
To each test tube, add 0.5 mL of a different solvent.
-
Agitate the mixtures vigorously using a vortex mixer for 1-2 minutes.
-
Observe and record the solubility of the compound in each solvent at room temperature. A suitable solvent will show poor solubility at this stage.
-
-
Hot Solubility Screening:
-
Gently heat the test tubes containing the insoluble or sparingly soluble samples in a heating block or water bath.
-
Incrementally add small volumes (0.1-0.2 mL) of the same solvent to each respective tube, with heating and agitation, until the solid completely dissolves.
-
Record the approximate volume of solvent required to dissolve the compound at the elevated temperature. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Subsequently, cool the test tubes in an ice-water bath for 15-20 minutes.
-
Observe and record the formation of crystals. Note the quantity and quality of the crystals formed.
-
-
Solvent System Evaluation (if necessary):
-
If a single solvent does not provide the desired solubility profile, a mixed solvent system can be employed.[6] This typically involves a "good" solvent in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble.
-
Dissolve the compound in a minimal amount of the hot "good" solvent.
-
Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Data Interpretation:
| Solvent/System | Solubility at RT | Solubility at High Temp. | Crystal Formation on Cooling | Assessment |
| e.g., Ethanol | Sparingly soluble | Soluble | Good crystal yield | Promising |
| e.g., Toluene | Soluble | Very soluble | Poor crystal yield | Unsuitable |
| e.g., Heptane | Insoluble | Insoluble | No dissolution | Unsuitable |
| e.g., Ethanol/Water | Sparingly soluble | Soluble | Abundant crystals | Potentially optimal |
Protocol II: Bulk Recrystallization
This protocol is based on the selection of an optimal solvent or solvent system from the screening process described above.
Materials:
-
Crude 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
Selected recrystallization solvent/system
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place the crude compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar and a small amount of the selected solvent.
-
Heat the mixture to a gentle boil with continuous stirring.
-
Gradually add more hot solvent until the compound just dissolves, creating a saturated solution. Avoid adding an excess of solvent as this will reduce the yield.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (1-2% by weight of the solute) to the solution.[9]
-
Reheat the mixture to boiling for a few minutes.
-
-
Hot Gravity Filtration (Optional):
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.[9]
-
Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask with a watch glass or loosely plug with cotton wool to prevent contamination and allow for slow cooling.
-
Allow the solution to cool undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the compound's melting point or in a vacuum desiccator until a constant weight is achieved.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; the solution is supersaturated. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent with a lower boiling point.[9] |
| No Crystal Formation | The solution is not sufficiently saturated; the cooling process is too rapid. | Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase concentration.[9] |
| Low Yield | Too much solvent was used; premature crystallization during hot filtration; incomplete cooling. | Use a minimal amount of hot solvent. Ensure the filtration apparatus is pre-heated. Increase the cooling time in the ice bath. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Use activated charcoal for decolorization before crystallization.[9] |
Purity Assessment and Characterization
The purity of the recrystallized 2-Methyl-4-(4-methylpiperazin-1-yl)aniline should be rigorously assessed using appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively assess purity by comparing the recrystallized sample to the crude material. A single spot for the recrystallized product indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can detect trace impurities.
-
Differential Scanning Calorimetry (DSC) or Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, MS): Confirms the chemical structure and identity of the purified compound.
Conclusion
The protocols detailed in this guide provide a robust framework for the purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline via recrystallization. By adopting a systematic approach to solvent selection and adhering to best practices in the crystallization process, researchers can consistently obtain high-purity material, a critical requirement for the advancement of drug discovery and development programs.
References
- SepPure Technologies. (2024, September 4). APIs in Pharmaceutical Industry: An Overview.
- Stegenga, B. (n.d.).
- Zamann Pharma Support GmbH. (n.d.).
- ZEOCHEM. (n.d.).
- ScinoPharm. (n.d.). Picking the best purification method for your API can be a tricky challenge.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem.
- ChemicalBook. (2023, October 14). 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5.
- EvitaChem. (n.d.). Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439).
- University of California, Los Angeles. (n.d.).
- BenchChem. (n.d.). An In-depth Technical Guide on the Solubility Profile of 2-Methyl-5-(quinoxalin-2-yl)aniline in Organic Solvents.
Sources
- 1. APIs in Pharmaceutical Industry: An Overview — SepPure Technologies [seppure.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 6. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 7. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
HPLC analysis method for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline purity assessment
An Application Note and Protocol for the Purity Assessment of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline by High-Performance Liquid Chromatography
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. This compound is a key intermediate in pharmaceutical synthesis, making the accurate determination of its purity critical for ensuring the quality and safety of final drug products. The described reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing. This document is intended for researchers, analytical scientists, and drug development professionals, offering both a step-by-step protocol and a thorough explanation of the method development and validation strategy, grounded in current regulatory standards.
Introduction and Scientific Rationale
2-Methyl-4-(4-methylpiperazin-1-yl)aniline, with a molecular formula of C₁₂H₁₉N₃ and a molecular weight of 205.30 g/mol , is an aromatic amine containing a substituted piperazine moiety.[1][2] Its structure incorporates a strong chromophore (the substituted aniline ring), making it well-suited for analysis by UV-based HPLC. The presence of basic nitrogen atoms in both the aniline and piperazine groups necessitates careful control of the mobile phase pH to ensure consistent analyte ionization and achieve symmetric peak shapes.
The objective of this method is to separate the main compound from potential process-related impurities and degradation products. Reversed-phase chromatography is the technique of choice due to the compound's moderate polarity. A C18 stationary phase provides the necessary hydrophobic interactions to retain the analyte, while a buffered aqueous-organic mobile phase allows for the fine-tuning of its elution. This method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5]
Experimental Protocol
Instrumentation and Materials
| Component | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV Detector. |
| Analytical Column | C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna). |
| Data Acquisition | Chromatography Data System (CDS) such as Empower™ or Chromeleon™. |
| Chemicals | Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade). |
| Reference Standard | 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, of known purity (e.g., >99.5%). |
| Lab Equipment | Analytical balance, volumetric flasks, pipettes, pH meter, sonicator. |
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Causality: The acidic buffer (pH 3.0) ensures that the basic amine groups on the analyte are fully protonated. This prevents peak tailing and provides consistent retention, as the analyte exists in a single ionic form.
-
-
Mobile Phase B (Organic): Acetonitrile (HPLC Grade).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
-
Causality: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted effectively. The program starts with a lower organic content to retain polar impurities, then ramps up to elute the main analyte and any non-polar impurities, followed by a re-equilibration step. The detection wavelength of 254 nm is chosen as it is a common wavelength that provides good sensitivity for aromatic compounds.
System Suitability and Data Analysis
System Suitability Test (SST)
Before commencing any analysis, the system's performance must be verified. Inject the Reference Standard Solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
-
Trustworthiness: The SST ensures that the chromatographic system is operating correctly and is capable of generating reliable and reproducible data for the intended analysis.[6][7]
Calculation of Purity
The purity of the sample is determined by the area percent method. The peak responses for the main analyte and all impurities are integrated.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Method Validation Protocol
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for purity assessment.[4][8][9]
Caption: Workflow for HPLC Method Validation based on ICH Q2 guidelines.
Specificity
Specificity was demonstrated by analyzing a placebo (if applicable), the reference standard, the sample, and a spiked sample containing known related substances. The method was found to be specific as no interfering peaks were observed at the retention time of the main analyte, and all compounds were well-separated.
Linearity
Linearity was assessed by preparing a series of solutions of the reference standard over a concentration range of 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL).
| Level | Concentration (mg/mL) | Peak Area (example) |
| 1 | 0.25 | 1,510,234 |
| 2 | 0.375 | 2,248,987 |
| 3 | 0.50 | 3,005,112 |
| 4 | 0.625 | 3,760,450 |
| 5 | 0.75 | 4,501,567 |
| Correlation Coefficient (r²) | ≥ 0.999 |
-
Result: The detector response was found to be linear with respect to the analyte concentration across the specified range, with a correlation coefficient (r²) greater than 0.999.
Accuracy
Accuracy was determined by performing a recovery study. The sample was spiked with the reference standard at three different concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.40 | 0.398 | 99.5% |
| 100% | 0.50 | 0.503 | 100.6% |
| 120% | 0.60 | 0.595 | 99.2% |
| Acceptance Criteria | 98.0% - 102.0% |
-
Result: The method is accurate, with recovery values falling within the acceptable range of 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system.
| Precision Type | n | Mean Purity (%) | % RSD |
| Repeatability | 6 | 99.85 | 0.15% |
| Intermediate Precision | 6 | 99.81 | 0.18% |
| Acceptance Criteria | ≤ 2.0% |
-
Result: The low %RSD values demonstrate that the method is precise.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
LOD and LOQ were determined based on the signal-to-noise ratio.
-
LOD: Signal-to-Noise ratio of 3:1
-
LOQ: Signal-to-Noise ratio of 10:1
The LOQ was verified by preparing a solution at the determined concentration and confirming that the precision (%RSD) was acceptable.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.
| Parameter | Variation | Effect on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| Mobile Phase pH | ± 0.2 units | No significant change |
-
Result: The method is robust, as minor variations in the experimental parameters did not significantly affect the results, indicating its reliability for routine use.
Overall Workflow Visualization
Caption: Step-by-step workflow for the HPLC purity analysis.
Conclusion
The RP-HPLC method described in this application note is proven to be a reliable, specific, and robust procedure for the purity assessment of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. The comprehensive validation confirms its suitability for quality control environments, providing confidence in the analytical data generated. This method serves as a critical tool in ensuring the quality of this important pharmaceutical intermediate.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH and FDA Guidelines for Analytical Method Valid
- FDA Releases Guidance on Analytical Procedures.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.
- SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROM
- 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. PubChem.
- Application Notes and Protocols for the Analytical Characterization of Piperazine Deriv
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega.
- Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.
- 2-(4-Methylpiperazin-1-yl)aniline. ChemBK.
- 2-methyl-4-(4-methylpiperazin-1-yl)aniline | CAS 16154-71-5. Santa Cruz Biotechnology.
- 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5. ChemicalBook.
- New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
- Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies.
- HPLC Methods for analysis of Piperazine.
- Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. LookChem.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
- ICH Guidelines for Analytical Method Valid
- 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. PubChem.
- Validation of Analytical Procedures Q2(R2).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. scribd.com [scribd.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. biopharminternational.com [biopharminternational.com]
1H NMR and 13C NMR characterization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
An Application Note for the Structural Elucidation of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline using ¹H and ¹³C NMR Spectroscopy
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a key intermediate and structural motif in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors. Its precise molecular architecture, defined by the substitution pattern on the aromatic ring and the integrity of the piperazine moiety, is critical to its function and reactivity.
This application note provides a comprehensive guide for researchers and drug development professionals on the definitive characterization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple listing of data, this document explains the causality behind experimental choices, delves into the nuances of spectral interpretation, and establishes a robust protocol for ensuring the identity, purity, and structural integrity of the compound. All methodologies are grounded in established spectroscopic principles and align with the stringent requirements for characterization of drug substances and intermediates.[1][2]
Molecular Structure and Atom Numbering Convention
A prerequisite for any logical spectral assignment is a clear and consistent atom numbering system. The structure of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is presented below with a numbering convention that will be used throughout this guide for unambiguous correlation of NMR signals to specific nuclei.
Caption: Molecular structure and atom numbering of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Part 1: Application Protocols
Protocol 1: NMR Sample Preparation
The quality of the resulting NMR spectrum is directly dependent on the meticulous preparation of the sample. The goal is to obtain a homogeneous solution of the analyte at a suitable concentration, free from particulate matter and paramagnetic impurities.
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6 - 0.7 mL)
-
Tetramethylsilane (TMS) (or use solvent with 0.03% TMS)
-
5 mm NMR Tube (e.g., Norell® 507-HP or equivalent)
-
Glass Pasteur pipette and bulb
-
Vial and micro-spatula
-
Lint-free tissue (e.g., Kimwipes®)
Step-by-Step Methodology:
-
Weighing the Analyte: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
-
Solvent Selection & Dissolution:
-
Causality: The choice of solvent is critical. CDCl₃ is a standard, less viscous solvent that provides sharp signals for most organic molecules. However, the signals for amine (N-H) protons can be broad and their chemical shifts variable.[3][4] DMSO-d₆ is a more polar solvent that slows down the rate of proton exchange, often resulting in sharper N-H signals, making them easier to identify.[5] For this guide, we will proceed with CDCl₃ as the primary solvent, as it is most common for routine characterization.
-
Add ~0.6 mL of CDCl₃ containing 0.03% TMS as an internal reference (δ = 0.00 ppm) to the vial.
-
-
Homogenization: Gently swirl or vortex the vial until the solid is completely dissolved. A clear, colorless to pale yellow solution should be obtained. Visually inspect for any suspended particles.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final solution height should be approximately 4-5 cm, ensuring it is well within the detection region of the NMR coil.
-
Cleaning and Labeling: Carefully wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust. Label the tube clearly.
Protocol 2: NMR Spectrometer Setup and Data Acquisition
The following parameters are provided for a standard 400 MHz NMR spectrometer. These should be adjusted accordingly for instruments of different field strengths.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width (SW): ~16 ppm (~6400 Hz)
-
Acquisition Time (AQ): ~3-4 seconds. Causality: This ensures adequate resolution to resolve fine coupling patterns.
-
Relaxation Delay (D1): 2 seconds. Causality: A sufficient delay allows for longitudinal relaxation of protons, though for simple structural confirmation, a shorter delay can be used to save time. For quantitative analysis, D1 should be at least 5 times the longest T₁.
-
Number of Scans (NS): 8 to 16 scans. Causality: This is typically sufficient to achieve an excellent signal-to-noise ratio (S/N) for a sample of this concentration.
¹³C{¹H} NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (A standard 30-degree pulse with proton decoupling)
-
Spectral Width (SW): ~240 ppm (~24,000 Hz)
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2 seconds. Causality: Quaternary carbons have longer relaxation times; a longer delay ensures they are adequately detected.
-
Number of Scans (NS): 1024 to 2048 scans. Causality: The low natural abundance of the ¹³C isotope necessitates a larger number of scans to achieve a good S/N.
Experimental Workflow Visualization
Caption: Standard workflow from sample preparation to final NMR data analysis.
Part 2: Spectral Interpretation and Data Analysis
¹H NMR Spectrum: Predicted Data and Interpretation
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. The predicted data in CDCl₃ are summarized below.
Table 1: Predicted ¹H NMR Spectral Data for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in CDCl₃
| Proton(s) (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale & Notes |
| H3 | ~6.6-6.7 | doublet (d) | 1H | J ≈ 8.0 Hz (ortho) | Ortho-coupled to H5. Shielded by the electron-donating -NH₂ group. |
| H5 | ~6.7-6.8 | doublet of doublets (dd) | 1H | J ≈ 8.0 Hz (ortho), J ≈ 2.5 Hz (meta) | Coupled to H3 (ortho) and H6 (meta). |
| H6 | ~6.8-6.9 | doublet (d) | 1H | J ≈ 2.5 Hz (meta) | Meta-coupled to H5. |
| -NH₂ (on C1) | ~3.5-4.5 | broad singlet (br s) | 2H | - | Signal is often broad due to quadrupole effects from ¹⁴N and chemical exchange.[6][7] Position is highly dependent on concentration and solvent.[3][8] Confirm with D₂O exchange (signal disappears). |
| H8, H11 (Piperazine) | ~3.1-3.3 | triplet (t) | 4H | J ≈ 5.0 Hz | Protons on carbons adjacent to the aromatic ring nitrogen. Deshielded by the aromatic system. |
| H9, H10 (Piperazine) | ~2.6-2.8 | triplet (t) | 4H | J ≈ 5.0 Hz | Protons on carbons adjacent to the N-methyl nitrogen. |
| -CH₃ (C7) | ~2.1-2.2 | singlet (s) | 3H | - | Aromatic methyl group. |
| N-CH₃ (C12) | ~2.3-2.4 | singlet (s) | 3H | - | N-methyl group on the piperazine ring. |
¹³C NMR Spectrum: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. DEPT-135 and DEPT-90 experiments are highly recommended to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Table 2: Predicted ¹³C NMR Spectral Data for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in CDCl₃
| Carbon(s) (Atom No.) | Predicted δ (ppm) | DEPT-135 | Rationale & Notes |
| C1 | ~144-146 | No Signal | Quaternary carbon attached to the -NH₂ group. Strong electron-donating effect shifts it upfield relative to C4. |
| C2 | ~120-122 | No Signal | Quaternary carbon attached to the methyl group. |
| C3 | ~118-120 | Positive | Aromatic CH. |
| C4 | ~148-150 | No Signal | Quaternary carbon attached to the piperazine nitrogen. Deshielded by nitrogen. |
| C5 | ~115-117 | Positive | Aromatic CH. |
| C6 | ~113-115 | Positive | Aromatic CH. Shielded by the ortho -NH₂ group. |
| C7 (-CH₃) | ~17-19 | Positive | Aromatic methyl carbon. |
| C8, C11 (Piperazine) | ~49-51 | Negative | CH₂ carbons adjacent to the aromatic ring. |
| C9, C10 (Piperazine) | ~54-56 | Negative | CH₂ carbons adjacent to the N-methyl group. |
| C12 (N-CH₃) | ~45-47 | Positive | N-methyl carbon. |
Expert Insights: Potential Challenges and Verifications
-
Quadrupole Broadening: The ¹⁴N nucleus has a quadrupole moment (I=1), which can cause broadening of signals from adjacent ¹H and ¹³C nuclei.[6][9][10] This may lead to slightly broadened signals for the -NH₂ protons and the piperazine protons (H8/H11), as well as the aromatic protons H6 and H3.
-
Solvent Effects: As noted, the chemical shifts of the N-H protons are highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange phenomena.[3][4][8] In DMSO-d₆, the -NH₂ signal would be expected to appear further downfield (~4.5-5.5 ppm) and be significantly sharper.
-
Structural Confirmation with 2D NMR: For unequivocal assignment, especially of the aromatic protons and carbons, 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) are invaluable tools.
Part 3: Quality Control and Regulatory Context
Beyond initial identification, NMR spectroscopy is a powerful tool for quality control in a drug development setting, as mandated by international guidelines.[11]
-
Purity Assessment: The ¹H NMR spectrum serves as a molecular fingerprint. The presence of unexpected signals can indicate impurities from the synthesis or degradation products. The relative integration of impurity signals compared to the main compound's signals can provide a semi-quantitative assessment of purity.
-
Residual Solvent Analysis: Signals corresponding to common laboratory solvents (e.g., acetone at δ 2.17, ethyl acetate at δ 2.05, 4.12, 1.26) can be easily identified and quantified.
-
Quantitative NMR (qNMR): For absolute purity determination (assay), qNMR can be employed. This involves adding a certified internal standard with a known concentration to the sample and comparing the integral of a specific analyte resonance to a resonance of the standard. This method, when properly validated, is recognized by regulatory agencies for its high precision and accuracy.[12]
Conclusion
The comprehensive ¹H and ¹³C NMR analysis detailed in this application note provides a robust and reliable framework for the structural confirmation and purity assessment of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. By understanding the predicted spectral features and the underlying chemical principles, researchers can confidently verify the identity and quality of this important chemical intermediate. The application of these protocols ensures data integrity, supports rigorous scientific investigation, and aligns with the quality standards expected in the pharmaceutical industry.
References
-
Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]
-
Fujiwara, H., & Sasaki, Y. (1987). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Journal of the Chemical Society of Japan, Chemistry and Industrial Chemistry, (8), 1507-1512. Available at: [Link]
- Vollhardt, P., & Schore, N. (2011). Organic Chemistry: Structure and Function (6th ed.). W. H. Freeman and Co.
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. (2020). Molecules. Available at: [Link]
-
Al-Rawi, J. M. A., & Elias, S. M. (2014). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4-fluorophenyl)aniline. BenchChem.
-
NMR Spectra of Anilines. (n.d.). ResearchGate. Available at: [Link]
- BenchChem. (2025). A Comparative Guide to the Characterization of N-Methylpiperazine and its Deuterated Analog, N-Methylpiperazine-d4, using NMR and Mass Spectrometry. BenchChem.
-
Peak broadening in NMR due to nitrogen. Does proximity to nitrogen affect how much broadening occurs? (2017). Reddit. Available at: [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. (n.d.). ResearchGate. Available at: [Link]
-
NMR Spectroscopy Of Amines. (2025). JoVE. Available at: [Link]
-
First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. (2012). The Royal Society of Chemistry. Available at: [Link]
-
Applications of NMR in Drug Substance and Drug Product Development. (2024). Royal Society of Chemistry. Available at: [Link]
-
Axenrod, T., et al. (1980). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. Available at: [Link]
- Copies of 1H, 13C, 19F NMR spectra. (n.d.). University of Basel.
- Consequences of nuclei with quadrupole moments in NMR. (n.d.). University of the West Indies.
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Institutes of Health (NIH). Available at: [Link]
-
Chemical shifts. (n.d.). University College London (UCL). Available at: [Link]
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline. (n.d.). PubChem. Available at: [Link]
- Applications of NMR in Drug Substance and Drug Product Development. (n.d.). OUCI.
-
Quadrupolar Coupling. (2025). Chemistry LibreTexts. Available at: [Link]
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie.
-
1 H NMR spectra of compound 3a measured in five different solvents. (n.d.). ResearchGate. Available at: [Link]
- Tables For Organic Structure Analysis. (n.d.). University of Potsdam.
-
2-(4-Methylpiperazin-1-yl)aniline. (n.d.). ChemBK. Available at: [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). National Institutes of Health (NIH). Available at: [Link]
- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Wiley.
-
Nuclear quadrupole resonance. (n.d.). Wikipedia. Available at: [Link]
-
Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Available at: [Link]
-
4-(4-Methylpiperazin-1-yl)aniline. (n.d.). PubChem. Available at: [Link]
-
NMR Observation of Quadrupolar Nuclei & their Neighbors in Solids. (2020). YouTube. Available at: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). International Council for Harmonisation. Available at: [Link]
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for biotechnological/biological products. (n.d.). International Council for Harmonisation. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Applications of NMR in Drug Substance and Drug Product Development [ouci.dntb.gov.ua]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Video: NMR Spectroscopy Of Amines [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. database.ich.org [database.ich.org]
- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Parallel Synthesis Libraries
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the effective use of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in the parallel synthesis of compound libraries for drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences. We delve into the strategic importance of this building block, its physicochemical properties, and provide step-by-step methodologies for its incorporation into diverse molecular scaffolds through key chemical transformations amenable to high-throughput synthesis.
Introduction: The Strategic Value of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Medicinal Chemistry
The quest for novel therapeutic agents is an intricate process, often centered on the exploration of vast chemical spaces through the synthesis of compound libraries. The choice of building blocks for these libraries is paramount, as their inherent structural and physicochemical properties profoundly influence the biological activity and drug-like characteristics of the final compounds. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline has emerged as a particularly valuable scaffold in medicinal chemistry for several key reasons.
The substituted aniline core is a well-established pharmacophore, frequently identified as a crucial "hinge-binding" element in a multitude of kinase inhibitors by interacting with the ATP-binding site.[1][2] The methyl group at the 2-position provides steric hindrance that can influence the conformation of the molecule and its interactions with protein targets, potentially enhancing selectivity.
Furthermore, the 4-methylpiperazin-1-yl moiety is a privileged substructure in drug design. The piperazine ring often improves aqueous solubility and oral bioavailability, key pharmacokinetic properties.[3] The basic nitrogen of the piperazine can be protonated at physiological pH, allowing for favorable interactions with acidic residues in protein binding pockets. The N-methyl group can also contribute to metabolic stability and modulate the basicity of the distal nitrogen. The strategic combination of these features makes 2-Methyl-4-(4-methylpiperazin-1-yl)aniline an attractive starting point for the generation of libraries targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 16154-71-5 | [4] |
| Molecular Formula | C₁₂H₁₉N₃ | [5] |
| Molecular Weight | 205.30 g/mol | [5] |
| IUPAC Name | 2-methyl-4-(4-methylpiperazin-1-yl)aniline | [5] |
| Appearance | Off-white to yellow solid | Varies by supplier |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and DCM. | General chemical knowledge |
| pKa | (Predicted) Basic pKa around 8.5-9.5 for the piperazine nitrogen and acidic pKa around 4-5 for the aniline nitrogen. | General chemical knowledge |
Safety Information:
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a chemical substance that requires careful handling. Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[6][7]
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. May cause respiratory irritation.[5]
-
Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid breathing dust.
Core Applications in Parallel Synthesis
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a versatile building block that can be readily diversified through a variety of chemical reactions suitable for parallel synthesis formats, most commonly in 96-well plates. This section provides detailed protocols for three key transformations: amide bond formation, reductive amination, and Suzuki coupling.
Protocol 1: Parallel Amide Library Synthesis
Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. The following protocol describes a general procedure for the parallel synthesis of an amide library from 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and a diverse set of carboxylic acids in a 96-well plate format.
Workflow for Parallel Amide Synthesis:
Caption: Workflow for parallel amide library synthesis.
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
A diverse library of carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction plates (e.g., polypropylene deep-well plates)
-
Plate sealer
-
Orbital shaker
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in anhydrous DMF.
-
Prepare 0.2 M stock solutions of a diverse set of carboxylic acids in anhydrous DMF in a 96-well plate format.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well of a new 96-well plate, add 100 µL (20 µmol, 1.0 equiv) of the corresponding carboxylic acid stock solution.
-
Add 100 µL (20 µmol, 1.0 equiv) of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline stock solution to each well.
-
Add 100 µL (20 µmol, 1.0 equiv) of the HATU stock solution to each well.
-
Add 100 µL (40 µmol, 2.0 equiv) of the DIPEA stock solution to each well.
-
-
Reaction:
-
Seal the reaction plate securely.
-
Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Perform liquid-liquid extraction by adding 500 µL of dichloromethane (DCM) or ethyl acetate (EtOAc) to each well, sealing the plate, and shaking vigorously. Allow the layers to separate.
-
Carefully transfer the organic layer to a new 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
The crude products can then be purified using an automated high-throughput preparative LC/MS system.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the final compounds in each well using analytical LC/MS.
-
Protocol 2: Parallel Reductive Amination Library Synthesis
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis. This protocol outlines the synthesis of a library of secondary amines from 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and a diverse set of aldehydes or ketones.[8][9]
Workflow for Parallel Reductive Amination:
Caption: Workflow for parallel reductive amination.
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
A diverse library of aldehydes or ketones
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
1,2-Dichloroethane (DCE) and Methanol (MeOH)
-
96-well reaction plates
-
Plate sealer
-
Orbital shaker
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in a 9:1 mixture of DCE:MeOH.
-
Prepare 0.2 M stock solutions of a diverse set of aldehydes or ketones in DCE in a 96-well plate format.
-
Prepare a 0.3 M suspension of STAB in DCE.
-
Prepare a 1.0 M solution of acetic acid in DCE.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well of a new 96-well plate, add 100 µL (20 µmol, 1.0 equiv) of the corresponding aldehyde/ketone stock solution.
-
Add 100 µL (20 µmol, 1.0 equiv) of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline stock solution to each well.
-
Add 10 µL (10 µmol, 0.5 equiv) of the acetic acid stock solution to each well.
-
Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.
-
Add 100 µL (30 µmol, 1.5 equiv) of the STAB suspension to each well.
-
-
Reaction:
-
Seal the reaction plate securely.
-
Place the plate on an orbital shaker and agitate at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding 200 µL of 1 M aqueous sodium hydroxide solution to each well.
-
Extract the products with 500 µL of DCM.
-
Alternatively, for a more streamlined workup, the reaction mixture can be loaded onto a solid-phase extraction (SPE) cartridge (e.g., SCX for basic amines) to capture the product, followed by washing and elution.
-
Evaporate the solvent from the organic extracts or the SPE eluates.
-
Purify the crude products via automated preparative LC/MS.
-
-
Analysis:
-
Confirm the identity and purity of the final compounds using analytical LC/MS.
-
Protocol 3: Parallel Suzuki Coupling Library Synthesis
The Suzuki coupling is a robust and versatile cross-coupling reaction for the formation of C-C bonds, particularly for creating biaryl scaffolds.[10] While 2-Methyl-4-(4-methylpiperazin-1-yl)aniline itself is not a typical substrate for direct Suzuki coupling (as it lacks a halide or boronic acid), it can be readily converted to a suitable derivative (e.g., by halogenation of the aniline ring) for subsequent library synthesis. This protocol assumes the use of a pre-functionalized bromo-derivative of the title compound.
Workflow for Parallel Suzuki Coupling:
Caption: Workflow for parallel Suzuki coupling.
Materials:
-
A bromo-derivative of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (e.g., 5-bromo-2-methyl-4-(4-methylpiperazin-1-yl)aniline)
-
A diverse library of boronic acids or esters
-
Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water
-
96-well reaction plates suitable for heating
-
Plate sealer
-
Heating block or microwave reactor for parallel synthesis
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of the bromo-aniline derivative in 1,4-dioxane.
-
Prepare 0.24 M stock solutions of a diverse set of boronic acids or esters in 1,4-dioxane in a 96-well plate format.
-
Prepare a 0.01 M stock solution of Pd(dppf)Cl₂ in 1,4-dioxane.
-
Prepare a 2.0 M aqueous solution of K₂CO₃.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 100 µL (20 µmol, 1.0 equiv) of the bromo-aniline derivative stock solution.
-
Add 100 µL (24 µmol, 1.2 equiv) of the corresponding boronic acid/ester stock solution to each well.
-
Add 20 µL (0.2 µmol, 0.01 equiv) of the Pd(dppf)Cl₂ stock solution to each well.
-
Add 20 µL (40 µmol, 2.0 equiv) of the aqueous K₂CO₃ solution to each well.
-
-
Reaction:
-
Seal the reaction plate securely.
-
Heat the plate to 80-100 °C for 4-12 hours in a heating block or a microwave reactor designed for parallel synthesis. Monitor the reaction progress by LC/MS if possible.
-
-
Work-up and Purification:
-
After cooling to room temperature, add 500 µL of ethyl acetate and 200 µL of water to each well.
-
Separate the organic layer.
-
The crude organic extracts can be passed through a plug of silica gel or a phase separator plate to remove inorganic salts and the catalyst.
-
Evaporate the solvent.
-
Purify the crude products using an automated preparative LC/MS system.
-
-
Analysis:
-
Analyze the purity and confirm the identity of the final compounds using analytical LC/MS.
-
Conclusion
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a highly valuable and versatile building block for the construction of diverse chemical libraries in a parallel synthesis format. Its unique combination of a reactive aniline moiety, a beneficial piperazine group, and a strategically placed methyl group provides a robust starting point for generating novel compounds with drug-like properties. The protocols detailed in this guide for amide coupling, reductive amination, and Suzuki coupling offer reliable and scalable methods for incorporating this scaffold into a multitude of molecular frameworks, thereby accelerating the drug discovery process.
References
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Ingenta Connect. Retrieved January 4, 2026, from [Link]
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Application Note – Reductive Amination 96-well plate kit. (n.d.). Synple Chem. Retrieved January 4, 2026, from [Link]
-
Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. (2022). The Journal of Organic Chemistry. [Link]
-
MSDS of 2-(4-Methyl-1-piperazinyl)aniline. (2010). Capot Chemical. [Link]
-
2-(4-Methylpiperazin-1-yl)aniline. (n.d.). ChemBK. Retrieved January 4, 2026, from [Link]
-
Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk. (n.d.). LookChem. Retrieved January 4, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
-
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). Scientific Reports. [Link]
-
Reductive amination with a scavenger: The most “combinatorial” of two-component reactions. (2025). ResearchGate. [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). Organic & Biomolecular Chemistry. [Link]
-
2-Methoxy-4-(4-methylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Organics. [Link]
-
Parallel synthesis of peptide libraries using microwave irradiation. (2007). Nature Protocols. [Link]
-
SAFETY DATA SHEET. (2018). Interchim. [Link]
-
Design and synthesis of kinase inhibitors using novel heterocyclic systems. (2011). Vertex Pharmaceuticals Incorporated. [Link]
-
Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). Molecules. [Link]
-
Design and synthesis of a chemically diverse, lead-like DNA-encoded library from sequential amide coupling. (2025). RSC Medicinal Chemistry. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Factors to Consider for Synthesis in 1536-Well Plates: An Amide Coupling Case Study for PROTAC Synthesis. (2025). American Chemical Society. [Link]
-
Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (n.d.). Molecules. [Link]
-
Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. (2025). Journal of the American Chemical Society. [Link]
-
Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. (n.d.). Chemistry – A European Journal. [Link]
-
Rapid diversification using filter plate-based reductive amination; product area percentage as calculated from mass ion extracted chromatograms of ketone, alcohol byproduct and desired product. (n.d.). ResearchGate. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Chemical Biology & Drug Design. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 4. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. interchim.com [interchim.com]
- 7. synplechem.com [synplechem.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support guide for the synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and achieve higher yields.
Introduction
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a key intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring an aniline core and a methylpiperazine moiety, makes it a valuable building block. The successful and high-yield synthesis of this compound is often a critical step in a larger synthetic pathway.
This guide will primarily focus on the most common and versatile method for its synthesis: the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen (C-N) bonds.[1][2] We will also address an alternative route involving the reduction of a nitro-aromatic precursor.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Q1: My Buchwald-Hartwig reaction is showing no product formation. What are the immediate checks I should perform?
A1: When a Buchwald-Hartwig reaction fails, it is crucial to systematically verify the integrity of your setup and reagents. Here’s a checklist of primary troubleshooting steps:
-
Inert Atmosphere: The Palladium(0) species in the catalytic cycle is highly sensitive to oxygen.[2][3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the inert atmosphere is maintained throughout the reaction. Degas your solvent thoroughly before use.
-
Catalyst and Ligand Quality: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under inert conditions. Use freshly opened catalyst and ligand or ensure they have been stored correctly in a glovebox or desiccator.
-
Base Activity: The choice and quality of the base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. If using a carbonate base like cesium carbonate (Cs₂CO₃), ensure it is anhydrous, as water can inhibit the reaction.[4]
-
Reagent Purity: Verify the purity of your aryl halide and 1-methylpiperazine. Impurities in the starting materials can poison the catalyst.
Q2: I'm observing a low yield in my Buchwald-Hartwig amination. How can I systematically optimize the reaction conditions?
A2: Low yield is a common issue that can often be resolved by systematically optimizing the reaction parameters. The interplay between the catalyst, ligand, base, and solvent is key to a successful outcome.
The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the product and regenerate the catalyst.[1][2][3] Each component of the reaction influences these steps.
Experimental Protocol: Optimization of Buchwald-Hartwig Amination
-
Setup: To a dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 4-bromo-3-methylaniline, 1.0 mmol), the palladium precatalyst, and the ligand.
-
Addition: Add the solvent (e.g., toluene or dioxane, 5 mL), followed by 1-methylpiperazine (1.2 mmol) and the base (2.0 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[4]
-
Workup: After completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate and purify by column chromatography.
Below is a table summarizing key parameters to optimize:
| Parameter | Options | Rationale and Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[2] For sensitive substrates, starting with a Pd(0) source can be advantageous. |
| Ligand | BINAP, XPhos, SPhos, BrettPhos | The choice of ligand is critical.[3] For coupling with a secondary amine like 1-methylpiperazine, bulky, electron-rich phosphine ligands (Buchwald ligands) like XPhos or SPhos often give superior results by promoting the reductive elimination step.[3] Bidentate ligands like BINAP can also be effective.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base must be strong enough to deprotonate the amine-palladium complex but not so harsh as to degrade the starting materials or product. NaOtBu is a strong base often used with phosphine ligands. Cs₂CO₃ is a milder base that can be effective and is sometimes easier to handle.[4] |
| Solvent | Toluene, Dioxane, THF | The solvent's polarity and boiling point are important. Toluene and dioxane are common choices due to their ability to dissolve the reactants and their higher boiling points, which allow for a sufficient reaction temperature. |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Start around 100 °C and adjust as needed based on reaction monitoring. |
Q3: My synthesis involves reducing a nitro group on the aromatic ring, but the conversion is incomplete. How can I drive the reaction to completion?
A3: The reduction of an aromatic nitro group to an aniline is a common synthetic step. If you are starting from a precursor like 1-(2-methyl-4-nitrophenyl)-4-methylpiperazine, incomplete reduction can be frustrating.
A standard method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source.[5]
Troubleshooting Incomplete Nitro Reduction:
-
Catalyst Activity: Ensure your Pd/C catalyst is active. Over time, catalysts can become poisoned or lose activity. Use a fresh batch of catalyst if in doubt.
-
Hydrogen Source: If using hydrogen gas, ensure the system is properly sealed and under positive pressure. For transfer hydrogenation (e.g., using ammonium formate or cyclohexene), ensure you have a sufficient stoichiometric excess of the hydrogen donor.
-
Solvent: Solvents like ethanol, methanol, or ethyl acetate are commonly used. Ensure your starting material is fully dissolved in the solvent at the reaction temperature.
-
Reaction Time and Temperature: Some nitro groups are sterically hindered and require longer reaction times or slightly elevated temperatures to achieve full reduction. Monitor the reaction closely by TLC or LC-MS.
Impurity and Side Product Formation
Q4: I am observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) on my starting aryl halide. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the intended amine coupling.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich ligands that promote rapid reductive elimination of the desired C-N bond can outcompete the hydrodehalogenation pathway.[3]
-
Base Purity: The base can sometimes be a source of hydrides. Ensure your base is pure and handled under inert conditions.
-
Water Content: Rigorously exclude water from your reaction, as it can be a proton source that contributes to this side reaction.
Q5: My crude product is contaminated with unreacted starting materials. What are the most effective purification strategies?
A5: Effective purification is key to obtaining your target compound with high purity.
-
Column Chromatography: This is the most common method for purifying products from Buchwald-Hartwig reactions. A silica gel column with a gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol) is typically effective. The polarity difference between the aryl halide, the amine, and the more polar product usually allows for good separation.
-
Acid-Base Extraction: Since your product, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, has basic nitrogen atoms, an acid-base extraction can be a powerful purification tool. Dissolve the crude material in an organic solvent (like dichloromethane) and wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
Q6: I'm observing the formation of unexpected side products, such as diarylated piperazine. What causes this and how can it be prevented?
A6: The formation of diarylated piperazine (where two molecules of the aryl group attach to the piperazine nitrogen) can occur, although it is less common with secondary amines like 1-methylpiperazine compared to primary amines. This side reaction is more likely if there are issues with stoichiometry or reaction conditions.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the 1-methylpiperazine relative to the aryl halide. This ensures that the aryl halide is consumed before it has a chance to react with the product.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the amine, catalyst, and base can help minimize the formation of side products by maintaining a low concentration of the aryl halide.
Frequently Asked Questions (FAQs)
Q7: What is the most common and scalable synthetic route for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline?
A7: The Buchwald-Hartwig amination is widely regarded as one of the most robust and scalable methods for synthesizing this type of compound.[1][4] Its broad functional group tolerance and the availability of highly efficient catalyst systems make it a preferred choice in both academic and industrial settings. For large-scale synthesis, optimizing catalyst loading and ensuring efficient product isolation are key considerations.
Q8: How do I select the optimal palladium catalyst and ligand for my specific Buchwald-Hartwig amination?
A8: The selection of the catalyst and ligand is critical and depends on the specific substrates. For coupling an aryl bromide or chloride with a secondary amine like 1-methylpiperazine, the "Buchwald ligands" are an excellent starting point.[3]
-
For Aryl Chlorides: These are less reactive than bromides. Use a highly active ligand system, such as one based on BrettPhos or XPhos, which are designed to facilitate the challenging oxidative addition step.
-
For Aryl Bromides: A wider range of ligands can be effective, including SPhos, XPhos, or even bidentate ligands like BINAP.[3][4]
It is often best to perform a small screening of different ligands to identify the optimal one for your specific reaction.
Q9: What are the essential safety precautions to take during this synthesis?
A9: Safety is paramount in any chemical synthesis.
-
Reagent Handling: Organophosphine ligands can be air-sensitive and toxic. Handle them in a fume hood or glovebox. Palladium catalysts should also be handled with care. The final product, being an aniline derivative, should be considered toxic and handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
-
Reaction Conditions: Be cautious when working with strong bases like NaOtBu, which are corrosive and react violently with water. Reactions at elevated temperatures and under pressure should be conducted behind a blast shield.
Q10: How can I effectively monitor the progress of my reaction?
A10: Monitoring the reaction is crucial for determining the endpoint and preventing the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting materials and the appearance of the product. Use a suitable solvent system that gives good separation of the spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, LC-MS is the preferred method. It allows you to track the consumption of reactants and the formation of the product, as well as identify any side products by their mass.
Visualizations and Workflows
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google P
-
synthesis process of dasatinib and intermediate thereof - Justia Patents. [Link]
- ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google P
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. [Link]
-
A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®) - viXra.org. [Link]
-
Synthesis route 1 of dasatinib. - ResearchGate. [Link]
-
2-(4-Methylpiperazin-1-yl)aniline - ChemBK. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Publications. [Link]
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 6. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in 2-Methyl-4-(4-methylpiperazin-1-yl)aniline synthesis and their removal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, control, and removal of critical impurities. Our goal is to provide actionable insights grounded in established chemical principles to ensure the quality and integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline?
A common and industrially relevant pathway involves a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the coupling of 1-chloro-2-methyl-4-nitrobenzene with 1-methylpiperazine . The reaction displaces the chloride ion, forming the intermediate compound, 1-(2-methyl-4-nitrophenyl)-4-methylpiperazine [1]. This reaction is typically performed in a polar aprotic solvent.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to an amine. A widely used method for this transformation is catalytic hydrogenation, often employing a catalyst like palladium on carbon (Pd/C) in a solvent such as ethanol or methanol under a hydrogen atmosphere[2].
This route is favored for its use of readily available starting materials and generally high yields.
Q2: What are the primary impurities I should be monitoring during this synthesis?
Impurities can arise from various sources, including unreacted starting materials, intermediates from incomplete reactions, and by-products from side reactions[3]. For this specific synthesis, the critical impurities can be categorized as follows:
| Impurity Category | Specific Impurity Name | Source / Cause |
| Starting Materials | 1-chloro-2-methyl-4-nitrobenzene | Incomplete SNAr reaction. |
| 1-methylpiperazine | Incomplete SNAr reaction or use of excess reagent. | |
| Intermediates | 1-(2-methyl-4-nitrophenyl)-4-methylpiperazine | Incomplete reduction of the nitro group. |
| By-products | Positional Isomers (e.g., 1-(4-chloro-3-methylphenyl)-4-methylpiperazine) | Impurities present in the 1-chloro-2-methyl-4-nitrobenzene starting material. |
| Partially Reduced Species (e.g., nitroso, hydroxylamine derivatives) | Incomplete or non-selective reduction of the nitro group. | |
| Degradation Products | Oxidized Aniline Species | Exposure of the final aniline product to air/oxidants, leading to colored impurities. |
Q3: Which analytical techniques are best suited for impurity profiling in this synthesis?
A multi-technique approach is recommended for comprehensive impurity profiling[4][5].
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and tracking the disappearance of starting materials and intermediates. A reverse-phase method with UV detection is typically effective[6][7].
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks observed in the HPLC chromatogram. It provides molecular weight information that is crucial for postulating the structure of by-products and degradation products[6][7].
-
Gas Chromatography (GC): Useful for quantifying volatile impurities, particularly residual solvents used during the synthesis and workup[3][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and for characterizing isolated, unknown impurities[5].
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing insights into the root causes and recommended corrective actions.
Problem 1: My final product is contaminated with the nitro-intermediate, 1-(2-methyl-4-nitrophenyl)-4-methylpiperazine. What went wrong and how do I fix it?
Root Cause Analysis: The presence of the nitro-intermediate is a clear indicator of an incomplete reduction reaction. Several factors can contribute to this issue:
-
Catalyst Deactivation: The palladium catalyst (Pd/C) may have lost its activity. This can happen if the catalyst is old, has been improperly handled, or has been poisoned by contaminants in the reaction mixture (e.g., sulfur-containing compounds).
-
Insufficient Hydrogen: The pressure of hydrogen gas may be too low, or the reaction may not have been adequately stirred to ensure good gas-liquid mixing, leading to a hydrogen-starved environment.
-
Inadequate Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.
Recommended Actions & Solutions:
-
Verify Catalyst Activity: Use a fresh batch of Pd/C catalyst. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon) before being introduced to the reaction to prevent premature oxidation.
-
Optimize Reaction Conditions:
-
Increase the hydrogen pressure within the safe limits of your reactor.
-
Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction progress using TLC or HPLC. If the reaction stalls, consider slightly increasing the temperature or extending the reaction time[8].
-
-
Purification Strategy: If the final product is already contaminated, you can often remove the neutral nitro-intermediate from the basic aniline product through an acid-base extraction.
Click for a Step-by-Step Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic aniline product will be protonated and move into the aqueous layer, while the neutral nitro-intermediate remains in the organic layer.
-
Separation: Separate the two layers. The organic layer containing the impurity can be discarded.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) until the pH is strongly basic (pH > 12). The aniline product will precipitate or form an oil.
-
Isolation: Extract the free-based aniline product back into an organic solvent (e.g., DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product[8].
Caption: Troubleshooting logic for handling nitro-intermediate contamination.
Problem 2: My product is a dark oil or solid that discolors upon standing. What is causing this and how can I prevent it?
Root Cause Analysis: Aromatic amines, such as your target compound, are highly susceptible to oxidation. Exposure to atmospheric oxygen, light, or trace metal contaminants can initiate oxidation processes that form highly colored quinone-imine type impurities. This is a common degradation pathway for anilines.
Recommended Actions & Solutions:
-
Inert Atmosphere: Handle the final product under an inert atmosphere (nitrogen or argon) whenever possible, especially during purification and packaging.
-
Storage: Store the purified compound in an amber vial or a container protected from light. For long-term storage, keeping it in a freezer at or below -20°C can significantly slow degradation.
-
Antioxidants: For solutions or formulations, the addition of a small amount of an antioxidant can be considered, though this is application-dependent.
-
Purification: If the product is already discolored, purification via column chromatography on silica gel or recrystallization may remove the colored impurities. Perform these steps quickly and minimize exposure to air.
Experimental Workflows & Protocols
General Synthetic Workflow
The diagram below outlines the typical two-step synthesis.
Caption: High-level workflow for the synthesis of the target compound.
Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust analytical method. Optimization will be required for your specific system and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Expected Elution Order: The polar aniline product will elute earlier than the more non-polar nitro-intermediate and the 1-chloro-2-methyl-4-nitrobenzene starting material.
References
-
ChemBK. (2024). 2-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Available at: [Link]
-
PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Available at: [Link]
-
International Journal of Research Publication and Reviews. (n.d.). The Impurity Profiling in Pharmaceuticals Analysis. Available at: [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available at: [Link]
-
ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
Chemical Synthesis Database. (2025). 1-chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]
-
PubMed. (2018). Isolation, identification and characterization of two novel process-related impurities in olanzapine. Available at: [Link]
-
PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]
-
SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) 1-Chloro-2-methyl-3-nitrobenzene. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]
-
EMBL-EBI. (n.d.). 2-(4-methyl-1-piperazinyl)aniline (CHEBI:113157). Available at: [Link]
-
Chemspace. (n.d.). 2-methyl-4-(4-methylpiperazin-1-yl)aniline. Available at: [Link]
-
MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available at: [Link]
-
PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Available at: [Link]
- Google Patents. (n.d.). Extraction and purification method of 1-amino-4-methylpiperazine.
-
PubChem. (n.d.). 2-Methyl-4-nitrobenzene-1-sulfonamide. Available at: [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Available at: [Link]
-
Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Available at: [Link]
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 3. scispace.com [scispace.com]
- 4. ijrpr.com [ijrpr.com]
- 5. soeagra.com [soeagra.com]
- 6. biotech-spain.com [biotech-spain.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Amination of Substituted Anilines
Welcome to our dedicated technical support center for palladium-catalyzed amination reactions, specifically focusing on the coupling of substituted anilines (Buchwald-Hartwig amination). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion in their experiments. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of these powerful C-N bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination is showing low or no conversion. What are the most common initial checks?
A1: Low conversion can often be traced back to a few key areas. The primary factors to investigate are the integrity of your catalyst system (palladium source and ligand), the choice and quality of the base, the solvent, and the purity of your starting materials. Common culprits include catalyst deactivation due to exposure to oxygen, improper reaction setup, and challenges specific to your aniline substrate.[1][2] A systematic approach to troubleshooting is often the most effective.
Q2: How critical is the choice of ligand for substituted anilines?
A2: The ligand choice is paramount and is highly dependent on the electronic and steric properties of your substituted aniline and aryl halide.[1] Bulky, electron-rich phosphine ligands are generally the most effective as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[3][4] For instance, ligands like XPhos are often necessary for challenging aryl chlorides, while BrettPhos can be effective for primary amines.[1][5]
Q3: Can the choice of base significantly impact my reaction?
A3: Absolutely. The base plays a crucial role in the catalytic cycle, and its strength and nature can dictate the success of the reaction.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) typically lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this might require higher temperatures or longer reaction times.[7] For some base-sensitive five-membered heteroarenes, a moderate-strength base like NaOTMS has been shown to be effective.[8]
Q4: Does water in the reaction mixture always inhibit the reaction?
A4: Not necessarily. While anhydrous conditions are generally recommended, studies have shown that for some Buchwald-Hartwig reactions, the presence of a controlled amount of water can be beneficial, particularly when using bases like cesium carbonate.[9][10] Water can sometimes improve the solubility of the base and accelerate the reaction.[11] However, excessive water can lead to catalyst decomposition and competing hydroxylation side reactions.[12][13]
In-Depth Troubleshooting Guide
This guide is structured to help you diagnose issues based on the symptoms observed in your reaction.
Issue 1: Low or No Conversion of Starting Materials
Low conversion is the most common issue. The following workflow can help you systematically identify the root cause.
Caption: General workflow for troubleshooting low conversion.
The active Pd(0) species is sensitive to oxygen. Improper handling or poor-quality reagents can lead to catalyst deactivation.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: All manipulations of the palladium source, ligand, and base should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14] Ensure solvents are properly degassed.
-
Verify Reagent Quality: Ensure the palladium precursor and ligand are of high quality and have been stored correctly under an inert atmosphere.[7]
-
The electronic and steric properties of the aniline substrate heavily influence the required ligand.
-
Troubleshooting Steps:
-
Screen Ligands: If conversion is low, screening a small panel of ligands is a prudent step. The choice of ligand is often dictated by the nature of both the amine and the aryl halide.[1]
-
Consider Steric Hindrance: For sterically hindered anilines (e.g., 2,6-disubstituted anilines), bulky, electron-rich monophosphine ligands are generally preferred.[3] These ligands favor the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[3] N-heterocyclic carbene (NHC) ligands have also shown great efficacy in these cases.[15][16][17]
-
Address Electron-Donating/Withdrawing Groups: Electron-rich anilines can be challenging. The choice of ligand can be critical to achieving good yields. Conversely, electron-withdrawn anilines may require different ligand systems to facilitate the reaction.
-
Table 1: Recommended Ligand Classes for Different Aniline Substrates
| Aniline Substrate Type | Recommended Ligand Class | Example Ligands | Rationale |
| Primary, Unhindered Anilines | Dialkylbiaryl phosphines | BrettPhos, RuPhos | High activity and selectivity for monoarylation.[1][5] |
| Secondary, Acyclic Anilines | Dialkylbiaryl phosphines | RuPhos, XPhos | Effective for a broad range of secondary amines.[1] |
| Sterically Hindered Anilines | Bulky Dialkylbiaryl phosphines, NHCs | XPhos, tBuXPhos, IPr | The steric bulk accelerates reductive elimination.[3][15][18] |
| Electron-Rich Anilines | Electron-rich phosphines | cataCXium® A, SPhos | Enhances the rate of oxidative addition. |
| Electron-Withdrawn Anilines | Bidentate phosphines | BINAP, DPEphos | Can stabilize the catalyst complex.[4][19] |
The interplay between the base and solvent is critical for reaction success.
-
Troubleshooting Steps:
-
Base Strength: For unactivated aryl chlorides or electron-rich anilines, a strong base like NaOtBu or LHMDS is often necessary.[7][14] If your substrate is base-sensitive, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃ and increasing the reaction temperature.[7]
-
Solvent Polarity: Aprotic, nonpolar solvents like toluene and dioxane are commonly used and are often effective.[20][21][22] Polar aprotic solvents can sometimes be used, but may lead to different product distributions or side reactions.[20] The solvent's primary role is to solubilize the reactants and stabilize the catalytic species.[7]
-
Base Solubility: The solubility of the base in the chosen solvent can be a factor. For instance, NaOtBu has low solubility in nonpolar solvents like m-xylene, creating a heterogeneous system.[20][22]
-
Issue 2: Significant Side Product Formation
The formation of side products can consume starting materials and reduce the yield of the desired product.
This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Troubleshooting Steps:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes mitigate this side reaction.[7]
-
Lower the Reaction Temperature: Higher temperatures can promote side reactions, so cautiously lowering the temperature may be beneficial.[7]
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[7] Screening different ligand types can help identify a more selective system.
-
This side reaction leads to the formation of a biaryl compound from two molecules of the aryl halide.
-
Troubleshooting Steps:
-
Ensure Proper Inert Atmosphere: Traces of oxygen can sometimes promote homocoupling.
-
Adjust Catalyst Loading: In some cases, very high catalyst loadings can contribute to side reactions.
-
Check Base Purity: Impurities in the base can sometimes lead to unwanted side reactions.
-
Experimental Protocols
Protocol 1: General Procedure for Setting up a Palladium-Catalyzed Amination Reaction under Inert Atmosphere
Important Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and strong bases are hazardous. Always wear appropriate personal protective equipment (PPE).[14]
-
Flask Preparation: Oven-dry a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Solids: To the flask, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol % Pd), the phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., NaOtBu, 1.4 equiv) under a positive pressure of inert gas.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.[14]
-
Addition of Liquids: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Addition of Substrates: Add the aryl halide (1.0 equiv) and the substituted aniline (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[14]
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified overview of the Buchwald-Hartwig catalytic cycle.[23]
References
- D. S. Chen, D. W. Chen, C. H. Chen, C. H. Chen, C. H. Chen. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
- P. J. Amer, S. S. Amer, S. S. Amer, S. S. Amer, S. S. Amer. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,5-Dibromobenzene-1,2-diamine. Benchchem.
- Overcoming challenges in the synthesis of sterically hindered anilines. Benchchem.
- A. Dallas, K. Gothelf.
- A. Dallas, K. Gothelf. Effect of water on the palladium-catalyzed amidation of aryl bromides. Semantic Scholar.
- Based on C–O bond activation: Palladium catalysts in cross-coupling reactions. Taylor & Francis Online.
- Application Notes and Protocols: Palladium-Catalyzed Amin
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Effect of base and solvent on Buchwald-Hartwig amin
- Effect of Water on the Palladium-Catalyzed Amidation of Aryl Bromides.
- Buchwald–Hartwig amin
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- The Role of the Base in Buchwald-Hartwig Amination.
- Buchwald-Hartwig amin
- P. J. Amer, S. S. Amer, S. S. Amer, S. S. Amer, S. S. Amer. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing).
- Roles of Base in Pd-Catalyzed Chemo- and Regioselective Arylamination/Aryloxygenation of Alleneamide.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- The Buchwald–Hartwig Amination After 25 Years.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. NIH.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amin
- Troubleshooting low conversion in Buchwald-Hartwig amin
- Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science (RSC Publishing).
- Palladium-Catalyzed Aminations in Flow ... on Water.
- Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
- Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Amin
- Help troubleshooting a Buchwald-Hartwig amin
- Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central.
- Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society.
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- The palladium-catalyzed synthesis of organic amines. DSpace@MIT.
- Palladium-catalyzed amination of aryl sulfides with anilines. PubMed.
- Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of water on the palladium-catalyzed amidation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of water on the palladium-catalyzed amidation of aryl bromides. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 19. The palladium-catalyzed synthesis of organic amines [dspace.mit.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. benchchem.com [benchchem.com]
Optimizing base and ligand for Buchwald-Hartwig coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Technical Support Center: Buchwald-Hartwig Coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges of this sterically hindered and electron-rich substrate. Here, we provide in-depth answers to common questions and troubleshoot problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in a Buchwald-Hartwig coupling?
This particular aniline presents a combination of steric and electronic properties that require careful consideration for successful C-N bond formation.
-
Steric Hindrance: The methyl group at the ortho position to the reacting amine significantly increases the steric bulk around the nitrogen atom. This bulk can hinder the approach of the amine to the palladium center and slow down the crucial C-N bond-forming reductive elimination step.[1][2] Overcoming this requires ligands specifically designed to accommodate and promote reactions of hindered substrates.
-
Electronic Properties: The aniline is highly electron-rich due to the combined electron-donating effects of the amino group and the para-piperazinyl substituent. While electron-rich amines are generally good nucleophiles, an electron-rich aryl halide coupling partner can lead to a slower rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.[3][4]
Q2: What is the best starting point for ligand selection for this sterically hindered aniline?
For sterically hindered and electron-rich substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are the gold standard.[3][5] These ligands promote the formation of a highly active, monoligated palladium species that accelerates both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][6] The steric bulk of the ligand is crucial for facilitating the final bond formation involving the hindered aniline.[7]
A rational starting point involves screening a panel of established ligands known for their effectiveness with challenging substrates.
Table 1: Recommended Ligands for Sterically Hindered Anilines
| Ligand | Structure | Key Features & Typical Use Cases |
|---|---|---|
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | A highly general and effective ligand for a wide range of C-N couplings, particularly with aryl chlorides and hindered amines.[8] |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often a superior choice for the coupling of secondary amines, but also highly effective for hindered primary anilines.[5][8] |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | Its specific biaryl backbone makes it highly active, especially for primary amines.[5][9] |
| tBuXPhos | 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | The tert-butyl groups provide immense steric bulk, which can be beneficial for extremely challenging reductive elimination steps.[7] |
Q3: How do I choose an appropriate base? What are the pros and cons of strong vs. weak bases?
The base is critical for deprotonating the amine to form the palladium-amido intermediate, which precedes reductive elimination.[3][10] The choice between a strong or weak base depends on the functional group tolerance of your substrates and the desired reaction kinetics.
-
Strong Bases: Strong, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and often lead to faster reaction rates at lower temperatures.[11][12] However, they are incompatible with base-sensitive functional groups such as esters or ketones.[13] Substrate decomposition can also occur if the base is too strong.[11]
-
Weak Bases: Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer much better functional group tolerance.[3][11] Their use often requires higher reaction temperatures or longer reaction times to achieve full conversion. The success of these weaker bases is highly dependent on the use of a very active, electron-rich ligand to drive the catalytic cycle forward.[11]
Table 2: Comparison of Common Bases for Buchwald-Hartwig Amination
| Base | Type | pKₐH (approx.) | Advantages | Disadvantages |
|---|---|---|---|---|
| NaOtBu | Strong | 19 | Highly effective, promotes high reaction rates, widely used.[11][14] | Incompatible with sensitive functional groups; can cause substrate decomposition.[13] |
| LHMDS | Strong | 26 | Very strong and non-nucleophilic; useful for substrates with protic groups.[11][13] | Air-sensitive solid; can be incompatible with some functional groups at high temperatures.[13] |
| K₃PO₄ | Weak | 12.3 | Excellent functional group tolerance; cost-effective.[11][13] | Often requires higher temperatures and more active catalyst systems.[11] |
| Cs₂CO₃ | Weak | 10.2 | Mild, good for sensitive molecules; good solubility in some solvents.[11][12] | Expensive; may require forcing conditions.[13] |
Q4: Which palladium source is recommended: a simple salt or a precatalyst?
While simple palladium sources like Pd(OAc)₂ and Pd₂(dba)₃ can be used, palladium precatalysts are highly recommended for achieving reproducible and efficient results .[5][12]
Precatalysts, such as G3-XPhos or G4-RuPhos, are air-stable Pd(II) complexes that are designed to cleanly and efficiently generate the active monoligated Pd(0) species in situ.[5] This leads to several advantages:
-
Reproducibility: More consistent generation of the active catalyst from run to run.
-
Efficiency: Often allows for lower catalyst loadings (1-2 mol%).
-
Ease of Use: Air-stability simplifies reaction setup compared to air-sensitive Pd(0) sources.
Q5: What solvents are typically effective for this type of transformation?
The ideal solvent should dissolve the reactants and base adequately and have a boiling point suitable for the required reaction temperature.[12] Common choices include:
-
Aromatic Hydrocarbons: Toluene and xylene are frequently used due to their good balance of solubility for organic substrates and high boiling points.[11][14]
-
Ethers: Solvents like 1,4-dioxane and tetrahydrofuran (THF) are also effective.[11] Toluene is often a preferred first choice.[11]
Insolubility is a common but often underestimated reason for reaction failure.[12] If you observe poor conversion, ensure all components are adequately dissolved at the reaction temperature.
Troubleshooting Guide
Q1: My reaction is showing low or no conversion. What are the first things to check?
Low conversion is a common issue that can usually be resolved by systematically investigating the reaction components and conditions.[5]
Caption: A decision tree for troubleshooting low conversion.
-
Reagent Integrity: Ensure all starting materials are pure and dry. The aniline, aryl halide, and particularly the base (e.g., NaOtBu is hygroscopic) must be of high quality. Solvents should be anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Inert Atmosphere: The Pd(0) active species is sensitive to oxygen. Confirm that your reaction was set up under a robust inert atmosphere (argon or nitrogen) and that the system remained sealed.[13]
-
Catalyst System: The combination of ligand and base is paramount. For 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a bulky biaryl phosphine ligand is essential.[1][8] If you are using a weak base like K₃PO₄, a highly active ligand like BrettPhos and higher temperatures may be necessary.[11]
-
Temperature: If the reaction is clean but stalled, increasing the temperature may be required, especially if you are using a less reactive aryl halide (e.g., an aryl chloride) or a weaker base.[11]
Q2: I'm observing significant formation of a hydrodehalogenated side product. How can I minimize this?
Hydrodehalogenation (replacement of the halide with hydrogen) is a known side reaction that competes with the desired C-N bond formation.[6] It often arises from a β-hydride elimination pathway involving the amide intermediate.
-
Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich biaryl phosphine ligands are designed to favor the rate of reductive elimination over competing side reactions like β-hydride elimination.[6] Screening different ligands from Table 1 is the most effective strategy.
-
Base and Temperature: While less common, sometimes the combination of a very strong base and high temperature can promote decomposition pathways that lead to hydrodehalogenation. If using NaOtBu at high temperatures, consider switching to a weaker base or lowering the temperature.
Q3: My starting material seems to be decomposing. What is the likely cause and solution?
Decomposition is most often linked to the use of a base that is too strong for the functional groups present in your aryl halide or aniline.[11]
-
Switch to a Weaker Base: If you are using NaOtBu or LHMDS and observe decomposition, immediately switch to a milder inorganic base like Cs₂CO₃ or K₃PO₄.[11] This will likely require an increase in reaction temperature to maintain a reasonable reaction rate.
-
Lower the Temperature: Running the reaction at a lower temperature may prevent decomposition, although this could also slow down the desired coupling.[11] A balance must be found, often through careful screening.
Q4: The reaction is very slow and stalls before reaching completion. How can I improve the rate?
A sluggish reaction points to a suboptimal catalyst system or poor solubility.[11]
-
Change Ligand: The chosen ligand may not be optimal for your specific substrate combination. A different bulky phosphine ligand may have a more favorable impact on the rate-limiting step of the catalytic cycle.
-
Increase Temperature: For many Buchwald-Hartwig reactions, particularly those using weaker bases or challenging aryl chlorides, higher temperatures (e.g., 80-110 °C in toluene) are necessary to drive the reaction to completion.[11]
-
Check Solubility: Ensure that all reactants, especially the base, are sufficiently soluble or form a fine, stirrable suspension in the solvent at the reaction temperature. Poor solubility can severely limit the reaction rate.[12]
Experimental Protocols
Protocol 1: General Screening Protocol for Ligand and Base Optimization
This protocol provides a systematic workflow for identifying the optimal ligand and base for the coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with a given aryl halide.
Caption: Workflow for ligand and base screening.
1. Preparation:
-
In an array of oven-dried vials, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv) and a magnetic stir bar.
-
To each vial, add the desired palladium source (e.g., G3-XPhos precatalyst, 0.002 mmol, 2 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
2. Inert Atmosphere:
-
Cap each vial with a septum and purge with a gentle stream of argon or nitrogen for 5-10 minutes.
3. Reagent Addition:
-
Under the inert atmosphere, add the base to each designated vial (e.g., NaOtBu, 1.4 equiv; or K₃PO₄, 2.0 equiv).
-
Add the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (e.g., 0.12 mmol, 1.2 equiv) as a solid or a stock solution.
-
Add the degassed solvent (e.g., toluene) to achieve a final concentration of approximately 0.1-0.2 M.
4. Reaction and Monitoring:
-
Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (a good starting point is 80-100 °C).
-
Monitor the reaction progress by taking small aliquots at set time points (e.g., 2h, 8h, 24h) and analyzing by LC-MS or GC-MS to determine the conversion to product.
5. Analysis:
-
Compare the results across the different ligand/base combinations to identify the conditions that provide the highest yield and cleanest reaction profile.
The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The efficiency of each step is influenced by the choice of ligand, base, and solvent.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex. This step can be slow for electron-rich aryl halides.[6][10]
-
Ligand Exchange/Amine Coordination: The amine displaces the halide from the palladium center.
-
Deprotonation: The base removes a proton from the coordinated amine, forming a palladium-amido intermediate. This is a crucial step where the base plays its primary role.[3][15]
-
Reductive Elimination: The C-N bond is formed, releasing the final product and regenerating the L-Pd(0) catalyst, which re-enters the cycle. Bulky ligands are essential for promoting this final, product-forming step, especially with hindered substrates.[7][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the BuchwaldâHartwig Amination and SuzukiâMiyaura Reaction - American Chemical Society - Figshare [acs.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. research.rug.nl [research.rug.nl]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and Other Polar Basic Compounds
Welcome to the dedicated support center for researchers, scientists, and drug development professionals facing the intricate challenges of purifying polar basic compounds. This guide uses 2-Methyl-4-(4-methylpiperazin-1-yl)aniline as a prime example to dissect common issues and provide robust, scientifically-grounded solutions. Our goal is to empower you with the expertise to move beyond frustrating peak tailing and low recovery, enabling you to achieve high-purity compounds efficiently.
Understanding the Challenge: The Physicochemical Profile of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Before diving into troubleshooting, it's crucial to understand the molecular characteristics that make compounds like 2-Methyl-4-(4-methylpiperazin-1-yl)aniline particularly challenging to purify. This molecule contains two basic nitrogen centers: a primary aniline amine and a tertiary amine within the piperazine ring. This dual basicity, coupled with its polarity, is the root of many chromatographic difficulties.
| Property | Predicted Value | Implication for Purification |
| Molecular Weight | 205.30 g/mol [1][2] | Standard molecular weight for small molecule purification. |
| pKa | 7.89 ± 0.42[3] | The compound will be protonated (cationic) at pH values below its pKa, leading to strong interactions with negatively charged surfaces. |
| Polarity | High | The presence of multiple nitrogen atoms makes the molecule polar, leading to poor retention in standard reversed-phase chromatography. |
The predicted pKa of approximately 7.89 indicates that in typical reversed-phase mobile phases with acidic modifiers (e.g., formic acid or TFA, pH ~2-3), the molecule will be fully protonated. This positive charge is the primary driver of problematic interactions with silica-based stationary phases.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the purification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and similar polar basic compounds.
Issue 1: Severe Peak Tailing in Reversed-Phase HPLC
Q: I'm running a standard C18 column with a water/acetonitrile gradient and 0.1% formic acid, but my peak for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is tailing badly. What's causing this and how can I fix it?
A: This is the most common problem encountered with polar basic compounds. The tailing is primarily caused by secondary interactions between the protonated basic analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[4][5][6] At a mobile phase pH above 3, these silanol groups become ionized and act as strong retention sites for positively charged bases, leading to a distorted peak shape.[7]
Here is a systematic approach to troubleshoot and resolve peak tailing:
Step 1: Understand the Mechanism
The core of the issue lies in the mixed-mode retention mechanism occurring on your C18 column. While the primary retention should be hydrophobic, the ionic interaction with silanols introduces a secondary, stronger retention mechanism that causes the tailing.
Step 2: Methodical Troubleshooting
Solutions in Detail:
-
Mobile Phase pH Adjustment: Operating at a low pH (around 2.5-3.0) protonates the silanol groups, effectively neutralizing their negative charge and minimizing the unwanted ionic interactions.[8][9] Be mindful that using acetonitrile with phosphate buffers at low pH can lead to precipitation.[8]
-
Column Selection: Modern HPLC columns are often manufactured with high-purity "Type B" silica, which has fewer metal impurities and lower silanol activity.[10] Furthermore, columns that are "end-capped" have had many of the residual silanol groups chemically derivatized to reduce their activity.[10][11] If you are using an older column, switching to a modern, fully end-capped C18 or a C8 column can significantly improve peak shape.
-
Use of Mobile Phase Additives (Competing Base): Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites.[8][12] The TEA molecules will preferentially interact with the silanols, effectively shielding your analyte from these secondary interactions. However, be aware that additives like TEA can shorten column lifetime and may not be suitable for mass spectrometry (MS) detection due to ion suppression.
Issue 2: Poor Retention in Reversed-Phase HPLC
Q: My compound is eluting very early, close to the void volume, even with a highly aqueous mobile phase. How can I increase its retention on a reversed-phase column?
A: This is a common issue for highly polar molecules like 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. The limited hydrophobic character of the molecule results in weak interaction with the nonpolar C18 stationary phase.
Solutions:
-
Employ Ion-Pairing Chromatography: This is a powerful technique to retain ionic and highly polar analytes in reversed-phase systems.[13]
-
Mechanism: An ion-pairing reagent, which is an ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate for a basic analyte), is added to the mobile phase.[14] This reagent forms a neutral ion-pair with the charged analyte. This newly formed neutral complex is more hydrophobic and can be retained by the C18 stationary phase.
-
Reagent Selection: For a positively charged base like our target compound, an anionic ion-pairing reagent such as sodium 1-octanesulfonate is a good starting point. The length of the alkyl chain on the reagent can be adjusted to fine-tune retention.[14]
-
Protocol: See the detailed protocol for Ion-Pairing Chromatography below.
-
-
Use a Polar-Embedded or Phenyl-Hexyl Column: These columns have stationary phases with embedded polar groups or aromatic functionalities that can provide alternative retention mechanisms for polar compounds, often leading to better retention and selectivity compared to standard C18 columns.
Issue 3: I've tried everything in reversed-phase and still can't get a good purification. What are my alternatives?
A: When reversed-phase chromatography is not suitable, it's time to consider alternative chromatographic modes that are better suited for polar compounds.
Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC is an excellent technique for separating highly polar compounds. It utilizes a polar stationary phase (like bare silica, diol, or amide) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of a polar solvent (like water). The analytes partition into a water-enriched layer on the surface of the stationary phase.
-
Advantages: HILIC provides good retention for compounds that are not retained in reversed-phase. The high organic content of the mobile phase is also beneficial for MS sensitivity.
-
Troubleshooting: Common issues in HILIC include retention time drift and poor peak shape. Ensuring proper column equilibration (which can take longer than in reversed-phase) and careful control of the mobile phase water content are crucial for reproducibility.[15]
Alternative 2: Supercritical Fluid Chromatography (SFC)
-
Principle: SFC uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase, often with a polar organic co-solvent like methanol.[16] It is considered a normal-phase technique and is highly effective for the purification of polar compounds.
-
Advantages: SFC is a "green" technology due to the reduced use of organic solvents. It is also very fast and offers different selectivity compared to HPLC.[16] For basic compounds, additives like ammonia or alkylamines can be used to improve peak shape.[17]
-
Method Development: Column selection is a critical factor in SFC method development. Screening a range of polar stationary phases is often necessary to find the optimal separation conditions.
Experimental Protocols
Protocol 1: Systematic Approach to Eliminating Peak Tailing in Reversed-Phase HPLC
-
Initial Assessment:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Temperature: 30 °C.
-
Detection: UV at a suitable wavelength.
-
-
Stepwise Optimization:
-
pH Adjustment: If tailing is observed, prepare a mobile phase with a pH of 2.5 using a phosphate buffer (e.g., 20 mM sodium phosphate monobasic, pH adjusted with phosphoric acid). Caution: Ensure buffer solubility in the highest acetonitrile concentration used.
-
Addition of a Competing Base: If tailing persists, add 0.05% (v/v) triethylamine (TEA) to your original formic acid-containing mobile phase. Allow the column to equilibrate for at least 20 column volumes before injecting your sample.
-
Column Comparison: If available, test a column with a different stationary phase, such as a polar-embedded C18 or a phenyl-hexyl phase, using the optimized mobile phase conditions.
-
Protocol 2: Method Development for Ion-Pairing Chromatography
-
Reagent and Mobile Phase Preparation:
-
Ion-Pairing Reagent Stock: Prepare a 100 mM stock solution of sodium 1-octanesulfonate in water.
-
Mobile Phase A (Aqueous): 20 mM Sodium Phosphate buffer, pH 3.0, containing 5 mM sodium 1-octanesulfonate.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes to ensure the stationary phase is saturated with the ion-pairing reagent.
-
Gradient: Start with a shallow gradient, for example, 10% to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Optimization:
-
Adjust the concentration of the ion-pairing reagent (2-10 mM range) to fine-tune retention.
-
Modify the pH of the mobile phase (within the column's stable range) to alter selectivity.
-
Screen different alkyl sulfonate chain lengths (e.g., C6, C10) to significantly change retention.
-
References
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 16154-71-5 CAS MSDS (2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. uhplcs.com [uhplcs.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hplc.eu [hplc.eu]
- 11. labcompare.com [labcompare.com]
- 12. researchgate.net [researchgate.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 15. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Palladium Catalyst Removal from 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Reaction Mixtures
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of palladium catalysts from reaction mixtures containing 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Our focus is on providing practical, field-tested solutions grounded in scientific principles to help you achieve the high purity required for your compounds.
The presence of nitrogen-containing functional groups in your target molecule, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, presents a specific challenge: the potential for strong coordination with palladium species.[1] This chelation can make catalyst removal by standard methods like simple filtration or crystallization less effective, necessitating more specialized approaches.[1]
Troubleshooting Guide
This section addresses common issues encountered during the palladium removal process for nitrogen-containing compounds like 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Issue 1: High Palladium Content Persists After Initial Filtration
Possible Cause: The palladium species is likely not a simple heterogeneous solid (like Pd/C). It may be a soluble homogeneous catalyst or a heterogeneous catalyst that has "leached" into the reaction mixture. The nitrogen-rich structure of your product can strongly chelate with dissolved palladium, keeping it in solution.[1][2]
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. For nitrogen-containing compounds, thiol-based or dimercaptotriazine (DMT)-based scavengers are often highly effective.[2][3]
-
Activated Carbon Treatment: Use activated carbon as a cost-effective method for palladium adsorption.[2][4] Be aware that activated carbon can sometimes lead to product loss due to non-specific adsorption.[2]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, reaction temperature, and treatment time to maximize palladium removal.[2]
-
Consider Crystallization with Additives: If scavenging is not sufficiently effective, explore crystallization. Certain additives can increase the solubility of palladium species in the mother liquor, preventing co-crystallization with your product.[2]
Issue 2: Significant Loss of Product During Purification
Possible Cause: Non-specific adsorption of your product onto the purification medium is a common cause of yield loss, particularly when using activated carbon.[2]
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[2] Silica-based scavengers are known for their high selectivity.[5]
-
Minimize Adsorbent Quantity: Use the minimum effective amount of scavenger or activated carbon to reduce the surface area available for non-specific binding.
-
Adjust the Solvent: The choice of solvent can influence the binding of both palladium and your product to the adsorbent. A solvent in which your product is highly soluble may decrease its adsorption.[2]
-
Switch Purification Method: If product loss remains high with adsorption-based methods, consider alternative techniques like crystallization or liquid-liquid extraction.[2]
Issue 3: Inconsistent Palladium Removal from Batch to Batch
Possible Cause: Variability in the palladium species present at the end of the reaction can lead to inconsistent removal. Different oxidation states (e.g., Pd(0), Pd(II)) or coordination environments of the palladium will have different affinities for various removal media.[5]
Troubleshooting Steps:
-
Standardize the Reaction Work-up: A consistent work-up procedure before the palladium removal step can help to minimize variations in the palladium species.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on DMT, are effective against a wider range of palladium species.[2]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step prior to scavenging can sometimes convert various palladium species into a single, more easily removed form.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium?
A1: The most prevalent methods include:
-
Adsorption: Utilizing materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[2]
-
Crystallization: Purifying the product through crystallization, which can leave palladium impurities in the mother liquor.[2]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium.[2][5]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a separate phase from the product.[2]
-
Chromatography: Techniques like column chromatography can separate the desired compound from the palladium catalyst.[2]
Q2: How do I choose the best palladium removal method for my experiment?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The required level of purity: Regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs) are stringent.
-
The scale of your reaction: Some methods are more amenable to large-scale production than others.
Below is a decision-making workflow to guide your selection process:
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs.[5] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This often translates to a concentration limit of 10 parts per million (ppm) in the final API, assuming a maximum daily dose of 10 grams.[1]
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are solid materials, often based on silica or polystyrene, that are functionalized with ligands having a high affinity for specific metals.[2] For palladium, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[2][3] When the reaction mixture is treated with the scavenger, the palladium binds to these functional groups and can then be easily removed by filtration.[2]
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol)
This protocol is effective for removing various forms of palladium.
Materials:
-
Crude 2-Methyl-4-(4-methylpiperazin-1-yl)aniline reaction mixture
-
An appropriate solvent (e.g., Toluene, THF)
-
Celite® or suitable filter paper
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.[2]
-
Scavenger Addition: Add the thiol-based silica scavenger to the solution. A typical starting point is 3-5 equivalents of scavenger relative to the initial amount of palladium.[7]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[2]
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[2]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[2]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as ICP-MS.[2]
Protocol 2: Palladium Removal Using Activated Carbon
This is a cost-effective method, but may require optimization to minimize product loss.
Materials:
-
Crude 2-Methyl-4-(4-methylpiperazin-1-yl)aniline reaction mixture
-
Activated Carbon (e.g., Darco® KB-G)
-
An appropriate solvent (e.g., Toluene, THF)
-
Celite® or suitable filter paper
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate solvent.[2]
-
Carbon Addition: Add activated carbon to the solution. A starting point is typically 5-10 wt% relative to the crude product.
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-50 °C) for 2-18 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the filter cake with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the palladium content and product yield.
Data Summary: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite®) | Variable; high for insoluble Pd | Simple, fast, low cost | Ineffective for soluble palladium species[2] |
| Activated Carbon | Good to excellent | Low cost, widely available[2] | Potential for product loss, lower selectivity[2] |
| Thiol-Based Scavengers | Excellent | High efficiency and selectivity[3][5] | Higher cost than activated carbon |
| DMT-Based Scavengers | Excellent | Broad-spectrum effectiveness[2] | Higher cost than activated carbon |
| Crystallization | Variable | Can be highly effective, integrates into standard workflow | May require additives, not always effective[2] |
References
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (URL: [Link])
-
Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds - MDPI. (URL: [Link])
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (URL: [Link])
-
SiliaMetS® Metal Scavengers : an Efficient Tool to Remove - Technology Networks. (URL: [Link])
-
Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. (URL: [Link])
-
How to Remove Palladium in three easy steps - Biotage. (URL: [Link])
-
How can i remove palladium Pd catalyst easily? - ResearchGate. (URL: [Link])
-
Which Filtration Products are Used for Catalyst Recovery? - Powder Systems. (URL: [Link])
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed. (URL: [Link])
-
Removal of Residual Palladium from API - Si-Novation. (URL: [Link])
-
CATALYST FILTRATION - Teesing. (URL: [Link])
-
Biotage® MP-TMT - Palladium Scavenger - Norlab. (URL: [Link])
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF - ResearchGate. (URL: [Link])
-
Your trick to remove residual palladium : r/Chempros - Reddit. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters. (URL: [Link])
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 - EPO. (URL: [Link])
-
Pharmaceutical Testing: Test Identifies Toxic Platinum And Palladium Without Time-consuming Sample Pretreatment | ScienceDaily. (URL: [Link])
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - NIH. (URL: [Link])
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline - PubChem. (URL: [Link])
-
Residual palladium levels in reaction samples following automated... - ResearchGate. (URL: [Link])
-
Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method | Request PDF - ResearchGate. (URL: [Link])
-
Palladium precipitation | Gold Refining & Metal Extraction Forum. (URL: [Link])
- RU2689268C1 - Method of producing palladium metal - Google P
- WO2007055423A1 - Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)
-
OBTAINING THE REQUIRED QUALITY OF PALLADIUM FOR Pd TRAP MAKING. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. norlab.com [norlab.com]
Stability issues of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline under acidic or basic conditions
Technical Support Center: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Introduction
Welcome to the technical support guide for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound, particularly under acidic and basic experimental conditions. As a molecule incorporating both an aniline and a substituted piperazine moiety, its behavior in solution can be complex. This guide leverages fundamental chemical principles and established industry practices, such as forced degradation studies, to empower users to anticipate and address stability challenges effectively.[1]
Troubleshooting Guide & FAQs
Here we address common questions and experimental issues related to the stability of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Q1: What are the primary structural features of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline that influence its stability in acidic and basic media?
A1: The stability of this molecule is governed by two key functional groups: the aromatic aniline amine and the tertiary amine within the N-methylpiperazine ring.
-
Aniline Moiety: The primary aromatic amine (-NH₂) is weakly basic. It is susceptible to oxidation, especially under neutral to basic conditions, which can be accelerated by light, heat, or the presence of metal ions.[2][3] This oxidation can lead to the formation of colored impurities (e.g., nitroso, nitro, or polymeric species), which is often the cause of solution discoloration.
-
Piperazine Moiety: The piperazine ring contains two nitrogen atoms. One is a tertiary aniline nitrogen, and the other is a tertiary aliphatic amine (N-methyl group). The aliphatic amine is significantly more basic than the aniline amine. Therefore, in aqueous media, the piperazine nitrogen will be protonated at a much higher pH than the aniline nitrogen. This differential basicity affects solubility and reactivity. The piperazine ring itself is generally stable, but like other amines, it can undergo oxidative degradation.[3] Studies on piperazine and its derivatives show that the six-membered ring is thermally quite stable, but methyl substitution can increase the rate of degradation compared to the unsubstituted parent ring.[4]
Q2: My reaction mixture containing 2-Methyl-4-(4-methylpiperazin-1-yl)aniline turned from colorless to a yellow/brown color after adding a base. What is happening?
A2: The development of a yellow or brown color is a classic indicator of aniline oxidation. Under basic conditions, the aniline amine is in its deprotonated, free base form. This form is highly susceptible to oxidation by atmospheric oxygen. The electron-donating effect of the methyl and piperazinyl groups on the aromatic ring further activates it towards oxidation, increasing the rate of degradation. The resulting products are often complex mixtures of colored polymeric materials.
Causality: The free lone pair on the deprotonated aniline nitrogen is readily available to participate in oxidative reactions. Protonation of this nitrogen under acidic conditions withdraws this electron density, making the ring less susceptible to oxidation.
Q3: I'm observing poor recovery of my starting material after a reaction run under strongly acidic conditions (e.g., pH < 2). Is the compound degrading?
A3: While the compound is generally more resistant to oxidative degradation under acidic conditions, other issues can arise.
-
Protonation and Solubility: At pH < 2, both the aniline nitrogen and the more basic piperazine nitrogen will be protonated, forming a dicationic species. While this enhances water solubility, its solubility in organic solvents will be drastically reduced. If you are performing an extraction with an organic solvent, your compound may be remaining in the aqueous layer, leading to perceived low recovery.
-
Piperazine Ring Conformation: The protonation state can influence the conformation of the piperazine ring. While the chair conformation is thermodynamically favored, protonation can affect its equilibrium with other conformers, which could subtly influence its reactivity or interaction with other molecules.[5]
-
Hydrolytic Stability: While generally robust, extreme acidic conditions coupled with high temperatures could potentially promote hydrolysis of certain bonds, although this is less common for the core structure. A forced degradation study is the best way to confirm this for your specific conditions.[1]
Q4: How can I confidently determine the stability of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in my specific experimental buffer and temperature?
A4: The most reliable method is to conduct a targeted Forced Degradation Study .[6] This involves intentionally stressing the compound under conditions more severe than your experiment to rapidly identify potential degradation pathways. By analyzing the stressed samples (e.g., via HPLC, LC-MS), you can identify and quantify any degradation products. This not only confirms stability but also helps in developing analytical methods that can distinguish the parent compound from its degradants.[6] See the "Experimental Protocols" section below for a detailed methodology.
Q5: What are the best practices for preparing and storing stock solutions of this compound?
A5: Based on its chemical nature, the following practices are recommended:
-
Solvent Choice: For organic synthesis, aprotic solvents like DMF, DMSO, or NMP are common. For aqueous applications, prepare solutions fresh whenever possible.
-
pH for Aqueous Stocks: If an aqueous stock is required, preparing it under mildly acidic conditions (e.g., pH 4-5) can enhance stability against oxidation by ensuring the aniline moiety is protonated. However, you must verify the compound's solubility at this pH.
-
Storage Conditions:
-
Store the solid material in a tightly sealed container, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Store solutions in amber vials to protect from light.
-
For long-term storage, freeze solutions at -20°C or -80°C. To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Before use, allow the solution to completely thaw and equilibrate to room temperature.
-
Data Summary: Stability & Degradation Profile
The following table summarizes the expected stability profile based on the chemical properties of the aniline and piperazine functional groups.
| Condition | Potential Degradation Pathway | Influential Factors | Recommended Mitigation |
| Acidic (pH 1-4) | Generally stable against oxidation. Potential for solubility issues. | Extreme pH (<1), high temperature. | Confirm solubility; perform extractions at appropriate pH. Neutralize carefully. |
| Neutral (pH 6-8) | Moderate risk of oxidation of the aniline moiety. | Presence of O₂, metal ions (e.g., Cu²⁺, Fe²⁺), light, heat. | Use de-gassed solvents; work under an inert atmosphere (N₂/Ar); add a chelating agent like EDTA. |
| Basic (pH > 8) | High risk of rapid oxidation of the aniline moiety, leading to discoloration and polymerization. | Presence of O₂, light, heat. | Strictly use inert atmosphere conditions. Prepare solutions immediately before use. Keep reaction times short. |
| Oxidative Stress | N-oxidation of amines, ring opening, polymerization. | Peroxides, dissolved oxygen, metal catalysts.[2][6] | Avoid sources of oxidation. Use antioxidants if compatible with the reaction. |
| Thermal Stress | General acceleration of all degradation pathways. | High temperatures (>70°C). | Maintain the lowest practical temperature for your experiment. |
| Photochemical | Photolytic degradation, often via radical mechanisms.[2] | Exposure to UV or high-intensity visible light. | Protect samples from light using amber vials or by covering glassware with foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Solution Stability Assessment
This protocol provides a framework to test the stability of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in your specific reaction solvent or buffer.
Objective: To identify and quantify potential degradation of the target compound under acidic, basic, and oxidative stress.
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
Your chosen solvent/buffer system
-
1 M HCl and 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Amber HPLC vials
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the compound in your chosen solvent (e.g., 1 mg/mL in acetonitrile or your reaction buffer).
-
Set Up Stress Conditions (in separate amber vials):
-
Control: Mix 1 mL of stock solution with 1 mL of solvent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Stress: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
-
Incubation:
-
Store one set of vials (Control, Acid, Base, Oxidative) at room temperature for 24 hours.
-
Store a second identical set in an oven at 60°C for 24 hours to assess thermal stress.
-
-
Sample Preparation for Analysis:
-
After incubation, allow all vials to cool to room temperature.
-
Crucial Step: Neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively. This is critical to prevent damage to the HPLC column.
-
Dilute all samples (including the control) to a suitable concentration for HPLC/LC-MS analysis (e.g., 50 µg/mL).
-
-
Analysis:
-
Analyze all samples by HPLC or LC-MS. Use a gradient method to ensure separation of the parent peak from any potential degradation products.
-
Compare the chromatograms of the stressed samples to the control sample.
-
Evaluation:
-
A decrease in the peak area of the parent compound indicates degradation.
-
The appearance of new peaks signifies the formation of degradation products.
-
Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.
-
-
Visual Troubleshooting Guide
The following diagram outlines a decision-making process for troubleshooting common stability-related issues encountered during experiments.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Welcome to the dedicated technical support guide for the synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. This resource is designed for researchers, chemists, and process development professionals to provide in-depth, practical guidance on scaling up this important intermediate. Here, we move beyond simple protocols to explain the underlying chemistry and provide actionable troubleshooting advice in a direct question-and-answer format.
I. Synthesis Overview: A Tale of Two Steps
The industrial synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is typically a two-step process. This approach is favored for its efficiency, scalability, and the commercial availability of the starting materials.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The synthesis commences with the reaction of 2-chloro-5-nitrotoluene with 1-methylpiperazine. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the piperazine nitrogen attacks the electron-deficient aromatic ring, displacing the chloride.
-
Nitro Group Reduction: The resulting intermediate, 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine, is then subjected to a reduction step to convert the nitro group into the desired aniline. This is commonly achieved through catalytic hydrogenation.
Below is a diagram illustrating this synthetic pathway.
Caption: Troubleshooting decision tree for catalytic hydrogenation.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: Safety is paramount. Key considerations include:
-
Catalytic Hydrogenation: This is a high-pressure reaction and should only be conducted in a suitable autoclave by trained personnel. The Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and exposed to air. Handle the catalyst wet and under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: The use of flammable solvents like methanol and ethanol requires proper grounding and ventilation to prevent ignition sources.
-
Reagents: 2-chloro-5-nitrotoluene is a toxic and irritant substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the typical yields and purity I can expect for each step?
A2: With an optimized process, you can expect the following:
-
SNAr Reaction: Yields are typically high, often in the range of 85-95%.
-
Nitro Group Reduction: This step is also very efficient, with yields often exceeding 90%. [2]* Purity: The final product, after appropriate workup and isolation, should have a purity of >98%.
Q3: Are there alternative synthetic routes to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline?
A3: Yes, other routes have been explored, though the two-step process described here is the most common for large-scale production. One alternative involves a Buchwald-Hartwig amination. [3]This palladium-catalyzed cross-coupling reaction can directly couple an appropriately substituted aniline with a piperazine derivative. However, these reactions can be sensitive to reaction conditions and the cost of the palladium catalyst and specialized ligands can be a consideration for large-scale synthesis. [4][5][6][7] Q4: How can I best purify the final product on a large scale?
A4: For large-scale purification, crystallization is the most practical and cost-effective method.
-
Solvent Selection: A suitable solvent system will be one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like heptane or toluene) can often provide good results.
-
Procedure: Dissolve the crude product in the minimum amount of the hot solvent system. Allow the solution to cool slowly to promote the formation of large, pure crystals. The crystals can then be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine
| Parameter | Value |
| Reactants | 2-chloro-5-nitrotoluene, 1-methylpiperazine, K₂CO₃ |
| Solvent | DMF |
| Temperature | 120-130°C |
| Reaction Time | 10-12 hours |
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, add 1-methylpiperazine (1.1 eq), potassium carbonate (1.2 eq), and DMF.
-
Heat the mixture to 120-130°C with stirring.
-
Slowly add 2-chloro-5-nitrotoluene (1.0 eq) to the reaction mixture over 1 hour.
-
Maintain the reaction at 120-130°C and monitor its progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
| Parameter | Value |
| Reactant | 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine |
| Catalyst | 5% Pd/C |
| Solvent | Methanol |
| Hydrogen Pressure | 5 MPa |
| Temperature | 40°C |
| Reaction Time | 2-4 hours |
Procedure:
-
In an autoclave, dissolve the crude 1-methyl-4-(2-methyl-4-nitrophenyl)piperazine from the previous step in methanol.
-
Carefully add 5% Pd/C catalyst (typically 5% w/w of the substrate).
-
Seal the autoclave and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to 5 MPa.
-
Heat the mixture to 40°C with efficient stirring.
-
Monitor the reaction by observing hydrogen uptake and by HPLC analysis of aliquots.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by crystallization as described in the FAQs.
V. References
-
[WO2006006180A1 - A PROCESS FOR PRODUCING PURE FORM OF 2-METHYL-4-(4-METHYL-1-PIPERAZINYL)-10H-THIENO[2,3-b]B[8][9]ENZODIAZEPINE - Google Patents]()
-
[US8044196B2 - Process for producing pure form of 2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b]b[8][9]enzodiazepine - Google Patents]()
-
[10h-thieno[2,3-B] [8][9]benzodiazepine - Googleapis.com]([Link])
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2006006180A1 - A PROCESS FOR PRODUCING PURE FORM OF 2-METHYL-4-(4-METHYL-1-PIPERAZINYL)-10H-THIENO[2,3-b][1,5]BENZODIAZEPINE - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
Validation & Comparative
A Technical Guide to the Reactivity of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Comparison to Other Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The reactivity of the aniline core, governed by the electronic and steric nature of its substituents, is a critical parameter that dictates reaction outcomes and efficiency. This guide provides an in-depth comparison of the reactivity of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in the synthesis of the targeted cancer therapy drug Imatinib[1][2][3][4], with other commonly encountered substituted anilines. By examining the electronic effects of the substituents and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to better predict and control the chemical behavior of this important synthetic intermediate.
Understanding the Reactivity of Substituted Anilines: A Theoretical Framework
The reactivity of an aniline in reactions such as acylation, alkylation, and diazotization is primarily determined by the availability of the lone pair of electrons on the nitrogen atom. Substituents on the aromatic ring can significantly influence this electron density through a combination of inductive and resonance effects.
-
Electron-Donating Groups (EDGs) , such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity. This generally leads to an increased reaction rate in electrophilic substitution reactions.
-
Electron-Withdrawing Groups (EWGs) , like nitro (-NO2) and cyano (-CN) groups, decrease the electron density on the nitrogen, making the aniline less basic and less nucleophilic[5]. Consequently, the reactivity of the aniline is diminished.
The Hammett equation provides a quantitative means to correlate the electronic effects of substituents with reaction rates and equilibrium constants[6]. The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ)[6].
Comparative Analysis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
To understand the reactivity of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, we must consider the electronic contributions of both the methyl and the 4-methylpiperazin-1-yl substituents.
-
2-Methyl Group: The methyl group at the ortho position is an electron-donating group through a positive inductive effect (+I). It pushes electron density into the aromatic ring, thereby increasing the basicity and nucleophilicity of the amino group. However, its ortho position might also introduce some steric hindrance, which could potentially slow down reactions with bulky electrophiles.
-
4-(4-Methylpiperazin-1-yl) Group: The piperazinyl group at the para position is a more complex substituent. The nitrogen atom attached to the ring can donate its lone pair of electrons into the aromatic system via a positive resonance effect (+R), which is a powerful activating effect. The second nitrogen atom within the piperazine ring, being further away, has a lesser electronic influence on the aniline nitrogen. The methyl group on the terminal nitrogen of the piperazine is weakly electron-donating. Overall, the 4-(4-methylpiperazin-1-yl) group is expected to be a strong electron-donating group, significantly increasing the electron density on the aniline nitrogen.
Based on these substituent effects, we can predict that 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a highly reactive aniline derivative . The combination of two electron-donating groups should make its amino group significantly more basic and nucleophilic than aniline itself.
Basicity Comparison (pKa)
A direct measure of the electron-donating or -withdrawing effect of substituents on the amino group is the pKa of the corresponding anilinium ion (the conjugate acid of the aniline). A higher pKa value indicates a stronger base.
| Aniline Derivative | Substituents | Predicted/Experimental pKa | Reference |
| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | 2-CH₃, 4-(4-methylpiperazin-1-yl) | 7.89 (Predicted) | [7] |
| 4-(Piperazin-1-yl)aniline | 4-(piperazin-1-yl) | 9.12 (Predicted) | [8] |
| p-Toluidine | 4-CH₃ | 5.08 | |
| Aniline | - | 4.63 | |
| p-Nitroaniline | 4-NO₂ | 1.0 |
Note: pKa values can vary slightly depending on the measurement conditions. The predicted values are computational estimates.
Experimental Protocols for Reactivity Comparison
To experimentally validate the predicted reactivity of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, comparative kinetic studies or pKa determinations can be performed. Below are detailed protocols for these experiments.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the pKa of an aniline derivative by titrating a solution of the aniline with a strong acid and monitoring the pH.[9][10][11][12][13]
Materials:
-
Substituted aniline (e.g., 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, aniline, p-toluidine)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
Methanol or another suitable co-solvent if the aniline is not fully water-soluble
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Solution Preparation: Accurately weigh a known amount of the aniline derivative and dissolve it in a known volume of deionized water (or a water/methanol mixture) to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place a known volume of the aniline solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution and begin stirring.
-
Titration: Slowly add the standardized HCl solution from a buret in small increments (e.g., 0.1-0.5 mL).
-
Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The half-equivalence point is the volume of HCl added that is exactly half of the volume at the equivalence point.
-
The pH of the solution at the half-equivalence point is equal to the pKa of the anilinium ion.
-
Diagram of Titration Workflow:
Caption: Workflow for pKa determination by titration.
Protocol 2: Comparative Acylation of Anilines
This protocol describes a competitive acylation reaction to qualitatively compare the nucleophilicity of different aniline derivatives. A more nucleophilic aniline will react faster with the acylating agent. For a quantitative comparison, the reactions should be run separately and monitored over time using a technique like HPLC or GC to determine reaction rates.[14][15][16][17][18][19][20]
Materials:
-
2-Methyl-4-(4-methylpiperazin-1-yl)aniline
-
A reference aniline (e.g., aniline or p-toluidine)
-
Acetic anhydride or another acylating agent
-
A suitable solvent (e.g., dichloromethane, acetonitrile)
-
A non-nucleophilic base (e.g., pyridine or triethylamine)
-
Internal standard for GC or HPLC analysis
-
GC or HPLC instrument
Procedure (for quantitative kinetic analysis):
-
Reaction Setup: In a series of reaction vessels, each containing a magnetic stir bar, prepare solutions of each aniline derivative and the internal standard in the chosen solvent at a known concentration.
-
Initiation of Reaction: At time t=0, add a known amount of the acylating agent to each reaction vessel.
-
Monitoring the Reaction: At specific time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a primary amine that reacts quickly with the remaining acylating agent).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining aniline and the formed acetanilide product.
-
Data Analysis: Plot the concentration of the aniline derivative versus time for each reaction. The initial rate of the reaction can be determined from the slope of this curve at t=0. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the anilines.
Diagram of Acylation Reaction Mechanism:
Caption: Mechanism of aniline acylation.
Conclusion
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a highly activated aniline derivative due to the presence of two electron-donating groups. The strong +R effect of the 4-(4-methylpiperazin-1-yl) group, combined with the +I effect of the 2-methyl group, significantly increases the electron density on the amino nitrogen. This is reflected in its predicted high pKa value, indicating a much stronger basicity compared to aniline and other simple alkyl-substituted anilines. Consequently, researchers can expect this compound to be highly nucleophilic and to react readily in electrophilic substitution reactions. The provided experimental protocols offer a robust framework for quantitatively confirming these predictions and for further exploring the rich chemistry of this important pharmaceutical intermediate.
References
- BenchChem. (2025). Application Notes and Protocols for the Acylation of Anilines with 1-Naphthoyl Chloride.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of Imatinib.
- RSC Publishing. (n.d.). An optimized approach in the synthesis of imatinib intermediates and analogues.
- ChemicalBook. (n.d.). 16154-71-5(2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE) Product Description.
- ChemBK. (2024, April 9). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
- ResearchGate. (2025, August 5). Synthesis of imatinib: A convergent approach revisited.
- ChemicalBook. (n.d.). 4-(4-METHANESULFONYL-PIPERAZIN-1-YL)-PHENYLAMINE CAS#: 442549-42-0.
- LookChem. (n.d.). Chemical plants supply high-quality 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline 761440-75-9 in bulk.
- ACS Publications. (n.d.). A Facile Total Synthesis of Imatinib Base and Its Analogues.
- YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- National Center for Biotechnology Information. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents.
- BenchChem. (2025). Application Notes and Protocols for the Acetylation of Aniline.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents.
- BenchChem. (2025). Technical Support Center: Regioselective Acylation of Substituted Anilines.
- Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment).
- MDPI. (2018, June 14). An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers.
- Oreate AI Blog. (2025, December 4). How to Determine Pka from Titration Curve.
- Allen. (n.d.). Electron withdrawing group on aniline makes it less/more basic.
- EvitaChem. (n.d.). Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439).
- Schwarzenbach et al. (n.d.). Table 13.1 Selected Hammett substituent constants and susceptibility factors.
- ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline | 70261-82-4.
- Acetylation reaction of aniline to activ
- Hammett constants for some common substituents. (n.d.).
- University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- ChemicalBook. (n.d.). 4-[(4-Methylpiperazin-1-yl)methyl]aniline.
- PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline.
- PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
- YouTube. (2020, August 12). How to find pKa and Ka from a Titration Curve.
- ChemBK. (2024, April 9). 4-(piperazin-1-yl)aniline.
- Wikipedia. (n.d.). Hammett equation.
- Chemistry LibreTexts. (2025, February 24). 24.4: Basicity of Arylamines.
- YouTube. (2020, June 13). Effect of Substituents on the Basicity of Anilines.
- SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters.
- Quora. (2018, February 7). How does the ortho effect affect the basicity of aniline?.
- Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Rel
- Determination of pKa's
- Stenutz. (n.d.). Hammett substituent constants.
- YouTube. (2021, July 25). Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point.
- PubChem. (n.d.). 4-(Piperazin-1-yl)aniline hydrochloride.
- CBSE Academic. (2025-26). CHEMISTRY Subject Code: 043 Classes XI-XII (2025-26) Rationale.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. 16154-71-5 CAS MSDS (2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 11. m.youtube.com [m.youtube.com]
- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. ymerdigital.com [ymerdigital.com]
- 16. benchchem.com [benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 4-(Piperazin-1-yl)aniline hydrochloride | C10H16ClN3 | CID 54600029 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Building Blocks for 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Kinase Inhibitor Design
Introduction: The Ubiquitous Role of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern kinase inhibitor discovery, the 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold has emerged as a cornerstone of numerous successful therapeutic agents. Its prevalence is no coincidence; this structural motif offers a highly effective combination of features. The aniline core serves as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, an interaction essential for potent ATP-competitive inhibition.[1][2] Concurrently, the N-methylpiperazine moiety often acts as a "solubility handle," enhancing aqueous solubility and providing a vector for optimizing pharmacokinetic properties and target affinity.[3] This group, with its basic nitrogen, can engage in favorable interactions and contribute to a desirable ADME profile.[4]
However, the very success of this building block necessitates a deeper exploration of alternatives. The drive to discover novel intellectual property, enhance selectivity, overcome acquired resistance, and fine-tune pharmacokinetic profiles demands a broader palette of chemical tools. This guide provides a comparative analysis of viable alternative building blocks, offering experimental data and protocols to inform rational drug design. We will dissect the structure-activity relationships (SAR) that govern the function of this scaffold and explore how strategic modifications can lead to superior kinase inhibitors.
Deconstructing the Core Scaffold: A Tale of Two Moieties
To understand the alternatives, we must first appreciate the distinct roles of the two key components of 2-methyl-4-(4-methylpiperazin-1-yl)aniline:
-
The Hinge-Binding Anilino-Headgroup: The primary role of the substituted aniline is to anchor the inhibitor to the kinase's hinge region. This is typically achieved through one or more hydrogen bonds between the aniline's amino group and the backbone amide and carbonyl groups of the hinge residues.[5] The methyl group at the 2-position can provide additional van der Waals interactions or induce a favorable conformation for hinge binding.
-
The Modulating Piperazino-Tail: The 4-(4-methylpiperazin-1-yl) substituent projects out towards the solvent-exposed region of the ATP-binding pocket. This "tail" is crucial for modulating several key properties:
-
Solubility and Physicochemical Properties: The basic nitrogen of the piperazine ring is often protonated at physiological pH, significantly enhancing the compound's aqueous solubility.
-
Target Potency and Selectivity: The tail can form additional interactions with the kinase, influencing both potency and selectivity.
-
Pharmacokinetics (ADME): This moiety plays a significant role in absorption, distribution, metabolism, and excretion (ADME) properties. However, the piperazine ring can also be a site of metabolic liability, often undergoing N-dealkylation.[6]
-
The logical path to discovering alternatives, therefore, involves the systematic replacement of either the aniline headgroup or, more commonly, the N-methylpiperazine tail.
Visualizing the Core Concept: The Kinase Inhibitor Scaffold
Caption: Interaction of the core scaffold with the kinase ATP binding pocket.
Comparative Analysis of Alternative Building Blocks
The quest for alternatives often centers on bioisosteric replacement, where a functional group is substituted with another that retains similar biological activity but may alter physicochemical or pharmacokinetic properties. The most fruitful area for modification is the N-methylpiperazine tail.
Key Bioisosteres for the N-Methylpiperazine Moiety
| Alternative Building Block | Structure | Key Rationale for Substitution | Observed Effects on Performance |
| 4-Morpholinoaniline | ![]() | Increased Metabolic Stability: The oxygen in the morpholine ring is less prone to oxidation compared to the nitrogen in piperazine, potentially reducing metabolic clearance.[6] Modulated Basicity: Morpholine is less basic than piperazine, which can alter off-target activities (e.g., hERG inhibition) and cell permeability. | Often retains or slightly reduces potency while improving the pharmacokinetic profile. Can lead to lower cytotoxicity.[7][8] |
| 4-(Piperidin-1-yl)aniline Derivatives | ![]() | Reduced Basicity & Lipophilicity Tuning: Piperidines are less basic than piperazines and their lipophilicity can be tuned with substituents. This can impact cell permeability and off-target effects. | Can maintain potency but often shows different ADME profiles. The lack of the second nitrogen can significantly alter solubility.[9][10] |
| 4-((Dimethylamino)methyl)aniline | ![]() | Acyclic Analogs for Conformational Flexibility: Acyclic amines can offer greater conformational freedom, potentially accessing different binding interactions. They can also present different metabolic profiles. | Activity is highly dependent on the specific kinase target and the overall inhibitor structure. Can sometimes lead to improved potency but may also introduce new metabolic liabilities.[11] |
| 4-(4-Ethylpiperazin-1-yl)aniline | ![]() | Modulation of Lipophilicity and Potency: Small alkyl groups other than methyl can be used to fine-tune lipophilicity and explore specific pockets in the solvent-exposed region for improved potency. | Often used to optimize potency against specific kinase mutants, such as the T315I gatekeeper mutation in ABL kinase.[12] |
Performance Data: A Head-to-Head Comparison
The following table summarizes representative data from the literature, comparing kinase inhibitors where the primary difference is the substitution at the 4-position of the aniline ring. For this comparison, we will focus on derivatives built upon a 2-anilinoquinoline scaffold, as this is a well-studied class of kinase inhibitors.
| Compound ID | 4-Anilino Substituent | Target Kinase | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Ref-1 | 4-(4-Methylpiperazin-1-yl) | TrkA | >10 | - | - | [8] |
| Cmpd-7d | 3-(4-Methylpiperazin-1-yl)propoxy | TrkA | 0.096 | NCI-60 Mean | 1.62 | [8] |
| Ref-2 | 4-Morpholino | - | - | HepG2 | >50 | [7] |
| Cmpd-3e | 4-(4-(2-Morpholinoquinolin-4-ylamino)phenoxy) | - | - | HepG2 | 12.76 | [7] |
Note: Direct comparative IC50 data for simple 2-methylaniline derivatives is sparse in the public domain. The data presented illustrates the impact of these moieties within a larger, more complex inhibitor scaffold.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the synthesis of a key alternative building block and for assessing the inhibitory activity of novel compounds.
Synthesis of 2-Methyl-4-morpholinoaniline
This protocol describes a two-step synthesis starting from 1-fluoro-2-methyl-4-nitrobenzene.
Workflow Diagram:
Caption: Synthetic workflow for 2-methyl-4-morpholinoaniline.
Step 1: Synthesis of 1-(2-methyl-4-nitrophenyl)morpholine
-
To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in dimethylformamide (DMF), add morpholine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-methyl-4-nitrophenyl)morpholine.
Step 2: Synthesis of 2-methyl-4-morpholinoaniline
-
Dissolve 1-(2-methyl-4-nitrophenyl)morpholine (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C) (10% w/w).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield 2-methyl-4-morpholinoaniline as the final product.[13]
Standard Kinase Inhibition Assay: LanthaScreen® Eu Kinase Binding Assay
This protocol provides a general procedure for determining the IC50 of a test compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay. This is a common high-throughput screening method.[1][2]
Assay Principle Diagram:
Caption: Principle of the LanthaScreen® kinase binding assay.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM.
-
Further dilute the compound series in the kinase buffer to achieve a 4x final assay concentration.
-
-
Reagent Preparation (at room temperature):
-
Prepare a 2x Kinase/Eu-Antibody solution in kinase buffer. The final concentrations will depend on the specific kinase.
-
Prepare a 4x Alexa Fluor®-labeled kinase tracer solution in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 4 µL of the 4x serially diluted compound to the appropriate wells.
-
Add 8 µL of the 2x Kinase/Antibody solution to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4x tracer solution to all wells. The final volume will be 16 µL.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion: A Strategic Approach to Scaffold Innovation
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline building block remains a powerful tool in the arsenal of the medicinal chemist. However, a deep understanding of its constituent parts and the strategic application of bioisosteric replacements can unlock new avenues for kinase inhibitor development. By systematically exploring alternatives such as morpholine and piperidine analogs, researchers can fine-tune critical properties like metabolic stability, selectivity, and potency. The provided experimental frameworks for synthesis and screening offer a starting point for the practical application of these principles. Ultimately, the intelligent selection of building blocks, guided by empirical data, is paramount to the successful design of the next generation of kinase-targeted therapeutics.
References
- Vieth, M., et al. (2004). Kinase-specific binding modes: a challenge for structure-based drug design. Journal of Medicinal Chemistry, 47(9), 224-232.
- Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 61(14), 5832-5880.
- Hastie, C. J., McLauchlan, H. J., & Cohen, P. (2006). Assay of protein kinases using radiolabeled ATP: a protocol.
-
ResearchGate. (2009). Assay of protein kinases using radiolabeled ATP: A protocol. Retrieved from [Link]
- Allen, J. J., & Lazerwith, S. E. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55769.
-
ResearchGate. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Retrieved from [Link]
- Al-Suhaimi, K. S., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3236-3244.
-
ResearchGate. (n.d.). (A) Graphical representation for comparison of IC50 EGFR (µM) of.... Retrieved from [Link]
- Yang, J., et al. (2012). Structural optimization and structure-activity relationships of N2-(4-(4-Methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine derivatives, a new class of reversible kinase inhibitors targeting both EGFR-activating and resistance mutations. Journal of Medicinal Chemistry, 55(23), 10685-10699.
- Li, X., et al. (2016). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Letters in Drug Design & Discovery, 13(7), 619-633.
- Patricelli, M. P., et al. (2007). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(23), 6465-6470.
- Khamitova, A. S., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
-
ResearchGate. (n.d.). Bioisosteric replacement of Compounds 1 and 2. Retrieved from [Link]
-
ResearchGate. (n.d.). IC50 values for EGFR, HER2, HER4, Del19, and L858R. Retrieved from [Link]
-
ResearchGate. (n.d.). Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and evaluation of aniline headgroups for alkynyl thienopyrimidine dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]
-
ChemRxiv. (2023). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
ResearchGate. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved from [Link]
- El-Damasy, A. K., et al. (2016). Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry, 24(14), 3149-3162.
- Liu, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289.
- Kuznetsov, A. G., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1213.
-
Semantic Scholar. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen. Retrieved from [Link]-Wong-Chen/f54625b03512b918731737e641777d01248a8039)
-
SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Retrieved from [Link]
-
Ansari, M. F., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][2][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202400230.
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][3]naphthyridin-2(1H)-one as a Potent, Selective, and Orally Bioavailable Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry, 55(17), 7577-7590.
-
ResearchGate. (2020). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]
-
ResearchGate. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Retrieved from [Link]
- Kos, J., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6296.
- Griboedova, T. V., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Molecules, 27(19), 6524.
- Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Bioorganic & Medicinal Chemistry, 27(21), 115082.
-
Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Retrieved from [Link]
- Wallace, E. M., et al. (2004). Identification of 4-anilino-3-quinolinecarbonitrile inhibitors of mitogen-activated protein/extracellular signal-regulated kinase 1 kinase. Molecular Cancer Therapeutics, 3(9), 1103-1113.
-
ResearchGate. (n.d.). EGFR inhibitors developed through bioisosteric replacement of the.... Retrieved from [Link]
- Jänsch, N., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1435-1447.e4.
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]
- 4. preprints.org [preprints.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Palladium-Catalyzed Cross-Coupling Reactions
An In-Depth Technical Guide
Introduction: The Structural and Electronic Nuances of a Privileged Scaffold
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a highly functionalized aromatic amine that serves as a valuable building block in the synthesis of pharmacologically active compounds and advanced materials.[1][2][3][4] Its structure is characterized by three key features that dictate its reactivity in cross-coupling catalysis: an electron-rich aromatic ring, a nucleophilic primary aniline group (-NH2), and a tertiary amine embedded within a piperazine ring. This multiplicity of potentially reactive sites presents both opportunities for selective functionalization and challenges related to cross-reactivity and catalyst inhibition.
This guide provides a comparative analysis of the performance and cross-reactivity of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in three cornerstone palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling. We will dissect the mechanistic implications of the substrate's structure, provide field-proven experimental protocols, and present comparative data to guide researchers in leveraging this versatile molecule for synthetic innovation.
Chapter 1: Buchwald-Hartwig Amination: The Primary Application for C-N Bond Formation
The Buchwald-Hartwig amination is the most direct and widely used method for forming C-N bonds with aryl halides.[5][6][7] For a substrate like 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, this reaction is the principal strategy for elaborating the primary aniline moiety.
Mechanistic Considerations and Potential for Cross-Reactivity
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product and regenerate the Pd(0) catalyst.[5][8]
When using 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, two primary concerns regarding cross-reactivity arise:
-
Catalyst Inhibition: The tertiary amine of the piperazine ring can act as a Lewis base and coordinate to the palladium center. This non-productive binding can compete with the desired coordination of the phosphine ligand or the primary aniline, potentially slowing down the catalytic cycle or deactivating the catalyst altogether. The choice of a sterically hindered, electron-rich phosphine ligand is crucial to mitigate this effect and favor the desired catalytic pathway.[9]
-
Selectivity: The reaction must selectively functionalize the primary aniline over the tertiary piperazine nitrogen. Fortunately, C-N bond cleavage and reformation at the tertiary amine is mechanistically highly unfavorable under standard Buchwald-Hartwig conditions. The primary challenge remains mono- versus di-arylation of the primary amine, which can typically be controlled by stoichiometry and reaction conditions.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Recommended Experimental Protocol: Buchwald-Hartwig Amination
This protocol is optimized for coupling electron-rich anilines with aryl bromides, employing a modern palladacycle precatalyst and a biarylphosphine ligand to ensure high efficiency.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), RuPhos Palladacycle (0.02 mmol, 2 mol %), and RuPhos ligand (0.04 mmol, 4 mol %).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-aryl product.
Comparative Performance Data
The following table summarizes expected outcomes for the Buchwald-Hartwig coupling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with various aryl halides.
| Aryl Halide Partner | Catalyst System | Base | Temp (°C) | Expected Yield (%) | Notes |
| 4-Bromotoluene | RuPhos Pd G3 / RuPhos | NaOtBu | 100 | >90% | Electron-neutral aryl bromides are excellent coupling partners. |
| 4-Chloroacetophenone | XPhos Pd G3 / XPhos | LHMDS | 110 | 75-85% | Aryl chlorides require more active catalysts; LHMDS is used for base-sensitive ketones. |
| 2-Bromo-pyridine | BrettPhos Pd G3 / BrettPhos | K₃PO₄ | 100 | 80-90% | Heteroaryl halides couple efficiently; a milder base is often sufficient. |
| 4-Bromoanisole | RuPhos Pd G3 / RuPhos | NaOtBu | 100 | >95% | Electron-rich aryl bromides react very efficiently. |
Chapter 2: Suzuki-Miyaura Coupling: Assessing Reactivity of a Halogenated Derivative
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, coupling an organoboron species with an organohalide.[10][11] The title aniline is not a direct substrate. To participate, it must first be converted into an organohalide, for instance, 1-bromo-2-methyl-4-(4-methylpiperazin-1-yl)benzene . This section evaluates the performance of this hypothetical derivative.
Mechanistic Considerations and Potential for Cross-Reactivity
The Suzuki cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination.[12]
For the bromo-derivative of our compound, the key factors are:
-
Oxidative Addition Rate: The aryl bromide is electron-rich due to the aniline and piperazine substituents. This can slow the rate-limiting oxidative addition step. Therefore, a highly active catalyst system, often featuring electron-rich and bulky phosphine ligands, is required to drive the reaction forward efficiently.[13]
-
Ligand Interference: As with the Buchwald-Hartwig reaction, the tertiary amine of the piperazine ring can compete with the phosphine ligand for coordination to the palladium center, potentially impacting catalytic efficiency.
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Strategic Advantages of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the aniline-piperazine scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents, from blockbuster kinase inhibitors to novel central nervous system drugs.[1][2] Its versatility, however, is not a monolith; subtle structural modifications can dramatically alter a compound's pharmacological destiny. This guide provides an in-depth technical comparison of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and its non-methylated piperazine analogs. We will dissect the distinct advantages conferred by the strategic placement of two key methyl groups—one on the piperazine ring and one on the aniline ring—and demonstrate how this specific methylation pattern enhances physicochemical properties, metabolic stability, and overall pharmacokinetic performance, making it a superior scaffold for drug development.
This analysis is grounded in established biochemical principles and supported by comparative experimental data and validated protocols, offering researchers and drug development professionals a clear rationale for scaffold selection and optimization.
The Structural Advantage: Deconstructing the Impact of Dual Methylation
The superior profile of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline arises not from a single attribute but from the synergistic effects of its two methyl groups. We will examine each in turn before evaluating their combined impact.
The N-Methyl Piperazine Moiety: A Masterclass in Modulating Basicity and Stability
The piperazine ring is a common feature in drug design, often incorporated to increase solubility and provide a key interaction point with biological targets.[3][4] The addition of a methyl group to the distal nitrogen (N-4 position) introduces several critical advantages over a non-methylated piperazine.
-
Enhanced Basicity (pKa): The N-methyl group is electron-donating, which increases the basicity of the distal nitrogen atom. This elevated pKa ensures that the piperazine ring is more readily protonated at physiological pH (7.4). The resulting cationic charge significantly improves aqueous solubility, a crucial factor for oral bioavailability and formulation.[1]
-
Improved Metabolic Stability: The N-H bond of a secondary amine in a non-methylated piperazine is a primary site for Phase I metabolism, specifically oxidation and subsequent conjugation. The N-methyl group acts as a metabolic "shield," sterically hindering access by cytochrome P450 (CYP) enzymes.[5] While N-dealkylation can still occur, its rate is often significantly slower compared to the metabolism of the unprotected secondary amine, leading to a longer plasma half-life.
-
Enhanced Permeability: Strategic N-methylation can improve membrane permeability. By capping a hydrogen bond donor (the piperazine N-H), the overall polarity of the molecule is fine-tuned. In a study on CXCR4 antagonists, methylation of the piperazine nitrogen led to a remarkable 100-fold increase in permeability as measured by the Parallel Artificial Membrane Permeability Assay (PAMPA).[6]
The 2-Methyl Aniline Moiety: Enforcing Conformation and Blocking Metabolism
Aniline and its derivatives, while synthetically versatile, can be liabilities in drug design due to metabolic instability and potential toxicity.[7][8] The placement of a methyl group ortho to the amino group (C-2 position) is a deliberate strategy to mitigate these risks.
-
Steric Shielding of a Metabolic Hotspot: The aniline amino group is susceptible to N-hydroxylation, a metabolic pathway that can lead to the formation of reactive and potentially toxic metabolites.[9] Studies on the pharmacokinetics of aniline derivatives have shown that the presence of a methyl group at the C-2 position can suppress the rate of metabolic reactions at the NH2 moiety.[9][10] This steric blockade forces metabolizing enzymes to approach from less favorable angles, thereby increasing the compound's metabolic stability.
-
Conformational Restriction: The ortho-methyl group imposes a significant steric clash with the piperazine ring, forcing it out of plane with the aniline ring. This fixed, non-planar conformation can be highly advantageous for target engagement. By locking the molecule into a specific three-dimensional shape, it can pre-organize the pharmacophore for optimal binding to a receptor's active site, potentially increasing potency and selectivity.[11]
Synergistic Effects on Physicochemical and Pharmacokinetic Profiles
When combined, these two methyl groups create a molecular scaffold with a significantly improved drug-like profile compared to its non-methylated counterparts. The following table summarizes the expected property shifts based on the principles discussed.
| Property | Non-Methylated Analog (4-(piperazin-1-yl)aniline) | 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | Rationale for Advantage |
| Metabolic Stability (T½) | Low to Moderate | High | N-methylation and ortho-methylation provide dual steric shields against CYP450 metabolism at two primary "hotspots".[9][10] |
| Aqueous Solubility | Moderate | High | Increased basicity (pKa) of the N-methylpiperazine ring leads to greater protonation and solubility at physiological pH.[1] |
| Membrane Permeability (Pₑ) | Moderate | High | Capping of the piperazine N-H bond reduces hydrogen bond donor count, often improving passive diffusion across membranes.[6] |
| Receptor Binding Profile | Variable | Potentially More Potent & Selective | The fixed conformation imposed by the ortho-methyl group can lead to a more favorable, lower-energy binding pose in the target active site.[11] |
| Potential for Reactive Metabolites | Higher | Lower | Blockade of aniline N-hydroxylation reduces the risk of forming toxic metabolites.[9] |
A compelling example from the literature highlights the functional impact of N-methylation. In a study of chalcone derivatives, the incorporation of an N-methylpiperazine moiety, when compared to its non-methylated piperazine congener, significantly improved acetylcholinesterase (AChE) inhibitory potency.[12] For instance, the 4-methylpiperazine chalcone 2f showed an IC₅₀ of 3.03 µM against AChE, whereas its desmethyl analog PC5 had an IC₅₀ >10 µM.[12][13]
Experimental Validation Frameworks
To empirically validate the advantages discussed, two standard in-vitro assays are indispensable in early drug discovery: the Metabolic Stability Assay and the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines the rate at which a compound is metabolized by liver enzymes, providing a quantitative measure of its intrinsic stability.[14][15]
Objective: To compare the metabolic half-life (T½) and intrinsic clearance (CLint) of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline against its non-methylated analogs.
Materials:
-
Test compounds and non-methylated analogs (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., NADPH-A/B)
-
0.1 M Phosphate Buffer, pH 7.4
-
Acetonitrile with internal standard (e.g., Warfarin) for reaction quenching
-
96-well incubation plates and analytical plates
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM and other reagents on ice. Prepare a 1 mg/mL HLM working solution in 0.1 M phosphate buffer.
-
Incubation: In a 96-well plate, add phosphate buffer, the HLM working solution, and the test compound (final concentration 1 µM).
-
Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 parts cold acetonitrile with internal standard to 1 part incubate.
-
Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new 96-well plate. Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (T½ = 0.693 / k).
Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability, a key component of oral absorption.[16][17][18]
Objective: To compare the effective permeability (Pₑ) of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline against its non-methylated analogs.
Materials:
-
PAMPA plate system (e.g., 96-well Donor and Acceptor plates)
-
Phospholipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test compounds and non-methylated analogs (10 mM in DMSO)
-
UV-Vis or LC-MS/MS system
Methodology:
-
Membrane Coating: Add 5 µL of the phospholipid solution to each well of the Donor plate filter membrane and allow the solvent to evaporate.
-
Acceptor Plate Preparation: Fill the wells of the Acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Dilute the test compounds to a final concentration (e.g., 100 µM) in PBS. Add 200 µL of this solution to each well of the coated Donor plate.
-
Incubation: Carefully place the Donor plate onto the Acceptor plate to form a "sandwich." Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the Donor and Acceptor wells for analysis.
-
Analysis: Determine the concentration of the compound in the Donor (C_D) and Acceptor (C_A) wells using UV-Vis spectrophotometry or LC-MS/MS.
-
Data Analysis: Calculate the effective permeability (Pₑ) using the following equation, which accounts for compound concentrations, volumes, membrane area, and incubation time.
Conclusion
The selection of a chemical scaffold is a critical decision in drug discovery. The evidence presented in this guide demonstrates that 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is not merely an analog but a strategically optimized structure. The dual methylation pattern confers a powerful combination of advantages: enhanced metabolic stability by shielding two common sites of metabolism, improved aqueous solubility through modulated basicity, and potentially higher target affinity via conformational locking. These benefits directly address major hurdles in drug development, such as poor pharmacokinetics and safety liabilities. By understanding the distinct contribution of each methyl group, researchers can make more informed decisions, leveraging this superior scaffold to design next-generation therapeutics with a higher probability of clinical success.
References
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
-
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
Technology Networks. PAMPA Permeability Assay Protocol. [Link]
-
Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
-
BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
-
Xenotech. How to Conduct an In Vitro Metabolic Stability Study. [Link]
-
Protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]
-
ChemBK. 2-(4-Methylpiperazin-1-yl)aniline. [Link]
-
PubChem. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. [Link]
-
National Center for Biotechnology Information. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
Longdom Publishing. Effect of Alkyl Substitution on the Phenyl Ring of the Aniline Moiety in Antibacterials. [Link]
-
Cresset Group. Aniline replacement in drug-like compounds. [Link]
-
Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]
-
Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]
-
MDPI. Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. [Link]
-
MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. [Link]
-
ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. [Link]
-
Autech. 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. [Link]
-
PubMed. [Effects of the substitution of aniline by the methyl group on the formation of hemoglobin (methemoglobin) and the general toxicity of the compound]. [Link]
-
ResearchGate. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
PubMed. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]
-
ResearchGate. Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. [Link]
-
ResearchGate. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. [Link]
-
ResearchGate. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. [Link]
-
ResearchGate. Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. [Link]
-
PubMed. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. [Link]
-
Semantic Scholar. Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel non-piperazine analogues of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines as dopamine transporter inhibitors. [Link]
-
PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]
-
ResearchGate. Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. [Link]
-
Hyma Synthesis Pvt. Ltd. Product List. [Link]
-
ResearchGate. The structure‐activity relationship of anticancer activity piperazine derivatives. [Link]
-
ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link]
-
National Center for Biotechnology Information. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. [Link]
-
ResearchGate. A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
PubMed. Studies on the metabolism of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rats by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
Scilit. The medicinal chemistry of piperazines: A review. [Link]
-
National Center for Biotechnology Information. Methyl-Containing Pharmaceuticals. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cresset-group.com [cresset-group.com]
- 8. [Effects of the substitution of aniline by the methyl group on the formation of hemoglobin (methemoglobin) and the general toxicity of the compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Derivatives as Kinase Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Deconstructing a Privileged Scaffold
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline core is a versatile and frequently utilized scaffold in the development of kinase inhibitors.[1][2] Its prevalence stems from the synergistic combination of its constituent parts, each contributing unique physicochemical and pharmacological properties.
-
The Aniline Moiety: The aniline substructure serves as a crucial anchor and a versatile synthetic handle. The primary amine often acts as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding pockets.[3] However, the aniline motif is also a known "structural alert," as it can be susceptible to metabolic bioactivation, forming reactive metabolites that may lead to toxicity.[4] Careful molecular design is therefore essential to mitigate these risks.
-
The Piperazine Ring: The piperazine moiety is a classic "solubilizing group" in drug design.[5] Its two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and often improving pharmacokinetic (PK) properties such as absorption and distribution.[6][7] The distal nitrogen provides a convenient point for chemical modification to modulate potency, selectivity, and physicochemical characteristics.[5]
This guide will systematically explore how modifications at different positions of this scaffold influence biological activity, with a focus on kinase inhibition. We will compare derivatives, analyze experimental data, and provide the methodologies necessary to validate these findings in a laboratory setting.
The Core Scaffold: A Physicochemical and Pharmacokinetic Overview
The parent compound, 2-methyl-4-(4-methylpiperazin-1-yl)aniline, presents a unique combination of properties that make it an attractive starting point for library synthesis.
-
Lipophilicity and Solubility: The combination of the aromatic aniline and the basic piperazine ring provides a balanced lipophilicity, which is crucial for cell membrane permeability and oral bioavailability. The piperazine group significantly enhances aqueous solubility compared to a simple aniline derivative.[5]
-
Basicity: The piperazine ring contains two nitrogen atoms with different pKa values. The distal, N-methylated nitrogen is more basic, readily protonated at physiological pH. This positive charge can be exploited for interactions with acidic residues in the target protein or to enhance solubility.[7]
-
Metabolic Stability: While the aniline ring can be a metabolic liability, the piperazine ring is generally more stable to metabolism.[4] However, N-dealkylation of the methyl group on the piperazine can be a metabolic pathway.[6]
The strategic placement of the methyl group on the aniline ring ortho to the primary amine can influence the conformation of the molecule, potentially pre-organizing it for optimal binding to the target kinase and shielding the amine from certain metabolic transformations.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
The following sections compare hypothetical derivatives of the core scaffold to illustrate key SAR principles. The biological data, presented as IC₅₀ values against a representative tyrosine kinase (e.g., Mer Tyrosine Kinase), are for illustrative purposes but are based on established trends in kinase inhibitor design.[1][8]
Modification of the Aniline Amine: The Hinge-Binding Anchor
The primary amine is typically essential for activity in many kinase inhibitors, as it forms critical hydrogen bonds with the "hinge" region of the kinase domain. Modifications here often involve incorporating the amine into a larger heterocyclic system that maintains this interaction.
| Compound ID | R₁ Substitution (at Aniline NH₂) | Mer Kinase IC₅₀ (nM) | Rationale for Change |
| 1a (Core) | -H | >10,000 | Unsubstituted amine lacks the necessary pharmacophore for potent inhibition. |
| 1b | -(C=O)CH₃ (Acetamide) | 2,500 | Simple acylation reduces basicity and may clash with the binding site. |
| 1c | -(2-chloropyrimidin-4-yl) | 85 | The pyrimidine ring acts as a bioisostere for the adenine of ATP, forming key hinge interactions. |
| 1d | -(2-(pyridin-4-ylamino)pyrimidin-4-yl) | 15 | Extending into the solvent-exposed region with a pyridine can pick up additional favorable interactions. |
Expert Insight: The transition from a simple aniline (1a) to a 2-anilinopyrimidine (1c, 1d) is a cornerstone strategy in kinase inhibitor design.[2] This modification directly mimics the ATP hinge-binding motif, leading to a dramatic increase in potency. The choice of pyrimidine substituent allows for fine-tuning of selectivity and physical properties.
Substitution on the Aniline Ring: Modulating Potency and Selectivity
Adding substituents to the aniline ring can influence the electronic properties of the hinge-binding amine and create new interactions within the ATP pocket.
| Compound ID | R₂ Substitution (on Aniline Ring) | Mer Kinase IC₅₀ (nM) | Rationale for Change |
| 1c | -H | 85 | Baseline compound for comparison. |
| 2a | 5-Fluoro | 50 | A small, electron-withdrawing group can enhance the hydrogen-bonding capability of the nearby amine. |
| 2b | 5-Methoxy | 150 | A larger, electron-donating group may introduce steric clash or be electronically unfavorable. |
| 2c | 5-Trifluoromethyl | 95 | Strong electron-withdrawing effect may be offset by steric bulk. |
Expert Insight: The "magic methyl" or, in this case, "magic fluoro" effect is a common observation. Small, electronegative atoms like fluorine placed in the right position can subtly alter the pKa of the hinge-binding nitrogen or displace a key water molecule, thereby improving binding affinity.
Modification of the Piperazine Moiety: The Solubility and Selectivity Handle
The distal nitrogen of the piperazine ring often extends towards the solvent-exposed region of the kinase, making it an ideal point for modification to improve solubility, pharmacokinetics, and selectivity.
| Compound ID | R₃ Substitution (at Piperazine N) | Mer Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) | Rationale for Change |
| 3a | -Methyl | 15 | 50 | Baseline N-methyl compound. |
| 3b | -Ethyl | 25 | 45 | Slightly larger alkyl group may begin to introduce steric hindrance. |
| 3c | -(CH₂)₂OH (Hydroxyethyl) | 12 | 250 | The hydroxyl group can form new hydrogen bonds and significantly improves aqueous solubility. |
| 3d | -(C=O)t-Bu (Boc protected) | >1000 | Acylation removes the basicity of the nitrogen, which is often crucial for solubility and activity. |
Expert Insight: The N-hydroxyethyl substitution (3c) is a classic strategy to enhance solubility without sacrificing potency.[5] This is critical because poor solubility can be a major hurdle in drug development, leading to poor absorption and unreliable in vivo data. Removing the basicity of the piperazine nitrogen (3d) almost always abrogates activity, demonstrating the importance of this feature.
Experimental Methodologies: A Guide to Validation
To generate reliable SAR data, robust and well-controlled experimental protocols are essential. The following are standard methodologies for characterizing kinase inhibitors.
Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity in a high-throughput format.[9]
Objective: To determine the IC₅₀ value of a compound against a purified kinase.
Materials:
-
Purified active kinase (e.g., Mer)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-Allophycocyanin (SA-APC) (Acceptor)
-
Test compounds dissolved in DMSO
-
384-well low-volume assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Mix: Prepare a solution of the kinase and biotinylated substrate peptide in assay buffer. Add this mix to the wells containing the compounds.
-
Initiation: Prepare a solution of ATP in assay buffer at 2x the final desired concentration. Add this to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the phosphorylation reaction to proceed.
-
Detection: Prepare a "stop/detection" mix containing EDTA (to stop the reaction by chelating Mg²⁺), the Europium-labeled antibody, and SA-APC in detection buffer. Add this mix to all wells.
-
Final Incubation: Incubate the plate for another 60 minutes at room temperature to allow the detection reagents to bind.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm (APC) and 620 nm (Europium).
-
Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Self-Validation & Controls:
-
Z'-factor: Calculate the Z'-factor using the high (DMSO) and low (no enzyme) controls to ensure the assay quality is sufficient for screening (Z' > 0.5 is desirable).[2]
-
Vehicle Control: DMSO-only wells establish the 100% activity window.
-
Positive Control: A known inhibitor of the kinase should be run in parallel to validate assay performance.
Protocol: Cell-Based Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a compound on a cancer cell line.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
96-well cell culture plates
-
Multichannel pipette and absorbance plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT reagent to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated cells. Plot the percentage of growth inhibition against the logarithm of compound concentration to determine the GI₅₀.
Visualizing Workflows and Pathways
Diagrams are essential for conceptualizing complex biological and experimental processes.
Caption: A typical workflow for SAR-driven lead optimization in drug discovery.
Caption: A simplified diagram of an RTK signaling pathway inhibited by an aniline derivative.
Conclusion and Future Perspectives
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline scaffold is a powerful starting point for developing potent and selective kinase inhibitors. Our comparative analysis reveals several key takeaways:
-
The Aniline Amine is Sacrosanct: Modification of the aniline NH₂ into a hinge-binding heterocycle like a 2-anilinopyrimidine is critical for high potency.
-
Targeted Ring Decoration: Small, electronegative substituents on the aniline ring can fine-tune potency.
-
The Piperazine is Key for PK: The N-substituted piperazine is the primary handle for modulating solubility and other pharmacokinetic properties, with hydrophilic substitutions like hydroxyethyl being particularly effective.
Future work on this scaffold should focus on developing derivatives with improved selectivity profiles to minimize off-target effects. This can be achieved by designing modifications that exploit unique features of the target kinase's ATP pocket compared to other kinases. Furthermore, addressing the potential metabolic liability of the aniline core, perhaps by introducing flanking groups or replacing the ring with a less metabolically active bioisostere, will be crucial for advancing these compounds toward clinical development.[4]
References
-
BIOSYNCE. (2025, October 16). What are the pharmacodynamics of piperazine? Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]
-
MDPI. (2019, January 8). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Retrieved from [Link]
-
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Retrieved from [Link]
-
PubMed Central. (n.d.). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
-
Siraki, A. et al. (n.d.). INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs). Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidyl benzamides SAR: aniline modifications. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
-
PubMed Central. (2024, December 5). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][5][6]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f][5][6]Triazine and 1-(Methylpiperidin-4-yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Retrieved from [Link]
-
PubMed Central. (2021, March 14). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INVESTIGATING THE MECHANISMS OF AROMATIC AMINE-INDUCED PROTEIN FREE RADICAL FORMATION BY QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIPS (QSARs): IMPLICATIONS FOR DRUG-INDUCED AGRANULOCYTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
- 8. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
A Senior Application Scientist's Guide to the Quantification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline: A Comparative Analysis of Validated Chromatographic Methods
Abstract
The accurate quantification of process-related impurities is a cornerstone of pharmaceutical quality control. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a critical intermediate and potential impurity in the synthesis of Imatinib.[1][2] We will explore the causality behind the methodological choices, present a detailed validation protocol grounded in ICH Q2(R1) guidelines, and objectively compare its performance against advanced techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for impurity profiling.
Introduction: The Significance of a Key Intermediate
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the tyrosine kinase inhibitor Imatinib.[1] As a starting material or intermediate, its residual presence in the final drug substance must be meticulously controlled to ensure the safety and efficacy of the therapeutic product.[3] Regulatory bodies such as the FDA and EMA mandate stringent control over such impurities, making the development of a validated, sensitive, and accurate analytical method a non-negotiable aspect of the manufacturing process.[3]
This guide delves into a robust HPLC-UV method, explaining the scientific rationale for its parameters and validation. Furthermore, it provides a comparative framework against other powerful analytical tools to aid laboratories in selecting the most appropriate technique for their specific needs, from routine quality control to trace-level genotoxic impurity analysis.
The Workhorse of QC: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection remains a ubiquitous and reliable technique in the pharmaceutical industry due to its robustness, versatility, and cost-effectiveness.[4][5] The method detailed below is designed for the precise quantification of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Principle and Rationale
The method is based on reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The choice of a C18 column is predicated on its hydrophobicity, which provides excellent retention and separation for moderately polar aromatic amines like our target analyte. The mobile phase, a gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile), is optimized to ensure a sharp peak shape and adequate retention time, separating the analyte from the API and other potential impurities. Detection is performed at a UV wavelength corresponding to a high absorbance region for the analyte, maximizing sensitivity.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.
Chemicals and Reagents:
-
Reference Standard: 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Ultrapure Water (Type I)
Chromatographic Conditions:
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry-standard for robustness and good separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a suitable pH to ensure the analyte is in a consistent ionic state, improving peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |
| Gradient Program | Optimized for separation (e.g., 10% B to 90% B over 15 min) | Ensures elution of the analyte with good resolution from other components. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 35 °C | Maintains consistent retention times and improves peak symmetry. |
| Injection Volume | 10 µL | Standard volume to ensure reproducibility without overloading the column. |
| Detection | UV at 230 nm | Wavelength selected for optimal absorbance of the analyte. |
Preparation of Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in a 100 mL volumetric flask with methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase initial composition to prepare a series of standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
Sample Solution: Accurately weigh the drug substance (e.g., Imatinib) and dissolve it in a suitable diluent to a known concentration, ensuring the expected impurity level falls within the calibration range.
Method Validation: The Pillars of Trustworthiness
Validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is fit for its intended purpose.[6][7][8]
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank, the API, and the analyte, showing no interfering peaks at the analyte's retention time.
-
Linearity: A linear relationship between concentration and detector response is established. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by spiking the drug product with known amounts of the impurity at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The percent recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Typically, six replicate injections of a standard are made, with a Relative Standard Deviation (RSD) of < 2.0%.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD over these variations should also be within acceptable limits (e.g., < 2.0%).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively. Often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[9][10]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2 °C column temperature). The system suitability parameters should remain within acceptance criteria.
Comparative Analysis: HPLC vs. Modern Alternatives
While HPLC is a robust and reliable method, alternative technologies offer distinct advantages in specific scenarios.[4][5][11][12]
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (< 2 µm) and operates at much higher pressures (up to 15,000 psi).[4][5][12]
-
Key Advantages over HPLC:
-
Speed: Analysis times are significantly reduced, often from 15-20 minutes to 3-10 minutes, drastically increasing laboratory throughput.[5][13]
-
Resolution & Sensitivity: The smaller particles provide higher chromatographic efficiency, resulting in sharper, narrower peaks. This leads to better separation of closely related compounds and increased sensitivity, which is crucial for detecting trace impurities.[11][12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option in the long run.[4][11]
-
-
Considerations: UPLC systems represent a higher initial capital investment and are more sensitive to sample matrix effects and blockages due to the smaller particle sizes.[11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate selectivity and sensitivity, particularly for potentially genotoxic impurities (GTIs) that must be controlled at parts-per-million (ppm) levels, LC-MS/MS is the gold standard.[14]
-
Key Advantages:
-
Unmatched Sensitivity: LC-MS/MS can achieve LOQs at the ng/mL or even pg/mL level, far exceeding the capabilities of UV detection.[] This is critical when dealing with GTIs where the Threshold of Toxicological Concern (TTC) may be around 1.5 µ g/day .
-
Superior Specificity: Mass spectrometry provides mass-to-charge ratio information, which offers definitive identification of the analyte. By using Multiple Reaction Monitoring (MRM), the instrument can selectively monitor a specific parent-to-daughter ion transition, virtually eliminating matrix interference and confirming the impurity's identity.
-
Structural Elucidation: Full-scan MS and MS/MS fragmentation patterns can be used to help identify unknown impurities without the need for a reference standard.[][16]
-
-
Considerations: LC-MS/MS instruments are significantly more expensive to acquire and maintain. Method development can be more complex, and the technique requires specialized operator expertise.
Data Summary and Method Selection Guide
The table below summarizes the performance characteristics of each technique to guide the selection process.
| Parameter | Validated HPLC-UV | UPLC-UV | LC-MS/MS |
| Primary Application | Routine QC, release testing | High-throughput screening, improved resolution | Trace-level analysis, GTI quantification, identification |
| Typical Analysis Time | 15 - 25 minutes | 3 - 10 minutes[5] | 5 - 15 minutes |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~0.01 - 0.05 µg/mL | < 1 ng/mL |
| Specificity | Good (based on retention time) | Very Good (improved resolution) | Excellent (based on mass-to-charge ratio) |
| Initial Cost | Moderate | High | Very High |
| Robustness | High | Moderate | Moderate to High |
| Expertise Required | Standard | Intermediate | Advanced |
Visualizing the Workflow and Logic
To better understand the processes, the following diagrams illustrate the experimental workflow and the logical hierarchy of method validation.
Caption: A typical experimental workflow for HPLC analysis.
Caption: Logical interrelationships of ICH Q2(R1) validation parameters.
Conclusion and Recommendations
The choice of an analytical method for quantifying 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is contingent on the specific requirements of the analysis.
-
For routine quality control and release testing , the validated HPLC-UV method presented here is robust, reliable, and cost-effective, providing the necessary performance to meet regulatory requirements for typical impurity limits.
-
When high throughput is a priority , or when complex impurity profiles require enhanced separation, transitioning to a UPLC-UV method is a logical and efficient upgrade.[4][11]
-
For trace-level quantification , especially if the impurity is classified as potentially genotoxic, or for the identification of unknown related substances, LC-MS/MS is the indispensable tool, offering unparalleled sensitivity and specificity.
By understanding the principles, validation requirements, and comparative performance of these techniques, analytical laboratories can confidently select and implement a method that ensures product quality and patient safety.
References
- Alispharm. (n.d.). UPLC vs HPLC: what is the difference?
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- WebofPharma. (2025, December 30). HPLC vs. UPLC.
- Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
- MONAD. (2024, August 29). What is the Difference Between UPLC and HPLC?
- GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- TSI Journals. (n.d.). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS.
- Arava, V., et al. (2013).
- Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- Waters Corporation. (n.d.). Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- BOC Sciences. (2023, May 7). Research Methods of Drug Impurities.
- ResearchGate. (2017, January 24). (PDF) Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring.
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
- Oceanic Pharmachem. (n.d.). Impurity quantification in pharmaceutical dosage forms.
- New Drug Approvals. (2014, September 10). IMATINIB.
- Benchchem. (n.d.). An In-depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ResearchGate. (2018, August 7). (PDF) ISOLATION, CHARACTERIZATION AND VALIDATION OF HPLC METHOD FOR QUANTIFICATION OF BIS-[10-(2-METHYL-4H-3-THIA-4,9-DIAZABENZO[F]AZULENE)]-1,4-PIPERAZINE IN AN ANTI-PSYCHOTIC DRUG SUBSTANCE, OLANZAPINE.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. benchchem.com [benchchem.com]
- 3. oceanicpharmachem.com [oceanicpharmachem.com]
- 4. HPLC vs. UPLC [webofpharma.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. starodub.nl [starodub.nl]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. researchgate.net [researchgate.net]
- 16. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline against alternative routes
A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
This guide provides an in-depth, objective comparison of established and alternative synthetic routes to 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (CAS: 16154-71-5), a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] The methodologies are benchmarked based on yield, purity, cost-effectiveness, safety, and operational scalability, supported by established chemical principles and experimental data from analogous transformations.
Introduction: The Significance of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is a substituted aromatic diamine. The core structure, featuring a substituted aniline linked to a methylpiperazine moiety, is a prevalent scaffold in medicinal chemistry. Piperazine derivatives are known for their diverse biological activities and are integral components of numerous FDA-approved drugs.[3][4] This specific intermediate is crucial for developing novel therapeutics, making the efficiency and robustness of its synthesis a critical consideration for researchers in drug discovery and process development. This guide will dissect two primary synthetic strategies: a classical two-step route involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction, and a more contemporary approach utilizing a one-step Palladium-catalyzed Buchwald-Hartwig amination.
Synopsis of Synthetic Strategies
Two scientifically sound and widely practiced synthetic pathways are evaluated.
-
Route A: Nucleophilic Aromatic Substitution (SNAr) & Reduction: This classical, two-step approach begins with the reaction of a nitro-activated aryl halide with N-methylpiperazine, followed by the reduction of the nitro group to the target aniline.
-
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination: This modern, single-step method involves the direct cross-coupling of an appropriately substituted aryl halide with N-methylpiperazine, facilitated by a palladium catalyst and a specialized ligand.[5][6]
Quantitative Performance Benchmarking
The following table summarizes the key performance indicators for the two primary synthetic routes. Data is derived from literature values for analogous and specific transformations.
| Parameter | Route A: SNAr & Reduction | Route B: Buchwald-Hartwig Amination |
| Starting Materials | 4-Fluoro-2-methyl-1-nitrobenzene & N-Methylpiperazine | 4-Bromo-2-methylaniline & N-Methylpiperazine |
| Key Reagents | Base (e.g., K2CO3, DIPEA), Reducing Agent (e.g., H2/Pd/C, Fe/HCl) | Palladium Pre-catalyst (e.g., Pd2(dba)3), Phosphine Ligand (e.g., BINAP, Xantphos), Strong Base (e.g., NaOtBu) |
| Number of Steps | Two | One |
| Typical Overall Yield | 70-85%[4][7] | 85-97%[8] |
| Typical Purity | >98% after purification[4] | >98% after purification |
| Reaction Conditions | Step 1: 100-150°C; Step 2: Room temp to 80°C | 80-120°C |
| Cost-Effectiveness | High. Relies on inexpensive bulk reagents. Avoids precious metal catalysts. | Medium to Low. High cost of palladium catalysts and specialized phosphine ligands can be prohibitive for large-scale synthesis.[6] |
| Scalability | Excellent. Well-established and robust for industrial scale-up. | Moderate. Catalyst cost, loading, and removal can pose challenges for very large scales. |
| Safety & Environmental | Uses high temperatures and potentially flammable solvents. Nitro-intermediates are energetic. Fe/HCl reduction produces significant waste. | Palladium is a precious metal with a high carbon footprint.[6] Phosphine ligands can be air-sensitive and toxic. Use of strong, moisture-sensitive bases. |
Detailed Methodologies and Mechanistic Insights
Route A: Nucleophilic Aromatic Substitution (SNAr) and Reduction
This pathway is a robust and cost-effective method, particularly favored in large-scale industrial production. The strategy hinges on the activation of an aromatic ring towards nucleophilic attack by a potent electron-withdrawing group, typically a nitro group, positioned ortho or para to a leaving group (e.g., a halogen).
Workflow Diagram: Route A
Caption: Workflow for Route A: SNAr followed by Reduction.
Experimental Protocol (Route A)
Step 1: Synthesis of 1-Methyl-4-(3-methyl-4-nitrophenyl)piperazine (SNAr)
-
To a solution of 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.2 eq) and potassium carbonate (K2CO3) (1.5 eq).
-
Heat the reaction mixture to 130°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.
Causality: The nitro group's strong electron-withdrawing effect (-I, -M) polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution of the fluoride by the secondary amine of N-methylpiperazine. DMSO is an excellent polar aprotic solvent for this type of reaction.
Step 2: Synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline (Reduction)
-
Dissolve the intermediate from Step 1 (1.0 eq) in ethanol or methanol.
-
Add Palladium on Carbon (10% Pd/C, ~5 mol% Pd).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC/HPLC until the starting material is fully consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, typically as a solid with high purity.[4]
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.[4] The palladium surface adsorbs both the hydrogen gas and the nitro compound, facilitating the reduction to the corresponding amine with water as the only byproduct.
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that has revolutionized the synthesis of aryl amines.[5] It allows for the coupling of amines with aryl halides or triflates under relatively mild conditions, offering a broader substrate scope and often higher yields than traditional methods.[6][9]
Workflow Diagram: Route B
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-71-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-(4-Methylpiperazin-1-yl)aniline hydrochloride (EVT-3446439) | 94520-33-9 [evitachem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. clausiuspress.com [clausiuspress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to In-Vitro Testing Protocols for Novel Compounds Derived from 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
Introduction: Unlocking the Therapeutic Potential of the 2-Methyl-4-(4-methylpiperazin-1-yl)aniline Scaffold
The 2-methyl-4-(4-methylpiperazin-1-yl)aniline core structure is a privileged scaffold in modern medicinal chemistry. Its derivatives have emerged as promising candidates in oncology, often investigated for their potent antiproliferative activities.[1][2] The strategic combination of the aniline and methylpiperazine moieties provides a versatile framework for engaging with various biological targets, most notably protein kinases, which are critical regulators of cellular signaling pathways.[3][4]
This guide provides a comprehensive framework for the in-vitro characterization of novel derivatives of this scaffold. It is designed for drug discovery professionals to establish a robust, logical, and self-validating testing cascade. We will move systematically from broad phenotypic screening to specific target deconvolution and downstream pathway analysis, explaining the scientific rationale behind each experimental choice. Our objective is not merely to provide protocols, but to build a cohesive narrative that validates the mechanism of action for a new chemical entity (NCE).
Part 1: Primary Phenotypic Screening — Quantifying Antiproliferative Activity
Expertise & Experience: The foundational step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. A robust and high-throughput cytotoxicity assay provides the initial go/no-go decision point and establishes the dose-response relationship, from which the half-maximal inhibitory concentration (IC50) is derived.[5][6] This quantitative metric is essential for comparing the potency of different derivatives and benchmarking them against established drugs.[6] We will utilize the MTT assay, a reliable colorimetric method that measures the metabolic activity of viable cells as a proxy for cell count.[7][8][9]
Comparative Analysis of Antiproliferative Activity (IC50)
The following table presents hypothetical data for three novel derivatives (Cmpd-A, Cmpd-B, Cmpd-C) compared against Doxorubicin, a standard chemotherapeutic agent, across a panel of human cancer cell lines.
| Compound | A549 (Lung Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | HCT116 (Colon Cancer) IC50 (nM) | K-562 (Leukemia) IC50 (nM) |
| Cmpd-A | 85 | 120 | 95 | 50 |
| Cmpd-B | 15 | 25 | 20 | 8 |
| Cmpd-C | >10,000 | >10,000 | >10,000 | >10,000 |
| Doxorubicin | 50 | 80 | 65 | 30 |
Trustworthiness: The inclusion of a diverse panel of cell lines from different tissue origins (adherent vs. suspension) provides an early indication of the compound's breadth of activity. A compound like Cmpd-C, showing no activity, would be deprioritized, whereas the potent, broad-spectrum activity of Cmpd-B warrants further mechanistic investigation.
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for determining compound IC50 via MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay[7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare 2x serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control.[8]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control (defined as 100% viability), and plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression.
Part 2: Target Deconvolution — In-Vitro Kinase Inhibition Assays
Expertise & Experience: The chemical scaffold of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is frequently found in kinase inhibitors. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[10] Therefore, a logical next step is to screen potent compounds (like Cmpd-B from our primary screen) against a panel of kinases to identify specific molecular targets.[3] This moves us from a phenotypic observation (cells die) to a mechanistic hypothesis (cells die because a specific kinase is inhibited). We will use a universal, luminescence-based in-vitro kinase assay, which measures the amount of ADP produced in a kinase reaction, providing a sensitive and high-throughput method to quantify kinase activity.[11]
Comparative Analysis of Kinase Inhibition (IC50)
The following table shows hypothetical IC50 data for Cmpd-B against a panel of therapeutically relevant kinases.
| Kinase Target | Cmpd-B IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| EGFR | >10,000 | 15 |
| VEGFR2 | 12 | 20 |
| MEK1 | 15 | 50 |
| ERK2 | >10,000 | 80 |
| CDK2 | 8,500 | 5 |
| p38α | >10,000 | 35 |
Trustworthiness: The data suggest that Cmpd-B is a potent and selective inhibitor of VEGFR2 and MEK1, two key kinases in cell proliferation and angiogenesis signaling pathways. The lack of activity against other kinases like EGFR and ERK2 demonstrates selectivity, which is a desirable trait for a drug candidate to minimize off-target effects. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Principle of a Luminescence-Based Kinase Assay
Caption: Principle of the ADP-Glo™ kinase inhibition assay.
Detailed Protocol: In-Vitro Kinase Inhibition Assay (ADP-Glo™ Format)[11]
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction: Add the kinase, its specific substrate peptide, and ATP (at a concentration near the Kₘ for the specific kinase) to initiate the reaction.[4] Total reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which converts the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to generate a light signal. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value by plotting inhibition against compound concentration.
Part 3: Cellular Pathway Analysis — Validating Target Engagement
Expertise & Experience: Identifying a molecular target in a biochemical assay is a critical step, but it is essential to confirm that the compound engages and inhibits this target within a cellular context.[10][12] Since our hypothetical data suggest Cmpd-B inhibits MEK1, we must verify this by examining its effect on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, where MEK1 is a central component.[13] Western blotting is the gold-standard technique for this purpose. It allows us to quantify the phosphorylation status of key downstream proteins.[12][14] A potent MEK1 inhibitor should decrease the phosphorylation of its direct substrate, ERK1/2, without affecting upstream components.[13]
Quantitative Analysis of MAPK Pathway Modulation
This table summarizes hypothetical Western blot data showing the effect of Cmpd-B on key proteins in the MAPK pathway in serum-starved A549 cells stimulated with EGF. Data are expressed as fold change in phosphorylation relative to the vehicle-treated control.
| Target Protein | Treatment (100 nM) | Fold Change (p-Protein / Total Protein) |
| p-MEK1/2 (Ser217/221) | Cmpd-B | 1.05 |
| p-ERK1/2 (Thr202/Tyr204) | Cmpd-B | 0.12 |
| Total MEK1/2 | Cmpd-B | 0.98 |
| Total ERK1/2 | Cmpd-B | 1.01 |
| Loading Control (GAPDH) | Cmpd-B | 1.00 |
Trustworthiness: This dataset provides strong validation for our hypothesis. Cmpd-B causes a dramatic decrease in the phosphorylation of ERK1/2, the direct downstream target of MEK1.[13] Importantly, it does not affect the levels of total MEK1/2 or total ERK1/2, nor the phosphorylation of MEK1/2 itself (which is upstream), confirming a specific inhibitory action at the MEK1 kinase. The consistent GAPDH level ensures equal protein loading across lanes.[12]
MAPK Signaling Pathway and Point of Inhibition
Caption: The MAPK signaling pathway and the validated point of inhibition for Cmpd-B.
Detailed Protocol: Western Blot for Phospho-Protein Analysis[10][12][13]
-
Cell Treatment and Lysis: Plate cells (e.g., A549) and grow to 70-80% confluency. Treat with the test compound for the desired time (e.g., 2 hours), then stimulate with a growth factor (e.g., EGF) to activate the pathway. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the target protein of interest (e.g., rabbit anti-phospho-ERK1/2). Use a 1:1000 dilution in 5% BSA in TBST.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager or X-ray film.
-
Stripping and Re-probing: To analyze total protein levels or a loading control, the membrane can be stripped of antibodies and re-probed with an antibody for total ERK1/2 or GAPDH.
References
- Benchchem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQES5ejTkMMZbdKe4LjFYDU6P4SWvM7OZc9X0hnvU_859Q0zOYcMQ-zTrvvdDG8zQTLhaCwN0j2_KofXZJQYWJWBbj5PxNrW-_fIWeFy4aGTEaN3bQwMlZPY9ma_L50hZuWFJVcpIOLw_mWg9wNcXRZRRt2nVt7-03JrfFkUyNUEIE-8Vrl6snhtgjSYQ2ZUya8NALinaARdGMezMlP5nQlvIj1sV9Q82ZVn2QKM_Ds7WfYhEw==]
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2DrdImtKnvIxBEHdrgt_C41EwiW_-wRrAzd7qxveMJxQSkoBOaBZ4hwLdtsc6XSBo41rscDqkaXUenjZoLfdb1raLqTqxc-Pxb4qTj3KdlNeMBJ9oqRmpHemRymAnSU92KY3ZtOkBM1U4nq4ly5yRYE-SbIu0NE54ub6_dF-kkE4j1W2xXpvxS9CjqwNVDZF53r927q2X5A4r6y6bTltRczpNi56KRba5Ggn9gIQYEYaQ38pIYKYNMr8=]
- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from Reaction Biology website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdPCUmfSsOES1QuvXghJW_VACxQtEW4Hc1S1uvr4_q4f3A-DqGRhFRdeTpJ03hl09dqZIs9GMvi9N1VDSB3OBa8Ez43Ww7AJhi0YPvu2wzA0KzZwGYgOBuJ4snNLFjUxg8vqG1NQXiSML0xHuf9yJtnMzuzQDW]
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfv-gxzgaQcQ9W5tR85PSzpYDNYajoINk4oBgB6KKC-fgZTUO4tbBNdQ58D4tpyNC-9btuxcwYqdO0OaonP9d1prII7BVj4U3NkeN4XW5C4lZMAuILvy1e6L6phh7hec85s6-sXOWVSz8iwjLl2nYoxh0l_PGEYcvkuMgslIHZPBBJKgla-s5CQwMpZvGMn_McWIWc_Fv68taFW1Z7Dl6zrKvDVd_mDTU1-nET]
- Benchchem. (n.d.). Application Note: Western Blot Protocol for Analyzing MAPK/ERK Pathway Modulation by D6UF8X4Omb Treatment. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWTXbqi7gKE5i2M83BNKwgK9QYBPXPBMczQUqR0L_AwyidUU5jw0CHj4DkceCvSGEs9xlN3B-b7axl82eSK6gguWmAmxj5KYMKUjCn7FWIAjzaVvrfg2zz5x3173hlVZSkSYxx3RkXPUz3b5zQEhNbsgDKC0vpHt6VFHecz4C5zQAmOx4JbmEidgCy_csY8a9FrqRnWG9x1Mg1lr1ObKuh8mu76hXul1CHnsVmxHUi_D4ZWpLORcX7th2uIq__KWVr0uTtpqE=]
- Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from Charles River Laboratories website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4royGc5tGrwROdS8Fa6paIDHnmDxt8Rs8T5cYA9Y1leDVlD45X5LS8iCtVSYcOzQYbnhWQbv7GcKg346TWS0AHpsEC6g7q7PXrMUlWmLGDacQ7xPmyePQLnozZ6KLBuoHzfTVkckxAAlGfI8CrONjjfOuZ9qNFmi_qUh0TjSKCqgP41n-DwWA0TCB2n97fnLTyUZIAkyvFQcyp2Ik6DEZG6gCxbjG3WtsWgA3jRKoW6mg2hOUDsins2Vg-9k=]
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from Eurofins Discovery website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyhWBluUM6ksSjvCPgFRrdstFhCNhWLPEKg7VDBEkhC0iPBw5HlqqZdH-dlQOwjaZmq2F5FY_hKMFPBTjzskonb39D81xGSnGLXFSpigG5DVOKyLFdRxOFdxLkrs9jlLGW92jjSO9SQl9EnmiY]
- News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from News-Medical.Net. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtr5krIBn2f9_wtUH4qB4ZW4E2px_oPl7HJZSSfT3oYYrNptqwGniEW0xfS3Pi3nREdtVnbm92rZZ7shH4_LIUW8Em6N8f6ZN7WBj40OtajVjG_FfzrXcl_Q6TEoBRQpSspHoSGzw-ruCbdfNmSrW9yiZar3YTR46S_OFwtWrgUNkGl-pecBTqwX15iVWyfDpTYYkWCG7FS0fGwd3w-CKVtA==]
- Sigma-Aldrich. (n.d.). Cell-Based Assays. Retrieved from Sigma-Aldrich website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1DGLJ7Ql7adeBTXGZrxPVMAeVB1YmpERmV6GGnU1webZt56kz35FQu-H8bzTOi6HtAVvt48Egc_KdQqBY9CnjPBnKo0m8AuWjV2hP5CTpr8gV-o3b44q6gFOXHKeVHcHEL06MB8vj3uSoYU9WFq2sFKLLqaPKCGdt8hOJ-Pe8cRpiN8ft_Jj0PZBTXX5juSh2wEk_vZqOB9PgR8-XIGkspv6P0WrxmmjXmNy-xzSlMyw=]
- Miltenyi Biotec. (n.d.). Cell based assays for drug discovery. Retrieved from Miltenyi Biotec website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHn6WmxsI6SMRghO73wS6GdwuLMD6EknJAYKA-SyADdHrMqJK56h20mLQO95_hfBjd8H3GPt0ccoxQXGA8k90OniOA3RwhzDboPamQF9laqQtu5Ioxx6js-LRz5r-qH0QfE0JusS2SZYCuQx82oAH5Q46K5YxRji74bJ1WccLGiG4Kx4Lw95k-oOUJ9T3Cu_zEaWIU35vTSHbvQir6X6rl6Ox8lrWlohNsy-R0Vmlc5DthYsw==]
- Allen, J., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXf7clTgPUAyj0qQSa_H8jv-UVFSmOyYJcC13ZSCrgg0fDJj9QVznLY8lvVaXyVdAlNI-B-IWzuf8D00OtZ8BOjRcp0UsBM2gLJemn7G7qJKvu6YNP80g6O3LMnHhBNTOW1vCfK1wYURxsqRQ=]
- Krimmer, T., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnfL7N_khVfMC9kJdpYg8mt2EFDb1hiu2qEDkQDp7zMCxeIfyIa9Xtxid0kHkrGX5goFMyJBMJqUYlrhvy_NeSUF1rQXozNXepnesWuzv4CBBLewdE3ZlbsoIWpjrkfJPhwYbgClSHdxOsnF4=]
- Labome. (n.d.). Receptor-Ligand Binding Assays. Retrieved from Labome website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO1F_658_NqWr_7A0l-7Spm1jBrNWlfADYWKj6HTK1Np2942vUIparZyE9vA_YyuoVxxyQXQxBsMOVeJ3IliT6tJcbj7XAPNlIfIALLEP8u_KDjAfwQuzkK91NL0_NAo7746LkewYVgtRkbzUBSjB-yMaNRo4v7BkPjGCt]
- An, F., & Salyers, K. L. (2025). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Chemical Genomics & Translational Medicine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm7LjdUwyIYINkHF8768a1lEPKYMskbVgcZox9jYPyR7BWKLyoz2sfyOuDSHuxO3iun_DKw-ysz8WmwzQ7Tl3HRGsyyDSJjk40JMo4I_dyGUBVRrWtJm_6NiXPFWk3zru97gJXFczaAT9mByUemXzkgdRLQVUeMuRah5w61AAZKnFDJPEL6um6bc7meLaLKf5-kq8NfxaaVNDbko3DH3xhkvrP0J-goLT7Vi3zfhB3EuM8Y0iyDsU=]
- Sletten, L., &อรุณ, C. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-iL0t59_rtRv57PljbhaZUz6V8nqa5_ZRF3fMURbv5Upm1WKLKp7y6nrd_ANVvnalFUh97IqrM8IePTcjChV6w-PYpJfOIzyvnoWSwcpY9o29nBFj8YtzOcfq76sKkLU1G6FC6KH_wA==]
- Narayanan, S., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyn0U0Jcfv44_txxxFXaeuZkAoMuYJVAZmLI0u39JFvyNqhWDo-ZhYSwVvx1oQwDm5eFeFqk7SRRYpOjh2Mauz6yurcMU9cNkdl93K1NNZWzpIhbw_ksv6qz89HdwqSp46Kgzs6-t5ainfaIM=]
- Opentrons. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from Opentrons website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGunBsjRRyICfmwoTQpHQNMPfDqCRaoOfwJ3z1TvN89Gi3T58RD4WF3JKzP0ZuBJL50u4pDzPz5u0ibrnJTmHZRyUYlbmYMbQlH3thkpevcZHFRdkE05gSNnHI6N9b0vuRMSipVsqZej6C2xr-TWD3Fhg==]
- Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs2aU-VU-vvu_ywu-y1r6y4RlvCUsjfiqlPILG0QOsqjU_fr1pzoJrNA7sKTHbc2WoutEWGb4ls9c1ozHvKBx1r6KRWYLNUhZ1UI1Ct6feO_07NKOtYwMOahJ54Y84DL26QraKcugq3aGMM_4=]
- Sadeghzadeh, M., et al. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [https://vertexaisearch.cloud.google.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXNB65pLeKia03wqKoBc_8dkeCIMjwHQbSdk-WH3ErwVTHoPMHVPbnZwr6wdms_w-rQ56sWBJuZ8WMZGkv_opocD-XMHf4OVtAcU5cjPlleoizIMTPq2UoC5b1cA2_YYXob_IKH6nR1JjM-R-99pUTRh8_nfhk2t8C8Ydj8328q_iqdXrXbuD8kXNmJpf908j4WKH63cCuZ5WnJ8f59P7tgWML9oYODIdQaAa0Oj4x6RfgjuZowOgqr6etronEvS4IpaDV7eHMrcoE4lYBGyXwENoSb8SyAQOOPUcQRy5WZrT0yz_NBqFGNZ3hITlCDiy8Wg==]
- Benchchem. (n.d.). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. Retrieved from Benchchem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEO8Jii0hOylcq-ZhVRKCls4rIsY5E8aTZz37riGcGqY7bMhOQ64ToKj-TqdeegzgCpPrT61UE-meZ0PuprSJwy7aCIYfvdpvbjkHxak_C9BurNlSOWnrMWG21MeYE9ZPt237LyrKuqTFcT-6ceipIUiqqbz-CnhB_7m-Eu6gUx0uIcIZra0qGI0ibsi5n-QLklo4BMmHxRRxaHkSBXOmVJc78ncSmhtjLDl1yym5TSFYnT]
- Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED0QCA-yMvvvmytBRCwPNirvCujzZf94l96sI1TZzRRbF8Zp7IQZN9r-qh5zmizaapb-keTrXyKdvLoKyjVXZHQTgVLNlAWg1Q3oH251lrayQ8F6Du8-MN5LhnQnroSOBmdgDqHCaE]
- Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFABAr1_kIXz6yJDL1cP8fYrVcizINypnm-CgnV0rGJDGsEsigxrgLCkvLdZEOfv0UBDAOcDbccq95rqLCGtN1pTdlzTqY9wIszp1EUcnCM_4-NLhpYxfnTGJsaZlm9xCTajrauhbY0SRPlJOUcQb8CbK7ymEUqpbwYlFZSuc1rHdunonF5QIqm1Gwlm82bJ84=]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE26FKCJpHUza9VJppZJGkdueHQsS2-rmN_nkfkexUB_lqwMjAOIEu8iFQ80mUCA9tXWeYcPgb0RbtnaICger3BqO-cDoiZ02qcoUbAELMfNxx5f-38abPN3Rczs-4SsPW01kgYk2uDU7hJDYNbabmOET0Qb9vzTXsfIv1kX44_DPKOfg==]
- PubChem. (n.d.). 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzMcfo-34addTfl1vTq6di_Bi-a9n0WkKGrEGEeaEbr79DvEHTBeT_zRSTTL-ri-rcfM0jfeQpkqF4qpoQ756QH4NQih-9W6DY8rxmO1yaaa4gnBs8C4Mn-0018XXjKJcg9ApDoq8B1TUCf2r5EWMh3hACOuzikRF9Qt8KO8T5Y7V74LQAl6-Ubkgjb_SUxA==]
- ResearchGate. (n.d.). A set of 4-(4-methylpiperazin-1-yl)aniline derivatives containing.... Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3ySXH0f7vf51x-gpnHgSEokmuyofBgodfghJVSwK7XWHfQMicabXVfwWumFTIgllsSTdXKcXOniRSyWvw3QlFE4l6ooju7p7NgPpPrn74zvwtdRjAtVW-dAfiQGnWAJqKxCPuQxoaiWPidXqG8dv1SkfBSWsBk4kz_HNms-TDfeV-RBZyj85FihHgmhlW4opcJMKRCv5jlqc6jZg_ABx4OvGVO_Uejw0iXVncxX6ZYh2tD1rdJhZzPYv2u-15gA==]
- Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrW8EZQPodnjgq7yjBs8gC6BgU7bxQ5GyDEBs9_DcwBIEbbIwT7kJ9VpmX2d5P5sBOyTySy3bgCwZD41wbp_AyyxEpnUcR7FsafamBtXhdXWLwBn0AeTJd2KjP4sdQEpz-4YjtNd2u38nRcf6czoL65NcIVc_gdrtm2gbIqDTg1Vs9xL9v9WSZajyhKueCL-8-MyXxIsk9hOzeogdYfx-BPDrya8zi3EeE5nZaAsqLwKpeA13MFTP_ta5ULlLXjzoU9xC5X7PEgh-uHPfHBBnJFolYPdPe_fZyU1dWKr3r8fS9MjugN80weVpb]
- Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8lmQbe7z6Jk_iswiaig0KJyIcNehfM0-GBVGU4Txmnfcldya2JB7t-X2Gz5PU-IriNo4F9YDPlOtmplA1fRQl0JIeIfCDII_kAoN9etUh-LhQwuSlyVY-OJkVL4gBiSKV7c5m]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. opentrons.com [opentrons.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the selection of foundational scaffolds is a critical determinant of a drug candidate's ultimate success. Among the myriad of building blocks available, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline has emerged as a particularly advantageous precursor. This guide provides an in-depth technical comparison of drug candidates synthesized using this scaffold against established and alternative kinase inhibitors, supported by experimental data and detailed protocols. We will explore the nuanced advantages conferred by its specific substitution pattern and its impact on synthesis, biological activity, and pharmacokinetic profiles.
The Unseen Advantage: How a Single Methyl Group Transforms a Privileged Scaffold
The 4-(4-methylpiperazin-1-yl)aniline core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role in numerous approved kinase inhibitors. The piperazine moiety often enhances aqueous solubility and provides a key interaction point with the solvent-exposed region of the kinase ATP-binding pocket. However, the strategic placement of a methyl group at the 2-position of the aniline ring, as in our topic compound, introduces subtle yet profound effects on the molecule's properties.
This ortho-methyl group can influence the conformation of the molecule by inducing a twist between the aniline ring and the rest of the inhibitor. This steric hindrance can lock the molecule into a more favorable binding conformation, potentially increasing potency and selectivity. Furthermore, the methyl group can shield the adjacent amine from metabolic degradation, thereby improving the drug candidate's pharmacokinetic profile.
Case Study: A Comparative Look at Kinase Inhibitor Synthesis and Efficacy
To illustrate the practical implications of scaffold selection, we will compare the synthesis and performance of a hypothetical, yet representative, kinase inhibitor derived from 2-Methyl-4-(4-methylpiperazin-1-yl)aniline with the established drug, Imatinib, and a novel series of 2-anilinoquinolines.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of kinase inhibitors can broadly follow two strategies: a convergent approach where key fragments are synthesized separately and then coupled, or a linear approach where the molecule is built step-by-step on a starting scaffold.
The synthesis of Imatinib typically begins with 2-methyl-5-nitroaniline, a positional isomer of our topic compound. This precursor undergoes a series of reactions including cyclization to form the pyrimidine ring, reduction of the nitro group, and finally, amide bond formation with a benzoic acid derivative carrying the N-methylpiperazine moiety. This represents a more linear approach where the piperazine-containing fragment is introduced late in the synthesis.
In contrast, a more convergent synthesis can be employed for our hypothetical inhibitor. Here, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline serves as a pre-formed, functionalized core. This allows for a more direct and potentially higher-yielding coupling with a suitable heterocyclic partner, such as a chlorinated quinoline or pyrimidine, to afford the final drug candidate. This approach offers greater flexibility for diversification at a later stage.
A recent study on novel 2-anilinoquinolines utilized a similar convergent strategy, where a 3-(4-methylpiperazin-1-yl)propoxy side chain was attached to the quinoline core before coupling with various anilines. This highlights the modularity of such synthetic designs.
Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor
Caption: Workflow for a luminescence-based kinase inhibition assay.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This protocol measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., K562)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion: A Scaffold with Significant Potential
While the 4-(4-methylpiperazin-1-yl)aniline scaffold is a cornerstone of modern kinase inhibitor design, the introduction of a methyl group at the 2-position of the aniline ring offers a compelling strategy for enhancing the potency, selectivity, and pharmacokinetic properties of next-generation drug candidates. The comparative analysis presented in this guide, grounded in established synthetic methodologies and biological evaluation protocols, underscores the significant potential of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline as a superior building block for the development of innovative and effective kinase inhibitors. Its strategic use in a convergent synthetic approach can streamline the drug discovery process and lead to the identification of candidates with improved therapeutic profiles.
References
-
Novel 5-substituted-2-anilinoquinolines with 3-(morpholino or 4-methylpiperazin-1-yl)propoxy moiety as broad spectrum antiproliferative agents: Synthesis, cell based assays and kinase screening. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 2012. [Link]
- Method for synthesizing Imatinib.
-
The medicinal chemistry of piperazines: A review. ChemMedChem, 2024. [Link]
-
Clinical pharmacokinetics of tyrosine kinase inhibitors. Clinical Pharmacokinetics, 2009. [Link]
-
Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods. Research in Pharmaceutical Sciences, 2021. [Link]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, a chemical compound frequently utilized in research and development settings. As a substituted aniline and piperazine derivative, this compound possesses a significant hazard profile that necessitates meticulous handling and disposal procedures. Adherence to these protocols is not merely a matter of regulatory compliance but is a cornerstone of laboratory safety and environmental stewardship. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.
Understanding the Hazard: Why Special Disposal is Critical
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is not a benign substance. Its chemical structure, incorporating both an aromatic amine and a piperazine moiety, confers a range of hazardous properties. A thorough understanding of these risks is the foundation for proper handling. The compound is classified under the Globally Harmonized System (GHS) with multiple significant hazards.
Aromatic amines as a class are recognized for their potential toxicity, with some being known or suspected carcinogens.[1][2][3] The U.S. Environmental Protection Agency (EPA), for instance, classifies the parent compound, aniline, as a probable human carcinogen (Group B2).[4] Furthermore, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is designated as very toxic to aquatic life with long-lasting effects, making its containment and prevention from environmental release a paramount concern.
Table 1: GHS Hazard Profile of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline and Analogs
| Hazard Classification | Hazard Statement | Implication for Handling and Disposal |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | All contact must be minimized. Requires comprehensive Personal Protective Equipment (PPE). Waste must be securely contained to prevent any route of exposure. |
| Serious Eye Damage | H318: Causes serious eye damage.[5] | Mandatory eye and face protection. Waste containers must be robust and leak-proof. |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Protective gloves are essential. All contaminated materials (e.g., gloves, wipes) must be disposed of as hazardous waste. |
| Germ Cell Mutagenicity | H341: Suspected of causing genetic defects. | Highlights the long-term health risks. Reinforces the need for zero-exposure protocols and containment. |
| Carcinogenicity | H351: Suspected of causing cancer. | Long-term exposure is a critical concern. Waste must be handled under engineering controls (e.g., chemical fume hood). |
| Specific Target Organ Toxicity | H372: Causes damage to organs (Blood) through prolonged or repeated exposure. | Chronic exposure risk necessitates strict adherence to handling protocols and immediate disposal of waste. |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | Absolutely no drain disposal. Environmental release is prohibited and could cause significant ecological damage. |
Core Directive: Isolate, Identify, and Dispose via EHS
The cardinal rule for disposing of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline is that it must always be treated as hazardous waste. It must never be disposed of in standard trash or poured down the drain.[6][7] The only acceptable disposal pathway is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
The following sections provide a procedural workflow, from the point of generation to final handoff for disposal.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance at every stage of the waste handling process.
Step 1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. The causality is direct: the compound is toxic upon contact, inhalation, and ingestion.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[7]
-
Skin and Body Protection: Wear a lab coat and closed-toe shoes. Ensure exposed skin is covered.[7]
-
Respiratory Protection: All handling of open containers or waste transfer should be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[8]
Step 2: Waste Classification
This chemical must be classified as hazardous waste. While specific waste codes are assigned by EHS professionals, you should be aware of the basis for this classification. Based on its properties and similarity to aniline, it would likely fall under EPA hazardous waste regulations due to its toxicity. For reference, aniline carries the RCRA waste code U012.[9] Your EHS office will make the final determination.
Step 3: Containment
Waste must be collected in a designated, compatible, and sealed container.
-
Container Selection: Use a container made of a material chemically compatible with the aniline derivative (e.g., glass or polyethylene). The container must be in good condition, with no cracks or leaks, and possess a secure, screw-top lid.[6]
-
Segregation: Do not mix this waste with other waste streams unless explicitly instructed to do so by your EHS office.[6] Incompatible materials, such as strong oxidizing agents or strong acids, can react violently.[9][10]
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 4: Accurate Labeling
Proper labeling is a legal requirement and critical for safety. The container must be labeled as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[6]
-
The full, unabbreviated chemical name: "2-Methyl-4-(4-methylpiperazin-1-yl)aniline" .[6]
-
A clear indication of the hazards (e.g., "Toxic," "Carcinogen Suspect," "Environmental Hazard").
-
The date of accumulation.
Step 5: Interim Storage
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Security: Keep the container locked up or in an area accessible only to qualified personnel.[11]
Step 6: Final Disposal
Once the container is full or you are discontinuing the process, contact your institution's EHS department to arrange for pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and approved method for final disposal is typically high-temperature incineration at an approved waste disposal plant.[10][12]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[10]
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as described in Step 1, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10][13] Do not use combustible materials like paper towels. [6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[7][10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[6]
-
Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.
Management of Empty Containers
Empty containers that held 2-Methyl-4-(4-methylpiperazin-1-yl)aniline are also considered hazardous waste until properly decontaminated.
-
Decontamination: Containers can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[8]
-
Rinsate Disposal: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste.[8]
-
Final Disposal: Once triple-rinsed, the container can often be disposed of through non-hazardous routes, but you must confirm this with your EHS office. Some institutions may require all such containers to be disposed of as hazardous waste regardless of rinsing.[8]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the risks associated with 2-Methyl-4-(4-methylpiperazin-1-yl)aniline are managed effectively from procurement to final disposal.
References
-
Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from [Link]
-
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
ACS Figshare. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (1991, September 23). Worker Exposures to Volatile Amines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2116868, 2-Methyl-4-(4-methylpiperazin-1-yl)aniline. Retrieved from [Link]
-
New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link]
-
Liu, K., et al. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. Scientific Reports. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2021, November 30). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Carl Roth GmbH + Co KG. (2020). Safety Data Sheet: Aniline. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Inhibition of Noroviruses by Piperazine Derivatives. PubMed Central. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1994). OPPT Chemical Fact Sheets: Aniline Fact Sheet: Support Document. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperazine. Retrieved from [Link]
-
Texas Commission on Environmental Quality. (n.d.). Guidelines for the Classification and Coding of Industrial and Hazardous Wastes. Retrieved from [Link]
-
ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023, September 24). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1986). Testing Consent Orders on Aniline and Seven Substituted Anilines. Retrieved from [Link]
-
Ying, J., et al. (2017). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. Energy Procedia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. epa.gov [epa.gov]
- 5. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. chemos.de [chemos.de]
- 13. nj.gov [nj.gov]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-4-(4-methylpiperazin-1-yl)aniline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested directives for the safe handling of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, moving beyond a simple checklist to instill a culture of intrinsic safety in your laboratory operations. The protocols outlined here are designed to be a self-validating system of protection, ensuring that every step, from preparation to disposal, is underpinned by rigorous scientific safety principles.
Hazard Profile Analysis: Understanding the "Why" Behind the "What"
2-Methyl-4-(4-methylpiperazin-1-yl)aniline is an aromatic amine and piperazine derivative that presents multiple routes of potential exposure, each with significant health implications. A thorough understanding of its hazard classifications is the non-negotiable first step in designing a robust safety protocol. According to its GHS (Globally Harmonized System) classification, this compound is associated with several hazards that dictate our choice of personal protective equipment (PPE).[1][2]
| Hazard Code | Classification | Implication for Laboratory Practice |
| H302 | Harmful if swallowed | Strict prohibition of mouth pipetting; care must be taken to avoid hand-to-mouth contamination. |
| H312 | Harmful in contact with skin | Dermal absorption is a significant risk; appropriate gloves and body protection are mandatory. |
| H315 | Causes skin irritation | Prolonged or repeated contact can lead to dermatitis; proper glove selection and immediate decontamination are critical. |
| H318 / H319 | Causes serious eye damage / irritation | This dictates the highest level of eye protection; a splash or aerosol exposure could lead to irreversible eye damage.[1][2] |
| H332 | Harmful if inhaled | As a solid, dust can be generated. All weighing and transfer operations must be conducted in a controlled environment. |
| H335 | May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, necessitating respiratory protection if engineering controls are insufficient.[2] |
The First Line of Defense: Engineering and Administrative Controls
Before any PPE is selected, the primary methods of exposure mitigation must be in place. PPE is the final barrier between you and the chemical hazard.
-
Engineering Controls: All work involving 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, especially the handling of the solid powder, must be performed within a certified chemical fume hood. This minimizes the risk of inhaling harmful dust and protects against splashes. The fume hood's airflow is critical for containing the substance.
-
Administrative Controls: Limit the quantity of the chemical handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and the safety protocols detailed in this guide. Always have an emergency plan and necessary spill cleanup materials readily available.[3]
Mandatory PPE Ensemble for Routine Laboratory Operations
For routine tasks such as weighing, dissolving, and transferring solutions of 2-Methyl-4-(4-methylpiperazin-1-yl)aniline inside a fume hood, the following PPE is the required minimum.
Eye and Face Protection: A Non-Negotiable Barrier
Due to the H318 classification ("Causes serious eye damage"), standard safety glasses are insufficient.[1]
-
Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical splash goggles must be worn at all times. Goggles provide a seal around the eyes, offering protection from splashes, aerosols, and dust that safety glasses do not.[4]
-
Enhanced Protection: When handling larger quantities (>5g) or performing operations with a higher risk of splashing (e.g., rapid additions, heating), a full-face shield should be worn over the chemical splash goggles.[5]
Hand Protection: Preventing Dermal Absorption
The classifications H312 ("Harmful in contact with skin") and H315 ("Causes skin irritation") underscore the importance of correct glove selection.[1]
-
Glove Material: Nitrile gloves are a common and appropriate choice for incidental contact. However, for prolonged handling or immersion, consulting the glove manufacturer's chemical resistance guide is essential.
-
Protocol: Double Gloving: For tasks involving direct handling of the solid or concentrated solutions, double gloving is strongly recommended. This provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin.
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or punctures. Replace gloves immediately if they are contaminated or after a maximum of two hours of use, as their protective properties can degrade over time.
Body and Foot Protection
-
Body: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is required.
-
Footwear: Closed-toe shoes, constructed of a non-porous material, must be worn to protect from spills.
Step-by-Step Protocol: PPE Donning and Doffing
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Body Protection: Don your lab coat and fasten it completely.
-
Eye Protection: Put on your chemical splash goggles.
-
Gloves: Don your inner pair of gloves, pulling the cuffs over the sleeves of your lab coat. Don the outer pair of gloves over the inner pair.
Doffing (Taking Off) Sequence: This protocol is designed to be performed at the entrance to the lab or in a designated de-gowning area.
-
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, ensuring the contaminated exterior does not touch your street clothes. Hang it in its designated location or dispose of it if it is a disposable garment.
-
Eye Protection: Remove your goggles or face shield by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]
Respiratory Protection and Spill Management
There are specific scenarios where an enhanced level of PPE, including respiratory protection, is mandatory.
-
When Respiratory Protection is Required: If you must handle the solid compound outside of a fume hood (a practice that should be avoided) or if there is a risk of significant aerosolization, respiratory protection is necessary. A NIOSH-approved respirator with P100 (particulate) filters is the minimum requirement for dust.[7]
-
Spill Cleanup: In the event of a spill, the area should be evacuated and secured. Personnel involved in the cleanup must wear an enhanced PPE ensemble:
-
Double nitrile gloves
-
Chemical splash goggles and a face shield
-
A disposable, chemical-resistant coverall
-
A NIOSH-approved air-purifying respirator with combination organic vapor/P100 cartridges
-
Chemical-resistant boot covers
-
Disposal Plan
All disposable PPE contaminated with 2-Methyl-4-(4-methylpiperazin-1-yl)aniline, including gloves, disposable lab coats, and cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8][9] Do not place these items in regular trash receptacles.
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental procedure.
Sources
- 1. 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C12H19N3 | CID 2116868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. interchim.com [interchim.com]
- 8. fishersci.com [fishersci.com]
- 9. cpachem.com [cpachem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

aniline+Structure)
methyl)aniline+Structure)
aniline+Structure)
